Odonicin
Description
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Properties
Molecular Formula |
C24H30O7 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[(1S,2S,5R,7R,8S,10S,11R)-7-acetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-10-yl] acetate |
InChI |
InChI=1S/C24H30O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h8-9,15-16,18-20,28H,1,6-7,10-11H2,2-5H3/t15-,16+,18-,19-,20+,22-,23+,24?/m1/s1 |
InChI Key |
VIZWMBLJPXPZSQ-ZLRSNARGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Odonicin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odonicin, a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has emerged as a promising candidate in oncology research. Its potent anti-tumor activities have been demonstrated across a variety of cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its molecular pathways, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its anti-neoplastic effects primarily through the induction of programmed cell death (apoptosis) and the arrest of the cell cycle in cancer cells. These processes are orchestrated through the modulation of a complex network of intracellular signaling pathways.
Apoptosis Induction
This compound triggers apoptosis through both the intrinsic (mitochondrial-dependent) and extrinsic pathways. A key initiating event is often the generation of reactive oxygen species (ROS). The apoptotic cascade involves the activation of caspases and the modulation of the Bcl-2 family of proteins. In various cancer cell lines, treatment with this compound leads to a significant increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates the caspase cascade, culminating in the cleavage of PARP and the execution of apoptosis.
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, most commonly at the G2/M phase. This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. The mechanism of G2/M arrest involves the modulation of key cell cycle regulatory proteins. For instance, this compound treatment has been observed to down-regulate the expression of cyclin B1 and CDK1, critical components of the maturation promoting factor (MPF), while up-regulating the expression of p21, a cyclin-dependent kinase inhibitor.
Key Signaling Pathways Modulated by this compound
This compound's induction of apoptosis and cell cycle arrest is mediated by its influence on several critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active. This compound has been demonstrated to be a potent inhibitor of this pathway. It can directly bind to AKT1, potentially acting as an ATP-competitive inhibitor, which prevents its phosphorylation and activation.[1][2] The inactivation of Akt, in turn, affects downstream targets. For example, it can lead to the downregulation of murine double minute 2 (MDM2), a negative regulator of the tumor suppressor p53.[3]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The ERK pathway is one of the major MAPK pathways. In some cellular contexts, this compound has been shown to suppress the ERK signaling pathway, contributing to its anti-proliferative effects.[4] However, in other contexts, it can activate the JNK and p38 MAPK pathways, which are often associated with stress responses and apoptosis.[5][6][7]
p53 Signaling Pathway
The tumor suppressor protein p53 plays a central role in preventing cancer formation. In response to cellular stress, such as DNA damage, p53 can induce cell cycle arrest, apoptosis, or senescence. This compound has been shown to activate the p53 signaling pathway.[3][4][8][9][10][11] The inhibition of MDM2 by the suppression of the PI3K/Akt pathway leads to the stabilization and accumulation of p53.[3] Activated p53 then transcriptionally activates its target genes, such as p21 (leading to cell cycle arrest) and Bax (promoting apoptosis).
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HepG2 | Hepatocellular Carcinoma | 38.86 | 24 |
| HepG2 | Hepatocellular Carcinoma | 24.90 | 48 |
| MCF-7 | Breast Cancer | 78.3 | 48 |
| MCF-7 | Breast Cancer | 31.62 | 72 |
Note: IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population and can vary between studies and experimental conditions.[8][12]
Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells (PC3) after 24h Treatment
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 58.93 ± 2.11 | 27.71 ± 1.20 | 13.36 ± 0.91 |
| 10 | 49.12 ± 1.87 | 23.69 ± 1.05 | 27.19 ± 1.15 |
| 20 | 41.33 ± 1.54 | 20.18 ± 0.98 | 38.49 ± 1.42 |
| 40 | 32.76 ± 1.29 | 15.93 ± 0.87 | 51.31 ± 1.88 |
Data are presented as mean ± standard deviation.[3]
Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them with cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol and store them at -20°C overnight.
-
Washing and Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p53, p21, Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Oridonin inhibits aberrant AKT activation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin induces G2/M arrest and apoptosis via activating ERK-p53 apoptotic pathway and inhibiting PTK-Ras-Raf-JNK survival pathway in murine fibrosarcoma L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin induces G2/M cell cycle arrest and apoptosis through MAPK and p53 signaling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P53-mediated cell cycle arrest and apoptosis through a caspase-3- independent, but caspase-9-dependent pathway in oridonin-treated MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oridonin induces apoptosis in SW1990 pancreatic cancer cells via p53- and caspase-dependent induction of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oridonin induces growth inhibition and apoptosis in human gastric carcinoma cells by enhancement of p53 expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA damage induced by oridonin involves cell cycle arrest at G2/M phase in human MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Oridonin: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oridonin, a diterpenoid compound derived from the medicinal herb Rabdosia rubescens, has emerged as a significant molecule of interest in pharmacological research due to its potent anti-tumor, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the discovery and natural sourcing of Oridonin, alongside a detailed examination of its mechanisms of action. A key focus is placed on its modulation of critical intracellular signaling pathways, such as the PI3K/Akt cascade, and its role in inducing apoptosis and cell cycle arrest in cancer cells. This document synthesizes quantitative data from numerous studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological processes, serving as a comprehensive resource for the scientific community.
Discovery and Natural Sources
Oridonin was first isolated from the leaves of Rabdosia rubescens (formerly known as Isodon rubescens), a plant that has been utilized for centuries in traditional Chinese medicine for the treatment of inflammation and cancer.[1] This natural compound is an ent-kauranoid diterpenoid, and its discovery has paved the way for extensive research into its therapeutic potential.
The primary natural source of Oridonin is the herb Rabdosia rubescens (Donglingcao in Chinese).[1] This plant is predominantly found in the mountainous regions of China. The extraction and purification of Oridonin from this plant are crucial first steps for its study and potential therapeutic application.
Quantitative Data Summary
The biological activities of Oridonin have been quantified in numerous studies. The following tables summarize key data on its anti-cancer and antimicrobial efficacy.
Table 1: In Vitro Anti-Cancer Activity of Oridonin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| AGS | Gastric Cancer | 5.995 ± 0.741 | 24 | [2] |
| HGC27 | Gastric Cancer | 14.61 ± 0.600 | 24 | [2] |
| MGC803 | Gastric Cancer | 15.45 ± 0.59 | 24 | [2] |
| SNU-216 | Gastric Cancer | Approx. 40 | 24 | [3] |
| PC-3 | Prostate Cancer | Approx. 20 | 24 | [4] |
| DU145 | Prostate Cancer | Approx. 30 | 24 | [4] |
| MCF-7 | Breast Cancer | 78.3 | 48 | [5] |
| MKN45 | Gastric Cancer | Dose-dependent inhibition | 24 | [6] |
Table 2: Antimicrobial Activity of Oridonin (MIC Values)
| Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | 31.2 | [7][8] |
| Bacillus subtilis | Positive | 31.2 | [7][8] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Positive | 64 | [9][10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of Oridonin.
Isolation and Purification of Oridonin from Rabdosia rubescens
This protocol is a synthesized method based on common laboratory practices for natural product isolation.
Objective: To isolate and purify Oridonin from the dried leaves of Rabdosia rubescens.
Materials:
-
Dried, powdered leaves of Rabdosia rubescens
-
95% Ethanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate, acetone)
-
High-Performance Liquid Chromatography (HPLC) system
-
Oridonin standard
Procedure:
-
Extraction:
-
Macerate the powdered leaves of Rabdosia rubescens with 95% ethanol at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Silica Gel Column Chromatography:
-
Suspend the crude extract in a small amount of silica gel and apply it to the top of a silica gel column packed with petroleum ether.
-
Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify fractions containing Oridonin.
-
Pool the Oridonin-rich fractions and concentrate them.
-
-
Crystallization:
-
Dissolve the concentrated fractions in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash them with cold methanol.
-
-
Purity Analysis:
-
Assess the purity of the isolated Oridonin using HPLC by comparing the retention time and UV spectrum with an authentic Oridonin standard. The purity should be >98%.
-
Western Blot Analysis of PI3K/Akt Signaling Pathway Proteins
This protocol details the investigation of Oridonin's effect on key proteins in the PI3K/Akt signaling pathway in cancer cells.[11][12][13]
Objective: To determine the effect of Oridonin on the expression and phosphorylation status of PI3K, Akt, and downstream targets in a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., PC-3 prostate cancer cells)
-
Cell culture medium and supplements
-
Oridonin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PI3K, anti-phospho-Akt (Ser473), anti-Akt, anti-p53, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture the cancer cells to 70-80% confluency.
-
Treat the cells with varying concentrations of Oridonin (e.g., 0, 10, 20, 40 µM) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
-
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms of Oridonin's action and experimental workflows.
Caption: Oridonin's Inhibition of the PI3K/Akt Signaling Pathway.
Caption: Experimental Workflow for Western Blot Analysis.
Conclusion
Oridonin stands as a promising natural compound with well-documented anti-cancer and antimicrobial activities. Its mechanism of action, particularly the inhibition of the PI3K/Akt signaling pathway, provides a solid foundation for its further investigation and development as a therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to exploring the full potential of Oridonin in drug discovery and development. Continued research into its efficacy, safety profile, and potential for synergistic combinations with existing therapies is warranted.
References
- 1. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin induces growth inhibition and apoptosis in human gastric carcinoma cells by enhancement of p53 expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA damage induced by oridonin involves cell cycle arrest at G2/M phase in human MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Empirical study of oridonin-induced gastric cancer cells MKN45 apoptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. The antibacterial mechanism of oridonin against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antibacterial mechanism of oridonin against methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
The Biological Activity of Odonicin in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odonicin, a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has garnered significant attention in oncological research for its potent anti-tumor activities across a spectrum of cancer cell lines. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its molecular mechanisms of action, effects on cell signaling pathways, and quantitative efficacy. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Core Mechanisms of Action
This compound exerts its anticancer effects primarily through the induction of apoptosis, cell cycle arrest, and autophagy. These processes are orchestrated through the modulation of multiple intracellular signaling pathways critical for cancer cell proliferation, survival, and migration.
Quantitative Data Presentation
The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the reported IC50 values of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| SGC-7901 | Gastric Cancer | 15.6 | Not Specified | MTT |
| HepG2 | Hepatocellular Carcinoma | 38.86 | 24 | MTT |
| HepG2 | Hepatocellular Carcinoma | 24.90 | 48 | MTT |
| MCF-7 | Breast Cancer | 78.3 | 48 | Not Specified |
| MCF-7 | Breast Cancer | 31.62 | 72 | Not Specified |
Key Signaling Pathways Modulated by this compound
This compound's multifaceted anti-cancer activity stems from its ability to interfere with several critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.[1][2][3][4] Specifically, it can inhibit the phosphorylation of PI3K and Akt, thereby downregulating downstream effectors like mTOR.[2][4]
References
Odonicin's Role in Anti-Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Odonicin, a natural diterpenoid isolated from Isodon serra, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its interactions with the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome signaling pathways. This document consolidates quantitative data on its inhibitory activities, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support further research and drug development efforts.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The NF-κB and MAPK signaling cascades are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory mediators. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines. This compound has emerged as a promising anti-inflammatory agent, and understanding its precise mechanisms of action is crucial for its therapeutic development.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of three major signaling pathways:
-
NF-κB Pathway: this compound inhibits the activation of the NF-κB pathway, a master regulator of inflammatory gene expression.
-
MAPK Pathway: this compound modulates the MAPK signaling cascade, affecting the phosphorylation of key kinases involved in inflammation.
-
NLRP3 Inflammasome: this compound has been identified as a direct, covalent inhibitor of the NLRP3 inflammasome, preventing its assembly and activation.
Quantitative Data on this compound's Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound on various inflammatory markers and pathways.
Table 1: Inhibition of Pro-Inflammatory Cytokine Production by this compound
| Cell Line | Stimulant | Cytokine | This compound Concentration (µg/mL) | Inhibition (%) | Reference |
| RAW264.7 | LPS (1 µg/mL) | TNF-α | 5, 15, 30 | Dose-dependent decrease | [1] |
| RAW264.7 | LPS (1 µg/mL) | IL-1β | 5, 15, 30 | Dose-dependent decrease | [1] |
| RAW264.7 | LPS (1 µg/mL) | IL-6 | 5, 15, 30 | Dose-dependent decrease | [1] |
Table 2: Effect of this compound on Cancer Cell Viability (IC50 Values)
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| HepG2 | 24 h | 38.86 | [2] |
| HepG2 | 48 h | 24.90 | [2] |
| SGC-7901 | 72 h | 65.5 | [3] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
NF-κB Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the NF-κB signaling pathway by targeting IKK.
MAPK Signaling Pathway Modulation by this compound
Caption: this compound inhibits the phosphorylation of JNK in the MAPK pathway.
NLRP3 Inflammasome Inhibition by this compound
Caption: this compound covalently binds to Cys279 on NLRP3, inhibiting inflammasome assembly.[4][5][6][7][8]
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Lines: RAW264.7 (murine macrophages), HepG2 (human hepatoma), SGC-7901 (human gastric cancer).
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium is typically kept below 0.1%.
-
Stimulation: For inflammatory response induction, cells are often pre-treated with this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) at a concentration of, for example, 1 µg/mL.[1]
Cell Viability Assay (MTT/CCK-8)
-
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a specific density (e.g., 2 x 10^4 cells/mL) and allow them to adhere overnight.[1]
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT or CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1]
-
For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[1][3]
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot Analysis for Phosphorylated Proteins
-
Principle: This technique is used to detect and quantify the levels of specific phosphorylated proteins (e.g., p-JNK, p-p38, p-p65, p-IκBα) as a measure of pathway activation.
-
Procedure:
-
Treat cells with this compound and/or inflammatory stimuli as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to normalize the data.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: ELISA is a quantitative immunoassay used to measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or serum.[1]
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples (cell culture supernatants) to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration based on the standard curve.
-
Experimental Workflow Diagram
Caption: A general experimental workflow for studying this compound's anti-inflammatory effects.
Conclusion
This compound demonstrates potent anti-inflammatory effects by targeting multiple key signaling pathways. Its ability to covalently inhibit the NLRP3 inflammasome, in addition to its modulation of the NF-κB and MAPK pathways, underscores its potential as a multi-target therapeutic agent for inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to establish more precise quantitative measures of its inhibitory activities and to explore its efficacy and safety in preclinical and clinical settings.
References
- 1. Oridonin attenuates the release of pro-inflammatory cytokines in lipopolysaccharide-induced RAW264.7 cells and acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin induces G2/M cell cycle arrest and apoptosis through MAPK and p53 signaling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent targeting as a common mechanism for inhibiting NLRP3 inflammasome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
In Vitro Effects of Odonicin on Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odonicin, a natural diterpenoid compound, has garnered significant attention in oncological research for its potent anti-tumor activities. This technical guide provides an in-depth overview of the in vitro effects of this compound on various cancer cell lines. It is designed to be a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved in this compound's mechanism of action.
Quantitative Data on the In Vitro Effects of this compound
The cytotoxic and cytostatic effects of this compound have been evaluated across a range of human cancer cell lines. The following tables summarize the key quantitative findings from multiple studies, providing a comparative overview of this compound's potency and its impact on cell cycle progression and apoptosis.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration of this compound required to inhibit the growth of various cancer cell lines by 50% after a specified duration of treatment.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| AGS | Gastric Cancer | 24 | 5.995 ± 0.741 | [1] |
| 48 | 2.627 ± 0.324 | [1] | ||
| 72 | 1.931 ± 0.156 | [1] | ||
| HGC27 | Gastric Cancer | 24 | 14.61 ± 0.600 | [1] |
| 48 | 9.266 ± 0.409 | [1] | ||
| 72 | 7.412 ± 0.512 | [1] | ||
| MGC803 | Gastric Cancer | 24 | 15.45 ± 0.59 | [1] |
| 48 | 11.06 ± 0.400 | [1] | ||
| 72 | 8.809 ± 0.158 | [1] | ||
| PC3 | Prostate Cancer | 24 | Not specified | [2] |
| DU145 | Prostate Cancer | 24 | Not specified | [2] |
| MCF-7 | Breast Cancer | 48 | 78.3 | [3] |
| 72 | 31.62 | [3] | ||
| HepG2 | Hepatocellular Carcinoma | 24 | 38.86 | [4] |
| 48 | 24.90 | [4] | ||
| UM1 | Oral Squamous Cell Carcinoma | Not specified | Not specified | [5] |
| SCC25 | Oral Squamous Cell Carcinoma | Not specified | Not specified | [5] |
| HeLa | Cervical Carcinoma | Not specified | Not specified | [6] |
| LNCaP | Prostate Cancer | Not specified | 1.8 - 7.5 µg/ml | [7] |
| MDA-MB-231 | Breast Cancer | Not specified | 1.8 - 7.5 µg/ml | [7] |
| NCI-H520 | Non-small Cell Lung Cancer | Not specified | 1.8 - 7.5 µg/ml | [7] |
| NB4 | Acute Promyelocytic Leukemia | Not specified | 1.8 - 7.5 µg/ml | [7] |
| U118 | Glioblastoma Multiforme | Not specified | 1.8 - 7.5 µg/ml | [7] |
Table 2: Effect of this compound on Cell Cycle Distribution
This compound has been shown to induce cell cycle arrest at different phases, depending on the cell line and the concentration used. The following table presents the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle after treatment with this compound.
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| AGS | Control | Not specified | Not specified | Not specified | [1] |
| Low-dose this compound | Increased | Decreased | Decreased | [1] | |
| PC3 | Control | Not specified | Not specified | 13.36 ± 0.91 | [2] |
| 40 µM this compound | Not specified | Not specified | 27.19 ± 1.15 | [2] | |
| DU145 | Control | Not specified | Not specified | 9.41 ± 0.57 | [2] |
| 60 µM this compound | Not specified | Not specified | 16.73 ± 1.79 | [2] | |
| MCF-7 | Control | Not specified | Not specified | Not specified | [3] |
| This compound | Not specified | Not specified | Increased | [3] | |
| TE-8 | Control | 44.76 | Not specified | Not specified | [8] |
| 40 µM this compound | 31.29 | Not specified | Not specified | [8] | |
| TE-2 | Control | 63.23 | Not specified | 16.43 | [8] |
| 40 µM this compound | 38.78 | Not specified | 32.60 | [8] |
Table 3: Induction of Apoptosis by this compound
This compound is a potent inducer of apoptosis in various cancer cell lines. The data below quantifies the percentage of apoptotic cells following this compound treatment.
| Cell Line | Treatment | % Apoptotic Cells (Early + Late) | Reference |
| HGC27 | Control | 8.77 ± 1.51 | [1] |
| 10 µM this compound | 16.63 ± 4.31 | [1] | |
| 20 µM this compound | 26.33 ± 1.77 | [1] | |
| AGS | Control | 6.80 ± 0.30 | [1] |
| 5 µM this compound | 16.60 ± 3.23 | [1] | |
| 10 µM this compound | 25.53 ± 3.54 | [1] | |
| PC3 | Control (Late Apoptosis) | 5.59 ± 0.21 | [2] |
| 20 µM this compound (Late Apoptosis) | 11.63 ± 0.74 | [2] | |
| 40 µM this compound (Late Apoptosis) | 41.29 ± 5.31 | [2] | |
| DU145 | Control (Late Apoptosis) | 7.31 ± 2.38 | [2] |
| 30 µM this compound (Late Apoptosis) | 24.46 ± 6.39 | [2] | |
| 60 µM this compound (Late Apoptosis) | 56.51 ± 3.05 | [2] | |
| TE-8 | Control (Early Apoptosis) | 4.6 | [8] |
| 20 µM this compound (Early Apoptosis) | 12.5 | [8] | |
| 40 µM this compound (Early Apoptosis) | 20.3 | [8] | |
| TE-2 | Control (Early Apoptosis) | 10.12 | [8] |
| 40 µM this compound (Early Apoptosis) | 53.72 | [8] | |
| T24 | 1 µM this compound | 68.62 ± 2.306 | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. At least 10,000 events should be acquired for each sample.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software (e.g., ModFit LT or FlowJo).
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic and necrotic cells. By using both Annexin V and PI, one can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both the adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic) is determined using appropriate software.
Western Blot Analysis
Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Akt, anti-p-Akt, anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-c-Myc, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for studying its in vitro effects.
Diagram 1: this compound's Effect on the PI3K/Akt Signaling Pathway
Caption: this compound inhibits the PI3K/Akt pathway, a key regulator of cell survival.
Diagram 2: this compound's Induction of Apoptosis via p53 and Caspase Activation
Caption: this compound induces apoptosis by modulating c-Myc, p53, and the caspase cascade.
Diagram 3: this compound-Induced Cell Cycle Arrest at G2/M Phase
Caption: this compound causes G2/M cell cycle arrest by upregulating p21 and inhibiting CDK1.
Diagram 4: General Experimental Workflow for In Vitro Analysis of this compound
Caption: A typical workflow for investigating the in vitro effects of this compound.
References
- 1. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA damage induced by oridonin involves cell cycle arrest at G2/M phase in human MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin induces G2/M cell cycle arrest and apoptosis through MAPK and p53 signaling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oridonin induces growth inhibition and apoptosis of a variety of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Odonicin: A Comprehensive Technical Guide on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Odonicin, a bioactive ent-kaurane diterpenoid isolated from Rabdosia rubescens, has emerged as a promising therapeutic agent with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the core mechanisms of this compound, with a primary focus on its anti-cancer properties. It summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound, also known as Oridonin, has a long history of use in traditional medicine and has recently garnered significant scientific interest for its potent anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2][3] Its primary mechanism of anti-cancer activity involves the induction of programmed cell death, specifically apoptosis and autophagy, in a variety of cancer cell types.[4][5] This guide will delve into the molecular pathways underlying these effects and provide practical information for researchers investigating its therapeutic applications.
Quantitative Data: Anti-proliferative Activity of this compound
The cytotoxic and anti-proliferative effects of this compound have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of its potency. The following tables summarize the reported IC50 values of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCT8 | Colon Cancer | 48 | ~15 | [4] |
| HCT116 | Colon Cancer | 48 | ~17 | [4] |
| MCF-7 | Breast Cancer | 48 | 78.3 | [1] |
| MCF-7 | Breast Cancer | 72 | 31.62 | [1] |
| HepG2 | Hepatocellular Carcinoma | 24 | 38.86 | [6] |
| HepG2 | Hepatocellular Carcinoma | 48 | 24.90 | [6] |
| PC3 | Prostate Cancer | 24 | ~20 | [2] |
| DU145 | Prostate Cancer | 24 | ~30 | [2] |
| UM1 | Oral Squamous Cell Carcinoma | Not Specified | Not Specified | [7] |
| SCC25 | Oral Squamous Cell Carcinoma | Not Specified | Not Specified | [7] |
| HGC-27 | Gastric Cancer | 24 | ~10 µg/mL | [8] |
| SGC-7901 | Gastric Cancer | Not Specified | 15.6 | [9] |
| L929 | Murine Fibrosarcoma | 24 | 50 | [10] |
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis and autophagy, and causing cell cycle arrest.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[5] This programmed cell death is initiated through both intrinsic (mitochondrial) and extrinsic pathways. Key molecular events include:
-
Upregulation of Pro-apoptotic Proteins: this compound increases the expression of Bax and Apaf-1.[3][8]
-
Downregulation of Anti-apoptotic Proteins: It decreases the levels of Bcl-2.[3]
-
Mitochondrial Pathway Activation: The altered Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release into the cytoplasm.[3][11]
-
Caspase Cascade Activation: Cytochrome c release triggers the activation of caspase-9 and the executioner caspase-3, leading to the cleavage of PARP and subsequent cell death.[4][6][7]
Induction of Autophagy
In addition to apoptosis, this compound also triggers autophagy, a cellular self-degradation process.[4] The relationship between this compound-induced autophagy and apoptosis is complex and can be cell-type dependent, with autophagy sometimes promoting apoptotic cell death.[4] Key markers of autophagy induction by this compound include:
-
Increased Beclin-1 Expression: Beclin-1 is a key protein in the initiation of autophagy.[4]
-
Conversion of LC3-I to LC3-II: The lipidation of LC3-I to form LC3-II is a hallmark of autophagosome formation.[4]
-
Decreased p62 Levels: The autophagic degradation of p62/SQSTM1 is indicative of a functional autophagy flux.[4]
Cell Cycle Arrest
This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[1][2][4] This arrest prevents cancer cells from dividing and proliferating. The molecular mechanism involves the modulation of key cell cycle regulatory proteins, including:
-
Downregulation of Cyclin B1 and CDK1: These are crucial for the G2/M transition.[7][9]
-
Upregulation of p21 and p53: These proteins act as inhibitors of the cell cycle.[6]
Key Signaling Pathways Modulated by this compound
This compound's effects on apoptosis, autophagy, and the cell cycle are orchestrated through its modulation of several critical intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. This compound has been shown to be a potent inhibitor of this pathway.[7][12] It significantly inhibits the phosphorylation of PI3K and Akt, leading to the downstream suppression of survival signals and the induction of apoptosis.[7]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. This compound's effect on the MAPK pathway is complex and can be context-dependent. It has been shown to increase the phosphorylation of p38 and JNK, which are generally associated with pro-apoptotic signaling, while inhibiting the phosphorylation of ERK, which is often linked to cell proliferation.[6]
AMPK/mTOR Signaling Pathway
The AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) pathway is a key energy sensor and regulator of cell growth and autophagy. This compound has been shown to activate AMPK, which in turn inhibits mTOR signaling.[4][13] This inhibition of mTOR is a critical step in the induction of autophagy. The activation of this pathway is often linked to the generation of reactive oxygen species (ROS).[4]
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to evaluate the therapeutic potential of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[14]
-
Autophagy Detection (Western Blot for LC3 and Beclin-1)
This method detects the expression levels of key autophagy-related proteins.
-
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-LC3, anti-Beclin-1, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence system. An increase in the LC3-II/LC3-I ratio and Beclin-1 levels, and a decrease in p62 levels, indicate autophagy induction.[4][15]
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and untreated cells
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
In Vivo Xenograft Model
This protocol outlines the establishment of a tumor xenograft model in mice to evaluate the in vivo efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line suspension in Matrigel/PBS
-
This compound formulation for injection (e.g., in saline with 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.[16][17]
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 5-10 mg/kg) or vehicle control intraperitoneally or orally daily or on a specified schedule.[4]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).[4]
-
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent, particularly in the context of cancer. Its ability to induce apoptosis and autophagy through the modulation of key signaling pathways like PI3K/Akt, MAPK, and AMPK/mTOR underscores its multifaceted mechanism of action. The data and protocols presented in this guide provide a solid foundation for further research into its clinical applications. Future studies should focus on optimizing its delivery, evaluating its efficacy in combination therapies, and further elucidating its complex biological activities to fully realize its therapeutic promise.
References
- 1. DNA damage induced by oridonin involves cell cycle arrest at G2/M phase in human MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oridonin induces G2/M cell cycle arrest and apoptosis through MAPK and p53 signaling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oridonin induces apoptosis and autophagy in murine fibrosarcoma L929 cells partly via NO-ERK-p53 positive-feedback loop signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. e-century.us [e-century.us]
- 13. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Odonicin on Key Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odonicin, a natural diterpenoid compound isolated from Rabdosia rubescens, has emerged as a molecule of significant interest in oncological research. Its potent anti-proliferative, pro-apoptotic, and anti-inflammatory activities are attributed to its ability to modulate a complex network of intracellular signaling pathways. This technical guide provides an in-depth analysis of the core signaling cascades affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to serve as a comprehensive resource for the scientific community.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by targeting several critical signaling pathways that are often dysregulated in cancer and inflammatory diseases. The primary pathways identified are the PI3K/Akt signaling cascade, the intrinsic and extrinsic apoptosis pathways, the NF-κB signaling pathway, and the STAT3 signaling pathway.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, proliferation, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers.
This compound has been shown to be a potent inhibitor of the PI3K/Akt pathway.[1][2] Treatment of cancer cells with this compound leads to a significant reduction in the phosphorylation of Akt, a key downstream effector of PI3K.[2][3] This inhibition of Akt activation subsequently affects its downstream targets. For instance, in prostate cancer cells, this compound treatment leads to the downregulation of murine double minute 2 (MDM2), a negative regulator of the tumor suppressor p53. This results in the accumulation and activation of p53, contributing to cell cycle arrest and apoptosis.[2]
The inhibitory effect of this compound on cancer cell proliferation, mediated in part through the PI3K/Akt pathway, has been quantified in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| LNCaP | Prostate Cancer | 1.8 - 7.5 µg/ml | [4] |
| DU145 | Prostate Cancer | 1.8 - 7.5 µg/ml | [4] |
| PC3 | Prostate Cancer | 1.8 - 7.5 µg/ml | [4] |
| MCF-7 | Breast Cancer | 1.8 - 7.5 µg/ml | [4] |
| MDA-MB231 | Breast Cancer | 1.8 - 7.5 µg/ml | [4] |
| NCI-H520 | Non-small cell lung cancer | 1.8 - 7.5 µg/ml | [4] |
| NCI-H460 | Non-small cell lung cancer | 1.8 - 7.5 µg/ml | [4] |
| NCI-H1299 | Non-small cell lung cancer | 1.8 - 7.5 µg/ml | [4] |
| NB4 | Acute promyelocytic leukemia | 1.8 - 7.5 µg/ml | [4] |
| U118 | Glioblastoma multiforme | 1.8 - 7.5 µg/ml | [4] |
| U138 | Glioblastoma multiforme | 1.8 - 7.5 µg/ml | [4] |
| SGC-7901 | Gastric Cancer | 22.74 µM | [5] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.[6]
References
- 1. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin induces growth inhibition and apoptosis of a variety of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Evolving Landscape of Odonicin: A Technical Guide to its Biological Evaluation and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odonicin, a naturally occurring ent-kaurene diterpenoid isolated from Isodon species, has emerged as a promising scaffold for the development of novel therapeutic agents. Its diverse biological activities, particularly its potent anticancer and anti-inflammatory properties, have spurred extensive research into its mechanisms of action and the synthesis of more efficacious derivatives. This technical guide provides an in-depth overview of the biological evaluation of this compound and its analogues, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways they modulate.
Data Presentation: Comparative Cytotoxicity of this compound and Its Derivatives
The antiproliferative activity of this compound and its synthetic derivatives has been extensively evaluated across a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic potential. Modifications at various positions of the this compound scaffold have led to derivatives with significantly enhanced potency.
Table 1: Cytotoxicity (IC50, µM) of this compound and A-Ring Modified Derivatives
| Compound | Modification | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT-116 (Colon) | Reference |
| This compound | - | >66 µM | >294 µM | 6.84 µM | [1] |
| 3 | N-allyl substituted thiazole | 0.2 µM | 0.2 µM | - | [1] |
| 4 | Dihydropyran-fused | 0.44 µM | 0.54 µM | - | [1] |
| 10 | 1,2,3-triazole at C-1 | 0.38 µM | 0.48 µM | - | [1] |
Table 2: Cytotoxicity (IC50, µM) of C-14 Position Modified this compound Derivatives
| Compound | Modification | HCT-116 (Colon) | K562 (Leukemia) | BEL-7402 (Liver) | MCF-7 (Breast) | Reference | |---|---|---|---|---|---| | this compound | - | 6.84 µM | - | - | >200 µM |[2][3] | | 5 | - | 0.16 µM | - | - | - |[2][3] | | 12 | trans-cinnamic acid moiety | - | - | - | 0.08 µM |[2] |
Table 3: Cytotoxicity (IC50, µM) of Skeletally Rearranged this compound Derivatives
| Compound | Modification | K562 (Leukemia) | BEL-7402 (Liver) | Reference | |---|---|---|---| | this compound | - | - | - |[2][4] | | Taxol (Positive Control) | - | 0.41 µM | 1.89 µM |[2][4] | | 17 | Spirolactone-type | 0.39 µM | 1.39 µM |[2][4] | | 18 | Enmein-type | 0.24 µM | 0.87 µM |[4] |
Table 4: Cytotoxicity (IC50, µM) of Other Notable this compound Derivatives
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| 9 | Nitrogen mustard conjugate | BEL-7402 (Liver) | 0.50 µM | [2] |
| 10 | H2S-releasing group | K562 (Leukemia) | 0.95 µM | [2] |
| 11 | Hydroxyl group elimination | HCC-1806 (Breast) | 0.18 µM | [2] |
| 20 | - | HepG2 (Liver) | 1.36 µM | [5] |
| 20 | - | PLC/PRF/5 (Liver) | 0.78 µM | [5] |
Experimental Protocols
The biological evaluation of this compound and its derivatives relies on a suite of standardized and specialized experimental protocols. Below are detailed methodologies for key assays cited in the literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a blank control (media only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution.
Principle:
-
Apoptosis: Annexin V, a protein with a high affinity for phosphatidylserine (PS), is used to detect early apoptotic cells where PS is translocated to the outer leaflet of the plasma membrane. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Cell Cycle: PI is used to stain the cellular DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound or its derivatives as described for the cytotoxicity assay. After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Apoptosis Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions and incubate in the dark.
-
Cell Cycle Staining: Fix the cells in cold 70% ethanol overnight at -20°C. Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. For apoptosis, differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. For cell cycle analysis, quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Protein Extraction: Treat cells with this compound or its derivatives for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2, Caspase-3) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects by modulating a complex network of intracellular signaling pathways. The PI3K/Akt and MAPK pathways are two of the most critical cascades targeted by these compounds.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of this pathway.[8][9]
Mechanism of Inhibition:
-
Akt Inhibition: this compound can directly inhibit the activity of Akt, a key downstream effector of PI3K. It has been shown to inhibit the kinase activity of AKT1 and AKT2.[10] This leads to a reduction in the phosphorylation of Akt (p-Akt) at key residues (Thr308 and Ser473).[7]
-
Downstream Effects: The inhibition of Akt phosphorylation prevents the subsequent phosphorylation and activation of its downstream targets, including mTOR, GSK-3β, and the FOXO transcription factors.[9][11] This ultimately leads to the induction of apoptosis and inhibition of cell proliferation.
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. The effect of this compound on this pathway can be complex and cell-type dependent.
Mechanism of Modulation:
-
ERK Inhibition: In many cancer cells, this compound has been observed to inhibit the phosphorylation of ERK (p-ERK), a key component of the MAPK pathway that is often hyperactivated in cancer and promotes cell proliferation.[12]
-
JNK and p38 Activation: Conversely, this compound can activate the stress-activated protein kinases, JNK and p38.[13] Activation of these pathways is often associated with the induction of apoptosis.
-
Upstream Regulation: this compound's effect on the MAPK pathway can be mediated by upstream regulators such as TNF-alpha and by inducing the production of reactive oxygen species (ROS).[13][14]
Caption: Modulation of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound and its derivatives represent a valuable class of natural product-based compounds with significant therapeutic potential, particularly in oncology. The continuous efforts in structural modification have yielded analogues with remarkably improved potency and pharmacological profiles. The detailed understanding of their mechanisms of action, centered on the inhibition of key survival pathways like PI3K/Akt and the modulation of the MAPK cascade, provides a strong rationale for their further development.
Future research should focus on:
-
In vivo efficacy and safety: Comprehensive preclinical studies in animal models are crucial to evaluate the in vivo anticancer effects, pharmacokinetics, and toxicity profiles of the most potent derivatives.
-
Target identification and validation: While the effects on signaling pathways are well-documented, the direct molecular targets of this compound and its derivatives remain to be fully elucidated.
-
Combination therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies and overcome drug resistance.
This technical guide serves as a comprehensive resource for researchers in the field, providing a solid foundation of quantitative data, experimental methodologies, and mechanistic insights to guide future investigations into this promising class of therapeutic agents.
References
- 1. Therapeutic Potential of Oridonin and Its Analogs: From Anticancer and Antiinflammation to Neuroprotection | MDPI [mdpi.com]
- 2. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 5. Oridonin derivatives as potential anticancer drug candidates triggering apoptosis through mitochondrial pathway in the liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. Targeting AKT with oridonin inhibits growth of esophageal squamous cell carcinoma in vitro and patient derived xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Diterpenoid Odonicin: A Technical Guide to its Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Odonicin, a lesser-known name for the well-researched ent-kaurane diterpenoid Oridonin, is a natural compound isolated from the plant Rabdosia rubescens. It has garnered significant attention in oncology research for its broad-spectrum anticancer activities. This technical guide provides a comprehensive overview of the core anticancer properties of Oridonin, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. The information is tailored for researchers, scientists, and professionals in drug development, presenting detailed data in structured formats and visualizing complex biological pathways to facilitate further investigation and therapeutic development.
Introduction
Oridonin, hereafter referred to as this compound as per the topic, is a bioactive natural product that has demonstrated potent antitumor effects across a wide range of cancer types.[1] Its anticancer activity is primarily attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[2][3] Mechanistically, this compound modulates multiple critical intracellular signaling pathways that are often dysregulated in cancer, including the PI3K/Akt, MAPK, NF-κB, and STAT3 pathways.[1][3][4] This guide synthesizes the current understanding of this compound's anticancer properties, providing a technical foundation for its potential development as a therapeutic agent.
Quantitative Efficacy: In Vitro Cytotoxicity
The cytotoxic potential of this compound has been evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cell line and the duration of exposure. The following table summarizes the IC50 values of this compound in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| Gastric Cancer | AGS | 5.995 ± 0.741 | 2.627 ± 0.324 | 1.931 ± 0.156 |
| Gastric Cancer | HGC27 | 14.61 ± 0.600 | 9.266 ± 0.409 | 7.412 ± 0.512 |
| Gastric Cancer | MGC803 | 15.45 ± 0.59 | 11.06 ± 0.400 | 8.809 ± 0.158 |
| Gastric Cancer | SNU-5 | 36.8 | - | - |
| Esophageal Cancer | Eca-109 | - | - | 4.1 |
| Esophageal Cancer | EC9706 | - | - | 4.0 |
| Esophageal Cancer | KYSE450 | - | - | 2.0 |
| Esophageal Cancer | KYSE750 | - | - | 16.2 |
| Esophageal Cancer | TE-1 | - | - | 9.4 |
| Fibrosarcoma | L929 | 65.8 | - | - |
Core Mechanisms of Anticancer Activity
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and cell cycle arrest. These effects are orchestrated through the modulation of several key signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][5]
Key molecular events in this compound-induced apoptosis include:
-
Generation of Reactive Oxygen Species (ROS): this compound treatment can lead to an increase in intracellular ROS levels, which acts as a key trigger for apoptosis.[6][7]
-
Mitochondrial Pathway Activation: It induces the loss of mitochondrial membrane potential and promotes the release of cytochrome c from the mitochondria into the cytosol.[6][8]
-
Caspase Cascade Activation: The released cytochrome c activates a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular proteins and apoptotic body formation.[5][8]
-
Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring apoptosis.[9]
Induction of Cell Cycle Arrest
By interfering with the cell cycle, this compound prevents cancer cells from proliferating uncontrollably. It predominantly induces cell cycle arrest at the G2/M phase.[9][10]
Key molecular events in this compound-induced cell cycle arrest include:
-
Downregulation of G2/M Transition Proteins: this compound treatment leads to a decrease in the expression of key proteins required for the G2/M transition, such as cyclin B1 and cdc2 (CDK1).[9]
-
Upregulation of Cell Cycle Inhibitors: It can increase the expression of cell cycle inhibitors like p21 and p53, which play a crucial role in halting cell cycle progression.[10][11]
Key Signaling Pathways Modulated by this compound
The induction of apoptosis and cell cycle arrest by this compound is a consequence of its ability to modulate several critical signaling pathways that are often constitutively active in cancer cells.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its hyperactivation is a common feature in many cancers. This compound has been shown to inhibit this pathway.[9][12][13]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes JNK, p38, and ERK, plays a complex role in regulating cell proliferation, differentiation, and apoptosis. This compound can differentially activate or inhibit these pathways to promote apoptosis.[6][8]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. This compound has been shown to suppress the NF-κB signaling pathway.[3][14][15]
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting proliferation, survival, and angiogenesis. This compound and its derivatives have been shown to inhibit STAT3 signaling.[3][4][16][17]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the anticancer properties of this compound.
In Vitro Experimental Workflow
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-60 µM) for different time points (e.g., 24, 48, 72 hours).[10] A control group with DMSO is included.
-
MTT Addition: After the incubation period, add 100 µL of 0.5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed 5 x 10^5 cells in 60 mm dishes, incubate overnight, and then treat with desired concentrations of this compound for 24 hours.[10]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in 70% ethanol overnight at 4°C.[10]
-
Staining: Resuspend the fixed cells in a propidium iodide (PI)/Triton X-100 staining solution containing RNase A and incubate for 30 minutes at room temperature.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.[10]
Apoptosis Analysis by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed 5 x 10^5 cells in a 6-well plate, incubate overnight, and treat with this compound for the desired time.[10]
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting FITC and PI fluorescence.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cyclin B1, p-Akt, p-STAT3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[10]
In Vivo Xenograft Mouse Model
This model is used to evaluate the antitumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 HCT8 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[18]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly divide the mice into control and treatment groups. Administer this compound (e.g., 5 or 10 mg/kg) or vehicle control via intraperitoneal injection daily for a specified period (e.g., 3 weeks).[2][18]
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. The tumor tissues can be used for further analysis, such as western blotting or immunohistochemistry.[18][19]
Conclusion
The diterpenoid this compound (Oridonin) is a promising natural compound with potent anticancer properties. Its ability to induce apoptosis and cell cycle arrest through the modulation of multiple key signaling pathways, including PI3K/Akt, MAPK, NF-κB, and STAT3, underscores its potential as a multi-targeted therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in the fight against cancer. Future research should focus on optimizing its bioavailability, evaluating its efficacy in combination therapies, and further elucidating its complex mechanisms of action in various cancer contexts.
References
- 1. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Understanding the Anticancer Mechanism of Oridonin Using Proteomics Ap" by Xiaojun Zhang [scholarworks.utep.edu]
- 3. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin represses epithelial-mesenchymal transition and angiogenesis of thyroid cancer via downregulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin induces apoptosis in oral squamous cell carcinoma probably through the generation of reactive oxygen species and the p38/JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactive Oxygen Species Mediate Oridonin-Induced HepG2 Apoptosis Through p53, MAPK, and Mitochondrial Signaling Pathways [jstage.jst.go.jp]
- 8. tandfonline.com [tandfonline.com]
- 9. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oridonin inhibits SASP by blocking p38 and NF-κB pathways in senescent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of oridonin-mediated hallmark changes on inflammatory pathways in human pancreatic cancer (BxPC-3) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Therapeutic effect of oridonin on mice with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Oridonin for Apoptosis Induction Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oridonin, a diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, has garnered significant attention in oncological research for its potent pro-apoptotic activities across a wide range of cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms of Oridonin-induced apoptosis, detailed experimental protocols for its investigation, and a summary of its cytotoxic efficacy.
Core Mechanism of Action: Induction of Apoptosis
Oridonin triggers programmed cell death through a multi-faceted approach, primarily by inducing overwhelming oxidative stress that instigates mitochondrial dysfunction and activates downstream signaling cascades culminating in apoptosis.
Key Mechanistic Pillars:
-
Reactive Oxygen Species (ROS) Generation: Oridonin treatment leads to a significant increase in intracellular ROS levels.[1] This oxidative stress is a critical upstream event that initiates the apoptotic cascade. The pro-apoptotic effects of Oridonin can be significantly attenuated by the use of ROS scavengers.[2]
-
Mitochondrial Pathway Activation: The surge in ROS disrupts the mitochondrial membrane potential (MMP).[3] This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, most notably cytochrome c.[4]
-
Bcl-2 Family Protein Regulation: Oridonin modulates the expression of Bcl-2 family proteins, tipping the balance in favor of apoptosis. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2.[4] This shift in the Bax/Bcl-2 ratio is a key determinant in mitochondrial outer membrane permeabilization.
-
Caspase Cascade Activation: The release of cytochrome c triggers the formation of the apoptosome and subsequent activation of initiator caspases, such as caspase-9.[5] This, in turn, activates executioner caspases, including caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[5]
Signaling Pathways Implicated in Oridonin-Induced Apoptosis
Oridonin's pro-apoptotic effects are mediated through the modulation of several key signaling pathways. The interplay between these pathways can be cell-type specific.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family of proteins, including JNK, p38, and ERK, are crucial mediators of cellular responses to external stimuli, including oxidative stress.
-
JNK and p38 Activation: In many cancer cell types, Oridonin treatment leads to the phosphorylation and activation of JNK and p38 MAPKs.[2][5] This activation is often ROS-dependent and plays a direct role in initiating the apoptotic process.[2]
-
ERK Pathway Modulation: The role of the ERK pathway in Oridonin-induced apoptosis can be context-dependent. In some instances, Oridonin has been shown to inactivate the pro-survival ERK pathway, contributing to its anti-cancer effects.[6]
Oridonin-induced ROS generation activates JNK and p38, leading to apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. Oridonin has been shown to inhibit this pathway, thereby promoting apoptosis.[6]
-
Inhibition of Akt Phosphorylation: Oridonin treatment can lead to a decrease in the phosphorylation of Akt, a key kinase in this pathway. In its active, phosphorylated state, Akt promotes cell survival by inhibiting pro-apoptotic proteins. By inhibiting Akt, Oridonin relieves this inhibition, allowing for the progression of apoptosis.
Oridonin inhibits the pro-survival PI3K/Akt pathway, thereby promoting apoptosis.
Quantitative Data: Cytotoxicity of Oridonin
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Oridonin in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| AGS | Gastric Cancer | 24 | 5.995 ± 0.741 | [4] |
| 48 | 2.627 ± 0.324 | [4] | ||
| 72 | 1.931 ± 0.156 | [4] | ||
| HGC27 | Gastric Cancer | 24 | 14.61 ± 0.600 | [4] |
| 48 | 9.266 ± 0.409 | [4] | ||
| 72 | 7.412 ± 0.512 | [4] | ||
| MGC803 | Gastric Cancer | 24 | 15.45 ± 0.59 | [4] |
| 48 | 11.06 ± 0.400 | [4] | ||
| 72 | 8.809 ± 0.158 | [4] | ||
| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 ± 0.46 | [5][7] |
| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 ± 0.83 | [5][7] |
| HepG2 | Liver Cancer | - | 8.12 | [3] |
| PLC/PRF/5 | Liver Cancer | - | 7.41 | [3] |
| K562 | Leukemia | - | 0.95 | [8] |
| BEL-7402 | Liver Cancer | - | 1.00 | [8] |
| HCT-116 | Colon Cancer | - | 6.84 | [6] |
| L929 | Murine Fibrosarcoma | 24 | 65.8 | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate Oridonin-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Cell Viability Assay.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Oridonin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Oridonin for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating cells in the medium) after Oridonin treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the apoptotic pathways.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Measurement of Intracellular ROS
This assay quantifies the levels of reactive oxygen species within the cells.
Materials:
-
Treated and control cells
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
After treatment with Oridonin, harvest the cells and wash them with PBS.
-
Resuspend the cells in serum-free medium containing 10 µM DCFH-DA.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a flow cytometer (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.
Assessment of Mitochondrial Membrane Potential (MMP)
This assay measures the integrity of the mitochondrial membrane.
Materials:
-
Treated and control cells
-
JC-1 or TMRE (tetramethylrhodamine, ethyl ester) fluorescent probes
-
Flow cytometer or fluorescence microscope
Procedure (using JC-1):
-
Harvest the cells after Oridonin treatment and wash with PBS.
-
Resuspend the cells in medium containing 10 µg/mL JC-1.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
Analyze the cells by flow cytometry. Healthy cells with high MMP will exhibit red fluorescence, while apoptotic cells with low MMP will show green fluorescence.
Conclusion
Oridonin is a promising natural compound for cancer therapy due to its potent ability to induce apoptosis in a variety of cancer cells. Its mechanism of action is complex, involving the generation of ROS, activation of the mitochondrial pathway, and modulation of key signaling cascades such as the MAPK and PI3K/Akt pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and further elucidate the anti-cancer properties of Oridonin and its derivatives. The provided quantitative data on its cytotoxicity underscores its potential as a lead compound for the development of novel anti-cancer agents. Further research is warranted to fully explore its therapeutic potential in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oridonin derivatives as potential anticancer drug candidates triggering apoptosis through mitochondrial pathway in the liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Antimicrobial activity of Odonicin against specific pathogens
Notice: Information regarding the antimicrobial agent "Odonicin" is not available in the current scientific literature based on extensive searches. It is possible that "this compound" is a novel or less-studied compound, or that there may be a misspelling of the intended agent.
A related compound, Oridonin , an active diterpenoid isolated from the plant Rabdosia rubescens, has been the subject of numerous studies, primarily focusing on its anti-cancer properties. While the bulk of research on Oridonin centers on its effects on cancer cell signaling pathways, some studies have begun to explore its antimicrobial potential. This guide will therefore pivot to summarize the available data on the antimicrobial activities of Oridonin , with the understanding that this may or may not be the compound of original interest.
Introduction to Oridonin
Oridonin is a natural product that has garnered significant attention for its diverse pharmacological activities. Its primary area of investigation has been in oncology, where it has been shown to induce apoptosis and inhibit proliferation in a variety of cancer cell lines.[1][2][3][4][5] The mechanisms underlying these effects often involve the modulation of key signaling pathways. Emerging research, however, suggests that Oridonin also possesses antimicrobial properties, presenting a potential new avenue for its therapeutic application.
Antimicrobial Spectrum of Oridonin
The documented antimicrobial activity of Oridonin is currently limited but indicates a potential for further investigation. The most detailed research to date has focused on its efficacy against the Gram-negative bacterium Aeromonas hydrophila.
Table 1: Minimum Inhibitory Concentration (MIC) of Oridonin against Aeromonas hydrophila
| Pathogen | Strain | MIC (µg/mL) | Reference |
| Aeromonas hydrophila | AS 1.1801 | 100 | [6][7][8] |
Preliminary unpublished research also suggests that Oridonin exhibits inhibitory effects against Bacillus subtilis, Staphylococcus epidermidis, Listeria monocytogenes, and Vibrio parahaemolyticus, though specific quantitative data from peer-reviewed sources are not yet available.[6] Further studies are required to establish a broader spectrum of activity against other clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi.
Mechanism of Antimicrobial Action
The precise molecular mechanisms by which Oridonin exerts its antimicrobial effects are still under investigation. However, studies on Aeromonas hydrophila provide initial insights into its mode of action.
Disruption of Bacterial Cell Integrity
Treatment of A. hydrophila with Oridonin at inhibitory concentrations leads to significant damage to the bacterial cell envelope. This is evidenced by:
-
Increased Electrical Conductivity: A rise in the electrical conductivity of the bacterial supernatant suggests leakage of ions from the cytoplasm.[6][7][8]
-
Nucleic Acid Leakage: The detection of nucleic acids outside the bacterial cells indicates compromised membrane integrity.[6][7][8]
-
Morphological Changes: Electron microscopy reveals distortions in bacterial cell shape, the formation of cytoplasmic cavities, and overall cellular damage.[6][7][8]
Inhibition of Macromolecular Synthesis
Oridonin has been shown to interfere with essential biosynthetic processes in A. hydrophila, including the pronounced inhibition of protein and nucleic acid synthesis.[6][7][8]
Anti-Virulence Activity
Beyond direct bactericidal effects, Oridonin also demonstrates the ability to suppress the virulence of A. hydrophila. This is achieved through:
-
Inhibition of Biofilm Formation: Oridonin significantly reduces the ability of A. hydrophila to form biofilms, which are critical for chronic infections and antibiotic resistance.[6]
-
Suppression of Virulence Factors: The activity of key virulence factors such as proteases, lipases, and hemolysins is markedly inhibited by Oridonin in a dose-dependent manner.[6][7][8]
-
Downregulation of Virulence-Associated Genes: Quantitative RT-PCR analysis has shown that Oridonin downregulates the expression of genes involved in quorum sensing and virulence, including luxR, qseB, and omp.[6][7][8]
The following diagram illustrates the proposed antimicrobial mechanism of Oridonin against Aeromonas hydrophila.
Caption: Proposed antimicrobial and anti-virulence mechanism of Oridonin.
Experimental Protocols
Detailed experimental protocols for assessing the antimicrobial activity of natural products like Oridonin are crucial for reproducible research. The following sections outline standardized methodologies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Protocol: Broth Microdilution Assay
-
Preparation of Oridonin Stock Solution: Dissolve Oridonin in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the Oridonin stock solution in the microtiter plate to achieve a range of desired concentrations.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of Oridonin. Include a positive control (bacteria with no Oridonin) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of Oridonin in which no turbidity (bacterial growth) is observed.
The following workflow diagram illustrates the broth microdilution assay.
Caption: Workflow for MIC determination using broth microdilution.
Agar Well Diffusion Assay
This method is often used for preliminary screening of antimicrobial activity.
Protocol: Agar Well Diffusion Assay
-
Preparation of Agar Plates: Pour sterile Mueller-Hinton Agar (MHA) into petri dishes and allow it to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the entire surface of the agar plate to create a bacterial lawn.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Application of Oridonin: Add a known concentration of the Oridonin solution to each well. A solvent control should also be included.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Future Directions
The preliminary findings on the antimicrobial properties of Oridonin are promising but necessitate further comprehensive research. Key areas for future investigation include:
-
Broad-Spectrum Activity: Determining the MICs of Oridonin against a wide range of clinically important Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways involved in Oridonin's antimicrobial effects against different pathogens.
-
In Vivo Efficacy: Evaluating the therapeutic potential of Oridonin in animal models of infection.
-
Synergy Studies: Investigating the potential for synergistic effects when Oridonin is combined with conventional antibiotics.
Conclusion
While the originally requested information on "this compound" is unavailable, the related compound Oridonin displays notable antimicrobial and anti-virulence activities, particularly against Aeromonas hydrophila. Its mechanism of action appears to involve the disruption of cell membrane integrity and the inhibition of essential biosynthetic processes. The data, although limited, suggest that Oridonin warrants further investigation as a potential lead compound for the development of new antimicrobial agents. Standardized protocols, such as broth microdilution and agar well diffusion, are essential for the continued evaluation of its antimicrobial spectrum and efficacy.
References
- 1. Screening for antimicrobial activity of natural products using a microplate photometer - ProQuest [proquest.com]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. The Inhibitory Concentration of Natural Food Preservatives May Be Biased by the Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcdr.net [jcdr.net]
- 6. youtube.com [youtube.com]
- 7. google.com [google.com]
- 8. botanyjournals.com [botanyjournals.com]
Odonicin: A Technical Guide on its Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the diterpenoid compound Odonicin and its significant impact on angiogenesis. This compound, a natural product isolated from Rabdosia rubescens, has demonstrated potent anti-tumor activities, with its anti-angiogenic effects being a key area of investigation. This guide synthesizes current research, presenting quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways involved in its mechanism of action.
Quantitative Analysis of this compound's Anti-Angiogenic Efficacy
This compound has been shown to inhibit key processes of angiogenesis in a dose-dependent manner across various in vitro, ex vivo, and in vivo models. The following tables summarize the quantitative data from key studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter Measured | Concentration | Result | Citation |
| Proliferation | HUVECs | Cell Viability (MTS Assay) | IC₅₀ ≈ 2.5 µM | Significant inhibition of VEGF-induced proliferation. | [1][2] |
| Migration | HUVECs | Wound Healing & Transwell Migration | IC₅₀ ≈ 2.5 µM | Dose-dependent suppression of VEGF-induced migration. | [1][3] |
| Tube Formation | HUVECs | Tubular Structure Formation on Matrigel | Not Specified | >90% reduction in tube formation. | [1][4] |
| Apoptosis | HGC-27 Cells | Apoptotic Cell Ratio | 10, 15, 20 µM | Increased apoptosis to 26.3%, 50.1%, and 52.4% respectively. | [5] |
Table 2: Ex Vivo Efficacy of this compound
| Assay Type | Model | Parameter Measured | Concentration | Result | Citation |
| Aortic Ring Assay | Rat Aorta | Microvessel Sprouting | 5 µM | >90% reduction in VEGF-induced sprouting. | [3] |
Table 3: In Vivo Efficacy of this compound
| Assay Type | Model | Parameter Measured | Result | Citation |
| Corneal Neovascularization | Mouse | Vascularization Area | 88% reduction. | [1][3] |
| Clock Number | 66.7% decrease. | [1][3] | ||
| Vessel Length | 60% decrease. | [1][3] | ||
| Tumor Xenograft | Mouse (Breast Cancer) | Microvessel Density (CD31, vWF expression) | Remarkable decrease in expression. | [1][6] |
Core Mechanisms of Action: Signaling Pathway Inhibition
This compound exerts its anti-angiogenic effects by modulating several critical signaling pathways within endothelial cells. The primary mechanisms involve the inhibition of the VEGF/VEGFR-2 axis and the downstream Jagged/Notch signaling pathway.
Inhibition of VEGF/VEGFR-2 Signaling
Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are central to initiating the angiogenic cascade.[7] this compound has been shown to directly interfere with this pathway.[7][8] It inhibits the phosphorylation of VEGFR-2, which in turn blocks the activation of multiple downstream pro-angiogenic signaling cascades, including PI3K/Akt, FAK, and ERK/p38.[7][9] This blockade leads to decreased endothelial cell proliferation, migration, and survival.
Blockade of Jagged/Notch Signaling
The Notch signaling pathway is crucial for vascular development and remodeling.[9] Research indicates that VEGF can induce the expression of Notch ligands, such as Jagged2, in endothelial cells.[1][2] this compound has been found to down-regulate the expression of Jagged2 and subsequently inhibit the activity of Notch1.[1][6] This disruption of the VEGF-induced Jagged-Notch axis is a key mechanism by which this compound impairs endothelial cell function and reinforces cell-cell junctions, thereby inhibiting angiogenesis and tumor cell transendothelial migration.[1][3]
Key Experimental Protocols
The anti-angiogenic properties of this compound have been validated through a series of standardized assays. Detailed methodologies for these key experiments are provided below.
In Vitro Angiogenesis Assays
A general workflow for in vitro testing involves culturing endothelial cells, treating them with this compound, and then subjecting them to functional assays to measure proliferation, migration, and tube formation.
3.1.1 HUVEC Proliferation Assay (MTS-based) This assay assesses the effect of this compound on the metabolic activity and proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[2]
-
Cell Seeding: HUVECs are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, along with a pro-angiogenic stimulus like VEGF (e.g., 20 ng/mL). Control wells receive the vehicle (e.g., DMSO) and/or VEGF alone.
-
Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).
-
MTS Reagent: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The results are used to calculate the percentage of cell viability relative to the control and to determine the IC₅₀ value.
3.1.2 Endothelial Cell Migration Assay (Transwell) This assay quantifies the chemotactic migration of endothelial cells through a porous membrane.
-
Chamber Setup: Transwell inserts (e.g., 8 µm pore size) are placed in a 24-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., VEGF).
-
Cell Seeding: HUVECs, previously serum-starved, are suspended in a serum-free medium containing different concentrations of this compound and seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for 4-24 hours to allow cell migration towards the chemoattractant in the lower chamber.
-
Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining and Visualization: Migrated cells on the lower surface of the membrane are fixed with methanol and stained with a solution like crystal violet.
-
Quantification: The number of migrated cells is counted in several random fields under a microscope.
3.1.3 Tube Formation Assay This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[10]
-
Matrix Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel) and allowed to polymerize at 37°C.
-
Cell Seeding: HUVECs are suspended in medium containing VEGF and various concentrations of this compound and seeded onto the prepared Matrigel.
-
Incubation: The plate is incubated for 4-18 hours to allow for the formation of tubular networks.
-
Visualization: Tube formation is observed and photographed using an inverted microscope.
-
Quantification: The degree of tube formation is quantified by measuring parameters such as total tube length, number of branch points, and total mesh area using imaging software.[11]
Ex Vivo and In Vivo Angiogenesis Assays
3.2.1 Rat Aortic Ring Assay This ex vivo model assesses angiogenesis by observing microvessel sprouting from a cross-section of an aorta.
-
Aorta Excision: Thoracic aortas are excised from rats under sterile conditions and cut into 1 mm thick rings.
-
Embedding: The aortic rings are embedded in a collagen gel or Matrigel within a 48-well plate.
-
Treatment: The rings are cultured in a medium supplemented with growth factors (e.g., VEGF) and treated with different concentrations of this compound.
-
Incubation: The cultures are maintained for 7-14 days, with medium changes every 2-3 days.
-
Quantification: The extent of microvessel sprouting from the aortic ring is quantified by measuring the length and number of outgrowths under a microscope.[12]
3.2.2 Mouse Tumor Xenograft Model This in vivo model is used to evaluate the effect of this compound on tumor growth and tumor-associated angiogenesis.[13][14]
-
Cell Implantation: Human tumor cells (e.g., breast cancer cells) are injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound via a specified route (e.g., intraperitoneal injection) for a defined period.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis.
-
Immunohistochemistry: Tumor sections are stained with antibodies against endothelial cell markers like CD31 or von Willebrand Factor (vWF) to quantify microvessel density (MVD), a measure of angiogenesis.[1]
Conclusion and Future Perspectives
The available evidence strongly indicates that this compound is a potent inhibitor of angiogenesis. It effectively suppresses endothelial cell proliferation, migration, and tube formation by targeting the critical VEGF/VEGFR-2 and Jagged/Notch signaling pathways.[1][7] Its efficacy has been demonstrated in a range of in vitro, ex vivo, and in vivo models, highlighting its potential as a therapeutic candidate for angiogenesis-related diseases, particularly cancer.[6]
Future research should focus on elucidating the complete molecular profile of this compound's targets, exploring its efficacy in combination with existing chemotherapies, and advancing its development through preclinical and clinical trials to validate its therapeutic potential in a clinical setting.
References
- 1. Oridonin Inhibits Tumor Growth and Metastasis through Anti-Angiogenesis by Blocking the Notch Signaling | PLOS One [journals.plos.org]
- 2. Oridonin Inhibits Tumor Growth and Metastasis through Anti-Angiogenesis by Blocking the Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. An Insight into the Anti-Angiogenic and Anti-Metastatic Effects of Oridonin: Current Knowledge and Future Potential | MDPI [mdpi.com]
- 5. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin inhibits tumor growth and metastasis through anti-angiogenesis by blocking the Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oridonin exhibits anti-angiogenic activity in human umbilical vein endothelial cells by inhibiting VEGF-induced VEGFR-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oridonin inhibits VEGF-A-associated angiogenesis and epithelial-mesenchymal transition of breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Insight into the Anti-Angiogenic and Anti-Metastatic Effects of Oridonin: Current Knowledge and Future Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. A graph-theoretic framework for quantitative analysis of angiogenic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment methods for angiogenesis and current approaches for its quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
Methodological & Application
Odonicin: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odonicin is a natural diterpenoid compound isolated from Isodon species, which has demonstrated significant anti-tumor properties in a variety of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways. These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including detailed protocols for assessing its biological effects and quantitative data to guide experimental design.
Mechanism of Action
This compound exerts its anticancer effects through the modulation of several critical signaling cascades. It is known to induce apoptosis through the intrinsic pathway by altering the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspase-3 and PARP cleavage[1][2][3][4]. Furthermore, this compound has been shown to induce cell cycle arrest, predominantly at the G2/M phase, by downregulating the expression of key regulatory proteins such as CDK1 and Cyclin B1[5][6]. The compound also influences major signaling pathways, including the PI3K/Akt, JNK, and NF-κB pathways, which are crucial for cell survival, proliferation, and inflammation[7][8][9][10][11].
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| SGC-7901 | Gastric Cancer | 15.6 | 48 | MTT |
| HGC-27 | Gastric Cancer | Not explicitly stated, but significant inhibition observed at 10 µg/mL (approx. 27 µM) | 24 | MTT[1] |
| LNCaP | Prostate Cancer | Dose-dependent inhibition observed | Not specified | Not specified[2] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number.
Table 2: Quantitative Analysis of this compound-Induced Apoptosis
| Cell Line | This compound Concentration (µg/mL) | Apoptosis Rate (%) | Incubation Time (h) |
| HGC-27 | 1.25 | 12.8 ± 2.53 | 24 |
| HGC-27 | 2.5 | 28.5 ± 4.23 | 24 |
| HGC-27 | 5.0 | 49.6 ± 3.76 | 24 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of this compound-induced apoptosis using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours as described in the apoptosis assay protocol.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis, cell cycle, and signaling pathways following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-CDK1, anti-Cyclin B1, anti-phospho-Akt, anti-Akt, anti-phospho-JNK, anti-JNK, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well or 10 cm plates and treat with this compound.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Mandatory Visualization
Caption: this compound's multi-target signaling pathways.
Caption: General experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silibinin, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulation of Cdk1 and cyclinB1 expression contributes to oridonin-induced cell cycle arrest at G2/M phase and growth inhibition in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Involvement of ERK and JNK pathways in IFN-γ-induced B7-DC expression on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for the Study of Odonicin Derivatives
Disclaimer: The synthesis of complex bioactive molecules requires specialized knowledge and equipment and should only be undertaken by trained professionals in a controlled laboratory setting. Due to the potent biological activity of Odonicin and its derivatives, this document does not provide detailed, step-by-step protocols for their chemical synthesis. Instead, it offers a high-level overview of the general synthetic strategies that may be applicable and focuses on the protocols for evaluating their biological activity.
Introduction to this compound
This compound is a member of the ent-kaurane diterpenoid family of natural products.[1][2][3][4] These compounds are known for their complex molecular architecture and a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] this compound, in particular, has garnered interest for its cytotoxic effects on various cancer cell lines, making its derivatives promising candidates for drug discovery and development.[6][7]
General Strategies for the Synthesis of ent-Kaurane Diterpenoids
The total synthesis of complex diterpenes like this compound is a significant challenge in organic chemistry.[8][9][10] Synthetic chemists often employ a variety of strategies to construct the characteristic polycyclic core of these molecules. Some of the key strategies that have been successfully applied to the synthesis of ent-kaurane diterpenoids include:
-
Intramolecular Cyclization Reactions: Many synthetic routes rely on powerful cyclization reactions to build the multiple rings of the diterpenoid core in a controlled manner.[4]
-
Radical Cascade Reactions: These reactions can be used to form multiple carbon-carbon bonds in a single step, rapidly increasing molecular complexity.[1]
-
[5+2] Cycloadditions: This type of reaction is useful for constructing the seven-membered ring system found in some diterpenoids.[1]
-
Late-Stage C-H Oxidation: To install the various oxygen-containing functional groups found in natural products like this compound, chemists often use late-stage C-H oxidation reactions, which can selectively add hydroxyl groups to the carbon skeleton.[8]
The development of a synthetic route to this compound derivatives would likely involve a combination of these and other modern synthetic methods.[11][12]
Biological Activity of this compound Derivatives
This compound and its derivatives have been shown to exhibit a range of biological activities, with their anticancer properties being the most studied.[6][7] They have been shown to be active against a variety of cancer cell lines.[7] Additionally, some studies have explored their antimicrobial activities.[13]
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activity of potential this compound derivatives in a laboratory setting.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Culture: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for another 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to determine if the compound induces programmed cell death (apoptosis).
-
Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to measure the levels of specific proteins involved in signaling pathways affected by the compound.
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific to the proteins of interest (e.g., Akt, p-Akt, Bcl-2, Bax) followed by secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways Modulated by this compound
This compound has been reported to exert its anticancer effects by modulating several key signaling pathways.[6][14][15]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer.[14][15] this compound has been shown to inhibit this pathway, leading to decreased cancer cell survival.[14][15]
Caption: this compound inhibits the PI3K/Akt pathway.
NF-κB Signaling Pathway
The NF-κB pathway is involved in inflammation and cell survival. This compound has been shown to inhibit this pathway, contributing to its anti-inflammatory and pro-apoptotic effects.[6]
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow for Biological Evaluation
The following diagram illustrates a general workflow for the biological evaluation of newly synthesized this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A general strategy for the synthesis of taxane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. rroij.com [rroij.com]
- 13. scielo.br [scielo.br]
- 14. benchchem.com [benchchem.com]
- 15. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Odonicin from Rabdosia rubescens: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols and quantitative data for the successful isolation and purification of Odonicin, a bioactive diterpenoid compound, from the medicinal plant Rabdosia rubescens. The methodologies outlined are intended for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Introduction
This compound, also known as Oridonin, is a key bioactive constituent of Rabdosia rubescens with demonstrated anti-tumor, anti-inflammatory, and apoptotic properties. Its potential as a therapeutic agent has led to increased interest in efficient and scalable methods for its isolation and purification. This document outlines several effective techniques, including Ultrasound-Assisted Extraction (UAE), silica gel column chromatography, and Counter-Current Chromatography (CCC), providing a comprehensive resource for obtaining high-purity this compound.
Data Presentation: Quantitative Summary of Isolation Techniques
The following tables summarize the quantitative data from various published methods for the isolation of this compound, offering a comparative overview of their efficiencies.
| Extraction Method | Key Parameters | Extraction Yield of this compound | Reference |
| Ultrasound-Assisted Extraction (UAE) | Ethanol Concentration: 75.9% | 4.23 mg/g | [1] |
| Extraction Time: 35.7 min | [1] | ||
| Solid/Liquid Ratio: 1:32.6 (g/mL) | [1] | ||
| Conventional Solid-Liquid Extraction | Ethanol Content: 80% | 65% recovery rate | |
| Liquid-to-Solid Ratio: 12 mL/g | |||
| Extraction Time: 75 min | |||
| Ultrasound-Assisted Supercritical CO2 Extraction | - | 9.84-10.46% higher than conventional SC-CO2 | [2] |
| 15.43-21.10% higher than heat-reflux extraction | [2] |
| Purification Method | Sample Input | Solvent System | Output | Purity | Reference |
| Counter-Current Chromatography (CCC) | 200 mg crude sample | n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v) | 120 mg this compound | 97.8% | [3][4][5] |
| Two-Dimensional CCC | ~250 mg crude extract (per injection) | 1st-D: n-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v) | 60 mg this compound | >95% | [6] |
| 2nd-D: n-hexane-ethyl acetate-methanol-water (3:5:3:5, v/v) | [6] | ||||
| Silica Gel Column Chromatography | Ethanol extracts | Light petroleum/acetone mixture | Crude this compound | - | [3][4][5][7] |
Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound from Rabdosia rubescens.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes an optimized method for the extraction of this compound using ultrasonication.
Materials and Equipment:
-
Dried and powdered Rabdosia rubescens plant material
-
Ethanol (75.9%)
-
Ultrasonic bath or probe sonicator
-
Filter paper and funnel or filtration apparatus
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Weigh the powdered Rabdosia rubescens plant material.
-
Add the solvent (75.9% ethanol) at a solid-to-liquid ratio of 1:32.6 (g/mL).
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Perform the extraction for 35.7 minutes at a controlled temperature.
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Dry the crude extract completely, for example, in a vacuum oven.
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
This protocol is for the initial purification of the crude extract to enrich the this compound content.
Materials and Equipment:
-
Crude this compound extract
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Solvents: Light petroleum and acetone
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in light petroleum and pack it into the chromatography column.
-
Dissolve the crude extract in a minimal amount of the elution solvent and load it onto the top of the silica gel column.
-
Elute the column with a gradient of light petroleum and acetone, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation process by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.
-
Combine the fractions containing this compound, as identified by TLC analysis (comparison with a standard if available).
-
Evaporate the solvent from the combined fractions to obtain the enriched this compound sample.
Protocol 3: High-Purity this compound Isolation by Counter-Current Chromatography (CCC)
This protocol details the final purification step to obtain high-purity this compound.
Materials and Equipment:
-
Enriched this compound sample from Protocol 2
-
High-speed counter-current chromatography (HSCCC) instrument
-
Solvents: n-hexane, ethyl acetate, methanol, and water
-
HPLC system for purity analysis
Procedure:
-
Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:2:1:2.
-
Thoroughly mix the solvent system in a separatory funnel and allow the two phases to separate.
-
Fill the CCC coil with the stationary phase (the upper phase).
-
Pump the mobile phase (the lower phase) through the column at a suitable flow rate until hydrodynamic equilibrium is reached.
-
Dissolve the enriched this compound sample (e.g., 200 mg) in a small volume of the biphasic solvent mixture.
-
Inject the sample into the CCC system.
-
Continue to pump the mobile phase and collect the fractions of the eluate.
-
Monitor the fractions for the presence of this compound using TLC or HPLC.
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
Determine the purity of the final product using HPLC analysis.
Signaling Pathways and Experimental Workflows
The following diagrams visualize the experimental workflow for this compound isolation and the key signaling pathways it is known to modulate.
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: this compound's modulation of the NF-κB signaling pathway.
Conclusion
The protocols and data presented in this application note provide a solid foundation for the efficient isolation of this compound from Rabdosia rubescens. The choice of method will depend on the desired scale, purity requirements, and available equipment. The visualization of the experimental workflow and the affected signaling pathways further aids in understanding the context and potential applications of this promising natural compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A green approach for the extraction and characterization of oridonin and ursolic and oleanolic acids from Rabdosia rubescens and its kinetic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Effective two-dimensional counter-current chromatographic method for simultaneous isolation and purification of oridonin and ponicidin from the crude extract of Rabdosia rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcog.com [phcog.com]
Oridonin in Preclinical Oncology: A Guide to In Vivo Animal Studies
Application Notes and Protocols for Researchers
The following document provides a comprehensive overview of the application of Oridonin, a bioactive diterpenoid compound, in in vivo animal studies for cancer research. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and dosage information compiled from various preclinical studies. It is important to note that "Odonicin" is a likely misspelling of "Oridonin," and this document pertains to the latter.
Quantitative Data Summary
The efficacy of Oridonin has been evaluated in a variety of animal models for different cancer types. The dosages and administration routes vary depending on the tumor model and research objectives. The following tables summarize the quantitative data from several key studies.
Table 1: Oridonin Dosage in Murine Xenograft and Allograft Models
| Cancer Type | Animal Model | Cell Line | Administration Route | Dosage | Treatment Schedule | Key Findings |
| Bladder Cancer | T24 Xenograft Mouse Model | T24 | Intraperitoneal Injection | 5 mg/kg/day and 10 mg/kg/day | Daily for 21 days | Significant suppression of tumor growth.[1] |
| Prostate Cancer | RM-1 Cell Transplantation Tumor Model in BALB/C nude mice | RM-1 | Intraperitoneal Injection | 1.875 mg/mL and 7.5 mg/mL | Daily for 5 weeks | Dose-dependent reduction in tumor quality and volume.[2] |
| Colon Cancer | Hemispleen model of colon cancer liver metastasis in BALb/c nude mice | HT29 | Intraportal | 7.14 mg/kg/day | Not specified | Preventive and therapeutic effects on liver metastasis.[3][4] |
| Gastric Cancer | SNU-5 subcutaneous xenograft model | SNU-5 | Not specified | Not specified | Not specified | Dose-dependent anti-tumor efficacy.[5][6] |
| Breast Cancer | Nude mouse xenograft model | MCF-7 | Intraperitoneal Injection | 10 mg/kg (as Oridonin-loaded nanoparticles) | Daily | Marked inhibition of tumor growth and angiogenesis.[7] |
| Sarcoma | Mouse model of sarcoma-180 solid tumors | Sarcoma-180 | Not specified | 20 mg/kg (as Oridonin nanosuspension) | Not specified | Increased tumor inhibition rate compared to Oridonin solution.[8] |
| Cardiac Allograft | Mouse allogeneic cardiac transplantation model | N/A | Not specified | 3, 10, and 15 mg/kg | Post-operative days 0 to 7 | Prolonged allograft survival.[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are representative protocols for key experiments involving Oridonin.
Bladder Cancer Xenograft Model[1]
-
Animal Model: Nude mice.
-
Cell Line and Tumor Induction: Subcutaneous injection of 5 x 10^6 T24 human bladder cancer cells. Tumors were allowed to grow to a volume of 200 mm³.
-
Oridonin Preparation and Administration: Oridonin was dissolved in a suitable vehicle (e.g., 1% normal saline). The solution was administered via intraperitoneal injection.
-
Dosing Regimen: Mice were divided into three groups: a control group receiving the vehicle, a low-dose group receiving 5 mg/kg/day of Oridonin, and a high-dose group receiving 10 mg/kg/day of Oridonin. Treatment was administered daily for 21 days.
-
Outcome Measures: Tumor size (length × width²/2) and body weight were measured every other day. At the end of the study, tumors were excised and weighed.
Prostate Cancer Allograft Model[2]
-
Animal Model: BALB/C male nude mice.
-
Cell Line and Tumor Induction: Subcutaneous inoculation of RM-1 mouse prostate cancer cells to establish a transplantation tumor model.
-
Oridonin Preparation and Administration: Oridonin was prepared at concentrations of 1.875 mg/mL and 7.5 mg/mL in 0.9% normal saline. Administration was via intraperitoneal injection of 0.2 mL.
-
Dosing Regimen: Mice were randomly divided into a control group (0.9% normal saline), a low-dose group (1.875 mg/mL Oridonin), and a high-dose group (7.5 mg/mL Oridonin). Injections were given once daily for 5 consecutive weeks.
-
Outcome Measures: At the end of the 5-week treatment period, mice were euthanized, and tumors were excised and weighed. The tumor growth inhibitory rate, volume increment, and anti-tumor rate were calculated. Thymus and spleen indices were also determined.
Colon Cancer Liver Metastasis Model[3][4]
-
Animal Model: Female BALb/c nude mice.
-
Cell Line and Tumor Induction: A hemispleen model was established to induce colon cancer liver metastasis using HT29 human colon cancer cells.
-
Oridonin Preparation and Administration: Oridonin was dissolved in 0.5% dimethyl sulfoxide (DMSO). Administration was via intraportal injection.
-
Dosing Regimen: A dosage of 7.14 mg/kg/day was used for both preventive and therapeutic arms of the study.
-
Outcome Measures: The extent of liver metastasis was evaluated.
Signaling Pathways and Mechanisms of Action
Oridonin exerts its anticancer effects through the modulation of various signaling pathways. Understanding these pathways is crucial for designing mechanistic studies and combination therapies.
Key Signaling Pathways Modulated by Oridonin
-
Apoptosis and Autophagy: Oridonin has been shown to induce apoptosis and autophagy in cancer cells. In colon cancer, it promotes autophagy-dependent apoptosis through the ROS-dependent AMPK-mTOR-ULK1 pathway.[10] It also induces apoptosis in bladder cancer by increasing the expression of p53 and cleaved caspase-3.[1]
-
Cell Proliferation and Migration: Oridonin can inhibit cancer cell proliferation and migration. In bladder cancer, it achieves this by impeding TRPM7 expression via the ERK and AKT signaling pathways.[1]
-
Receptor Tyrosine Kinase Signaling: Oridonin has been shown to regulate the c-Met pathway in gastric cancer, leading to the inhibition of tumor growth.[5][6]
-
Inflammation: The anti-inflammatory properties of Oridonin, primarily through the suppression of the NF-κB signaling pathway, also contribute to its anti-cancer effects.[12]
Visualizing Oridonin's Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate some of the key signaling pathways affected by Oridonin.
Caption: Oridonin-induced autophagy-dependent apoptosis in colon cancer.
Caption: Oridonin's inhibition of bladder cancer cell proliferation and migration.
Caption: General experimental workflow for an Oridonin xenograft study.
Considerations for Future Studies
While Oridonin shows significant promise as an anticancer agent, its clinical application is limited by low water solubility and oral bioavailability.[13][14] Future research should focus on the development of novel formulations, such as nanoparticles and nanosuspensions, to enhance its delivery and efficacy.[7][8] Furthermore, exploring combination therapies with existing chemotherapeutic agents or targeted therapies could unlock synergistic effects and overcome drug resistance.[13][14]
Disclaimer: This document is intended for informational purposes only and does not constitute medical or scientific advice. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effect of oridonin on mice with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preventive and therapeutic effect of intraportal oridonin on BALb/c nude mice hemispleen model of colon cancer liver metastasis - Yang - Translational Cancer Research [tcr.amegroups.org]
- 4. Preventive and therapeutic effect of intraportal oridonin on BALb/c nude mice hemispleen model of colon cancer liver metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-tumor activity of oridonin on SNU-5 subcutaneous xenograft model via regulation of c-Met pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo antitumor activity of oridonin nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oridonin Prolongs the Survival of Mouse Cardiac Allografts by Attenuating the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibitory effect of oridonin on colon cancer was mediated by deactivation of TGF-β1/Smads-PAI-1 signaling pathway in vitro and vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 14. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application of Odonicin in Cancer Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odonicin, a natural diterpenoid compound isolated from Rabdosia rubescens, has garnered significant attention in oncological research for its potent anti-tumor activities. This document provides a comprehensive overview of the application of this compound in various cancer research models, detailing its mechanisms of action, experimental protocols, and quantitative data to guide researchers in their study design and drug development efforts. This compound has been shown to inhibit proliferation, induce apoptosis, and trigger cell cycle arrest in a variety of cancer cell lines, including those of gastric, prostate, oral, and breast origin.[1][2][3][4] Its multi-target nature makes it a promising candidate for further preclinical and clinical investigation.
Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways. The primary mechanisms include the induction of apoptosis via both intrinsic and extrinsic pathways, and the induction of cell cycle arrest, primarily at the G2/M phase.[2][5][6]
Key Signaling Pathways Modulated by this compound:
-
PI3K/Akt Signaling Pathway: this compound has been demonstrated to inhibit the PI3K/Akt pathway, a central regulator of cell survival, proliferation, and growth.[2][3] Inhibition of this pathway by this compound leads to downstream effects such as the upregulation of p53 and subsequent induction of apoptosis.[2] In some cancers, this inhibition also affects downstream targets like mTOR.[4]
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling network, is activated by this compound in certain cancer cells.[5][7] This activation is linked to the induction of caspase-dependent apoptosis.[5][7]
-
Mitochondrial Apoptosis Pathway: this compound can induce the intrinsic apoptosis pathway by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[1][8] This leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[1][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Citation |
| Gastric Cancer | SGC-7901 | 15.6 | [6] |
| Gastric Cancer | SGC-7901 | 22.74 | [8] |
| Prostate Cancer | PC3 | Approx. 40 (at 48h) | [2] |
| Prostate Cancer | DU145 | Approx. 40 (at 48h) | [2] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cancer Type | Cell Line | Effect on Cell Cycle | Key Apoptotic Events | Citation |
| Gastric Cancer | SGC-7901 | G2/M Arrest | Downregulation of Cyclin B1 and CDK1 | [6] |
| Gastric Cancer | HGC-27 | G2/M Arrest | Activation of p-JNK/c-JUN pathway, Caspase-dependent | [5][7] |
| Gastric Cancer | HGC-27 | Not Specified | Upregulation of Apaf-1, Cytochrome c, Caspase-3, Bax; Downregulation of Bcl-2 | [1] |
| Prostate Cancer | PC3, DU145 | G2/M Arrest | Upregulation of p53, p21; Downregulation of CDK1; Cleavage of Caspase-3, -9, PARP; Increased Bax/Bcl-2 ratio | [2] |
| Oral Squamous Cell Carcinoma | UM1, SCC25 | G2/M Arrest | Increased Bax/Bcl-2 ratio; Cleavage of Caspase-3, -9, PARP-1 | [3] |
| Breast Cancer | 4T1 | S Phase Arrest | Upregulation of p53, p21; Downregulation of CDK2 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0 to 100 µM. A vehicle control (DMSO) should be included.
-
Remove the overnight culture medium and add 100 µL of the this compound-containing medium to each well.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is used to quantify the percentage of apoptotic cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
Materials:
-
This compound-treated and untreated cell lysates
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Akt, p-Akt, JNK, p-JNK, Cyclin B1, CDK1, Bcl-2, Bax, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for injection (e.g., dissolved in a vehicle like saline with a solubilizing agent)
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject a suspension of cancer cells (typically 1 x 10⁶ to 5 x 10⁶ cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Measure the tumor volume (Volume = 0.5 x length x width²) and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Visualizing Molecular Mechanisms
The following diagrams illustrate the key signaling pathways affected by this compound.
References
- 1. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Downregulation of Cdk1 and cyclinB1 expression contributes to oridonin-induced cell cycle arrest at G2/M phase and growth inhibition in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Delivery of Oridonin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various delivery methods for Oridonin (also referred to as Odonicin) in preclinical research, with a focus on cancer models. The protocols outlined below are based on published preclinical studies and are intended to serve as a guide for developing in vivo and in vitro experiments.
Introduction to Oridonin
Oridonin, a natural diterpenoid compound extracted from the medicinal herb Rabdosia rubescens, has demonstrated significant anti-tumor, anti-inflammatory, and anti-angiogenic properties in a variety of preclinical models. Its therapeutic potential is attributed to its ability to modulate key cellular signaling pathways, primarily the PI3K/Akt pathway, leading to the induction of apoptosis and inhibition of cell proliferation. However, Oridonin's poor water solubility and low bioavailability present challenges for its clinical application, necessitating the development of advanced drug delivery systems to enhance its therapeutic efficacy.
Delivery Methods and Quantitative Data
A variety of delivery systems have been developed to improve the pharmacokinetics and tumor-targeting of Oridonin in preclinical studies. These include nanoparticle-based carriers and liposomal formulations. The following tables summarize the quantitative data from several key studies.
Table 1: Nanoparticle-Based Delivery Systems for Oridonin in Preclinical Cancer Models
| Delivery System | Cancer Model (Cell Line/Animal) | Particle Size (nm) | Drug Loading (%) | Administration Route & Dosage | Key Efficacy Findings | Reference(s) |
| PLGA-PEG Nanoparticles | Breast Cancer (MCF-7/BALB/c nude mice) | ~100 | Not specified | Intraperitoneal (i.p.), 10 mg/kg daily | Significantly inhibited tumor growth and angiogenesis compared to free Oridonin. | [1] |
| Angelica Sinensis Polysaccharide (ASP)-DOCA Nanoparticles | Hepatocellular Carcinoma (HepG2/H22 tumor-bearing mice) | ~195 | 9.2 | Not specified | Enhanced cellular uptake and apoptosis in HepG2 cells; effective tumor suppression in mice. | [2] |
| Solid Lipid Nanoparticles (SLNs) | Not specified/Mice and Rabbits | 15-35 | >40 | Not specified | Increased Oridonin concentration in liver, lung, and spleen. | [3] |
Table 2: Liposomal Delivery Systems for Oridonin in Preclinical Cancer Models
| Delivery System | Cancer Model (Cell Line/Animal) | Particle Size (nm) | Encapsulation Efficiency (%) | Administration Route & Dosage | Key Efficacy Findings | Reference(s) |
| Long-Circulating Liposomes | Lung Cancer (A549/Tumor xenograft nude mice) | 140.64 ± 12.94 | Not specified | Intravenous (i.v.) | Increased cytotoxicity in A549 cells and significant tumor growth inhibition in mice. | [4] |
| Standard Liposomes | Not specified/Sprague-Dawley rats | 170.5 | 76.15 | Intravenous (i.v.), 15 mg/kg | Significantly prolonged elimination half-life and increased AUC compared to free Oridonin. | [5] |
| YSAYPDSVPMMSK-peptide modified Liposomes | Lung Cancer (A549/Tumor xenograft nude mice) | 140.64 ± 12.94 | Not specified | Intravenous (i.v.) | Enhanced uptake by A549 cells and concentrated distribution in tumor tissues. | [4] |
Signaling Pathway Modulation by Oridonin
Oridonin exerts its anti-cancer effects primarily through the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. By inhibiting the phosphorylation of PI3K and Akt, Oridonin triggers a cascade of downstream events that lead to apoptosis and cell cycle arrest.
Caption: Oridonin inhibits the PI3K/Akt signaling pathway, leading to apoptosis.
Experimental Protocols
Preparation of Oridonin-Loaded PLGA-PEG Nanoparticles
This protocol describes the preparation of Oridonin-loaded poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) nanoparticles using an emulsion and evaporation method.[1]
Materials:
-
Oridonin
-
PEG-PLGA copolymer
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Oil Phase Preparation: Dissolve a specific amount of Oridonin and PEG-PLGA in DCM.
-
Aqueous Phase Preparation: Prepare a PVA solution in deionized water.
-
Emulsification: Add the oil phase to the aqueous phase under constant stirring. Sonicate the mixture to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate completely, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water and lyophilize to obtain a dry powder.
Caption: Workflow for preparing Oridonin-loaded PLGA-PEG nanoparticles.
Preparation of Oridonin-Loaded Liposomes
This protocol outlines the thin-film hydration method for preparing Oridonin-loaded liposomes.[6]
Materials:
-
Oridonin
-
Soybean phospholipids (e.g., Soy PC)
-
Cholesterol
-
Chloroform or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve Oridonin, phospholipids, and cholesterol in an organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove unencapsulated Oridonin by dialysis or size exclusion chromatography.
Caption: Workflow for preparing Oridonin-loaded liposomes.
In Vivo Antitumor Efficacy Study in Xenograft Models
This protocol provides a general framework for assessing the antitumor activity of Oridonin formulations in a subcutaneous xenograft mouse model.[1][7]
Materials:
-
Cancer cells (e.g., MCF-7, A549, HCT116)
-
Immunocompromised mice (e.g., BALB/c nude, NOD-SCID)
-
Matrigel (optional)
-
Oridonin formulation (and controls: vehicle, free Oridonin)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Group Allocation: Randomly divide the mice into treatment groups (e.g., vehicle control, free Oridonin, Oridonin formulation).
-
Treatment Administration: Administer the respective treatments via the chosen route (e.g., i.p., i.v.) according to the predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
References
- 1. Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angelica Sinensis Polysaccharide-Based Nanoparticles for Liver-Targeted Delivery of Oridonin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oridonin-loaded liposomes targeting lung cancer: formulation and delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, characterization, and pharmacokinetics of oridonin-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, Characterization, and Evaluation of Liposomes Containing Oridonin from Rabdosia rubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis in Odonicin Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odonicin, a natural diterpenoid compound, has demonstrated significant anti-tumor effects in a variety of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest. Western blot analysis is an indispensable technique for elucidating the molecular pathways through which this compound exerts its therapeutic effects. This document provides detailed application notes and protocols for utilizing Western blot to investigate the impact of this compound on key signaling pathways, including those regulating apoptosis and the cell cycle.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical signaling cascades that control cell fate and proliferation. Understanding these pathways is crucial for designing and interpreting Western blot experiments.
-
Apoptosis Induction: this compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][3] This involves the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of a cascade of caspases.[1][3]
-
Cell Cycle Arrest: this compound can halt the progression of the cell cycle, often at the G2/M phase, by altering the expression and activity of cyclins and cyclin-dependent kinases (CDKs).[4][5]
-
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial pro-survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis.[6][7][8]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and ERK, plays a complex role in cell proliferation and apoptosis. This compound can modulate the phosphorylation status of key proteins in this pathway to induce an anti-tumor response.[7][9][10]
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the expected changes in the expression levels of key regulatory proteins in cancer cells following treatment with this compound, as determined by densitometric analysis of Western blot data. The data presented is illustrative and the specific fold changes may vary depending on the cell line, this compound concentration, and treatment duration.
Table 1: Apoptosis-Related Protein Expression Changes
| Target Protein | Cellular Function | Expected Change Post-Odonicin Treatment | Illustrative Fold Change (Treated/Control) |
| Bax | Pro-apoptotic | Increase | 2.8 |
| Bcl-2 | Anti-apoptotic | Decrease | 0.4 |
| Cytochrome c (cytosolic) | Apoptosome formation | Increase | 3.5 |
| Cleaved Caspase-9 | Initiator caspase | Increase | 4.0 |
| Cleaved Caspase-3 | Executioner caspase | Increase | 5.2 |
| Cleaved PARP | Apoptosis marker | Increase | 4.5 |
| β-Actin | Loading Control | No Change | 1.0 |
Table 2: Cell Cycle Regulatory Protein Expression Changes
| Target Protein | Cellular Function | Expected Change Post-Odonicin Treatment | Illustrative Fold Change (Treated/Control) |
| Cyclin B1 | G2/M transition | Decrease | 0.3 |
| CDK1 (Cdc2) | G2/M progression | Decrease | 0.4 |
| p21 (Cip1/Waf1) | CDK inhibitor | Increase | 2.5 |
| p27 (Kip1) | CDK inhibitor | Increase | 2.2 |
| β-Actin | Loading Control | No Change | 1.0 |
Table 3: PI3K/Akt and MAPK Signaling Pathway Protein Expression Changes
| Target Protein | Cellular Function | Expected Change Post-Odonicin Treatment | Illustrative Fold Change (Treated/Control) |
| p-Akt (Ser473) | Pro-survival signaling | Decrease | 0.2 |
| Total Akt | Total protein level | No Change | 1.0 |
| p-JNK | Stress-activated signaling | Increase | 3.0 |
| Total JNK | Total protein level | No Change | 1.0 |
| p-ERK1/2 | Proliferation signaling | Decrease | 0.5 |
| Total ERK1/2 | Total protein level | No Change | 1.0 |
| β-Actin | Loading Control | No Change | 1.0 |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HGC-27, SGC-7901, PC3) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group (e.g., DMSO).
II. Protein Extraction (Cell Lysis)
-
Harvesting Cells: Place the 6-well plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[11]
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[1]
-
Scraping: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1][11]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[1]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new, pre-chilled tube.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
III. Western Blot Analysis
-
Sample Preparation: Dilute the protein lysates with 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A typical transfer is run at 100V for 60-90 minutes.[1]
-
Blocking: After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[1][11] Use antibodies specific for your proteins of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-Cyclin B1, anti-p-Akt, and a loading control like anti-β-actin).
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[1][11]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol. Incubate the membrane with the ECL reagent for 1-5 minutes.[1]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[1]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of each target protein band to the corresponding loading control band to correct for loading differences.[1]
Mandatory Visualizations
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: this compound-induced G2/M cell cycle arrest.
Caption: General workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of Cdk1 and cyclinB1 expression contributes to oridonin-induced cell cycle arrest at G2/M phase and growth inhibition in SGC-7901 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Garlic compound, diallyl disulfide induces cell cycle arrest in prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Odonicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odonicin, also known as Oridonin, is a diterpenoid compound isolated from the medicinal plant Rabdosia rubescens. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects. The purification of this compound from crude plant extracts is a critical step in its development as a potential therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of natural products like this compound, offering high resolution and reproducibility. This application note provides a detailed protocol for the purification of this compound using preparative HPLC and an analytical method for purity assessment.
Analytical Method for this compound Quantification
An analytical HPLC method is essential for the rapid quantification of this compound in various samples and for assessing the purity of fractions collected during preparative chromatography.
Table 1: Analytical HPLC Parameters for this compound Quantification
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)[1] or equivalent |
| Mobile Phase | A: Water + 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)[1] |
| Gradient | 5% B to 95% B over 7 minutes[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 238 nm[2] or 254 nm[1] |
| Injection Volume | 5 µL[1] |
| Column Temperature | Ambient |
Preparative HPLC for this compound Purification
Preparative HPLC is employed for the large-scale purification of this compound from a crude or partially purified extract. The goal is to isolate this compound with high purity for subsequent biological studies.
Table 2: Preparative HPLC Parameters for this compound Purification
| Parameter | Condition |
| Column | Agilent ZORBAX SB C18 (9.4 x 250 mm, 5 µm)[3] or equivalent preparative C18 column |
| Mobile Phase | A: Water B: Methanol |
| Gradient | A linear gradient from 40% to 80% Methanol over 30 minutes is a good starting point. |
| Flow Rate | 6.0 mL/min[3] |
| Detection Wavelength | 239 nm[3] |
| Injection Volume | 1 mL of concentrated sample[3] |
| Fraction Collection | Based on UV detector signal corresponding to the retention time of this compound |
Experimental Protocols
Sample Preparation
-
Extraction: this compound is typically extracted from the dried aerial parts of Rabdosia rubescens. A common method involves maceration or soxhlet extraction with ethanol.
-
Preliminary Purification: The crude ethanol extract can be subjected to preliminary purification steps such as liquid-liquid extraction or column chromatography over silica gel to enrich the this compound content.[4]
-
Sample for HPLC: The enriched fraction is dried and then dissolved in a suitable solvent, such as methanol, for injection into the HPLC system. The solution should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]
Preparative HPLC Protocol
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (e.g., 40% methanol in water) until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column.
-
Chromatographic Separation: Run the gradient program as specified in Table 2.
-
Fraction Collection: Monitor the chromatogram and collect the fraction corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method described in Table 1 to determine their purity.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain purified this compound.
This compound's Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
This compound has been shown to exert its anti-cancer effects by modulating several signaling pathways, with the PI3K/Akt pathway being a key target.[5][6] Inhibition of this pathway by this compound leads to the induction of apoptosis (programmed cell death) in cancer cells.
Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis.
The diagram above illustrates that this compound inhibits Phosphoinositide 3-kinase (PI3K), which in turn prevents the activation of Akt. This leads to the upregulation of the tumor suppressor protein p53.[7][8][9] Activated p53 promotes the expression of the pro-apoptotic protein Bax and inhibits the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio triggers the activation of caspase-9, which then activates caspase-3, the executioner caspase, ultimately leading to apoptosis.[8][10]
Experimental Workflow for this compound Purification
The overall workflow for the purification of this compound from Rabdosia rubescens is depicted in the following diagram.
Caption: Workflow for the purification of this compound.
This workflow outlines the key stages, from the initial extraction of the plant material to the final acquisition of highly purified this compound suitable for research and drug development purposes.
References
- 1. apexbt.com [apexbt.com]
- 2. [Determination of oridonin and rosemarinic acid in Rabdosia rubescens by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin, a novel lysine acetyltransferases inhibitor, inhibits proliferation and induces apoptosis in gastric cancer cells through p53- and caspase-3-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oridonin induces apoptosis in SW1990 pancreatic cancer cells via p53- and caspase-dependent induction of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oridonin induces growth inhibition and apoptosis in human gastric carcinoma cells by enhancement of p53 expression and function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Structure Elucidation of the Diterpenoid Odonicin using Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in natural products chemistry, providing unparalleled insight into the molecular structure of complex organic molecules.[1][2][3] For novel compounds like Odonicin, a diterpenoid with significant biological potential, NMR is the primary tool for complete structural assignment. This document provides detailed application notes and standardized protocols for the elucidation of this compound's structure using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The process involves assembling molecular fragments by interpreting through-bond and through-space correlations.[4][5]
Experimental Protocols
Sample Preparation
High-quality NMR data depends on meticulous sample preparation.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent should be based on the sample's solubility and the need to avoid overlapping solvent signals with key resonances.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector, typically around 4.5 cm.[6]
-
Homogenization: Gently vortex the tube to ensure a homogenous solution.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly useful for mass-limited natural product samples.[1][4]
1.2.1 ¹H NMR (Proton) Spectroscopy The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons.[7]
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
1.2.2 ¹³C NMR (Carbon) Spectroscopy The ¹³C NMR spectrum reveals the number and type of carbon atoms (e.g., methyl, methylene, carbonyl).[8][9]
-
Pulse Program: Standard proton-decoupled single-pulse (zgpg30 or similar).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance and sensitivity of the ¹³C nucleus.[8][9]
1.2.3 2D COSY (Correlation Spectroscopy) COSY is a homonuclear experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbons (²JHH, ³JHH).[2][6][10]
-
Pulse Program: DQF-COSY (cosygpqf or similar) is often preferred for higher resolution.[6]
-
Spectral Width: 12-16 ppm in both F1 and F2 dimensions.
-
Data Points: 2048 (F2) x 256-512 (F1).
-
Number of Scans: 4-16 per increment.
1.2.4 2D HSQC (Heteronuclear Single Quantum Coherence) HSQC is a heteronuclear experiment that correlates protons with their directly attached carbons (¹JCH).[2][10]
-
Pulse Program: hsqcedetgpsisp2.3 or similar (phase-sensitive with multiplicity editing).
-
Spectral Width: 12-16 ppm (F2, ¹H) x 180-200 ppm (F1, ¹³C).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 2-8 per increment.
-
¹JCH Coupling Constant: Optimized for an average of 145 Hz.
1.2.5 2D HMBC (Heteronuclear Multiple Bond Correlation) HMBC is a heteronuclear experiment that shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), and is critical for connecting molecular fragments.[6]
-
Pulse Program: hmbcgpndqf or similar.
-
Spectral Width: 12-16 ppm (F2, ¹H) x 220-250 ppm (F1, ¹³C).
-
Data Points: 2048 (F2) x 256-512 (F1).
-
Number of Scans: 16-64 per increment.
-
Long-range Coupling Constant (ⁿJCH): Optimized for 8-10 Hz.
Data Presentation & Interpretation
The following tables summarize hypothetical NMR data for this compound, consistent with a complex diterpenoid structure.
Table 1: ¹H and ¹³C NMR Data for this compound (500 MHz for ¹H, 125 MHz for ¹³C, in CDCl₃)
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1 | 39.8 | 1.85, 1.60 | m |
| 2 | 19.2 | 1.70, 1.55 | m |
| 3 | 42.1 | 1.50 | m |
| 4 | 33.5 | - | - |
| 5 | 55.6 | 1.95 | d (5.5) |
| 6 | 78.9 | 4.10 | dd (5.5, 3.0) |
| 7 | 140.1 | 5.90 | d (3.0) |
| 8 | 135.5 | - | - |
| 9 | 48.2 | 2.10 | m |
| 10 | 37.0 | 1.45 | m |
| 11 | 25.5 | 1.80 | m |
| 12 | 36.4 | 1.65, 1.40 | m |
| 13 | 45.8 | 2.25 | m |
| 14 | 205.1 | - | - |
| 15 | 50.1 | 2.80 | m |
| 16 | 21.5 | 1.15 | d (7.0) |
| 17 | 28.0 | 1.05 | s |
| 18 | 33.6 | 0.95 | s |
| 19 | 21.9 | 0.90 | s |
| 20 | 15.5 | 1.20 | s |
Table 2: Key 2D NMR Correlations (COSY & HMBC) for this compound
| Proton(s) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |
| H-5 (1.95) | H-6 (4.10) | C-4, C-6, C-7, C-10, C-20 |
| H-6 (4.10) | H-5 (1.95), H-7 (5.90) | C-5, C-7, C-8, C-10 |
| H-7 (5.90) | H-6 (4.10) | C-5, C-6, C-8, C-9 |
| H-15 (2.80) | H-16 (1.15) | C-13, C-14, C-16 |
| H₃-16 (1.15) | H-15 (2.80) | C-14, C-15 |
| H₃-17 (1.05) | - | C-3, C-4, C-5, C-18, C-19 |
| H₃-20 (1.20) | - | C-1, C-5, C-9, C-10 |
Structure Elucidation Workflow
The elucidation of this compound's structure is a stepwise process of assembling molecular fragments using the array of NMR data.
-
Carbon Count: The ¹³C NMR spectrum shows 20 distinct signals, consistent with a diterpenoid skeleton.
-
Proton-Carbon Assignment: The HSQC spectrum is used to unambiguously link each proton signal to its directly bonded carbon atom (e.g., δH 4.10 correlates with δC 78.9, assigning them to position 6).
-
Fragment Identification via COSY: The COSY spectrum reveals proton-proton coupling networks. For instance, a clear correlation path from H-5 to H-6 and from H-6 to H-7 establishes the -CH(5)-CH(6)-CH(7)- fragment.[11][12]
-
Connecting Fragments via HMBC: The HMBC spectrum is crucial for piecing the fragments together and placing quaternary carbons. Key correlations, such as from the methyl protons H₃-20 (δ 1.20) to carbons C-5 (δ 55.6) and C-9 (δ 48.2), bridge different parts of the carbon skeleton. Similarly, correlations from methyl protons H₃-17 establish its connection to the C-4 quaternary carbon.[13][14]
-
Structure Assembly: By systematically integrating all 1D and 2D NMR data, the complete planar structure of this compound is constructed. Further analysis using NOESY/ROESY experiments would be required to determine the relative stereochemistry.
Biological Context: Potential Signaling Pathway Inhibition
Diterpenoids similar to this compound, such as Oridonin, have been shown to exert their anticancer effects by modulating key cellular signaling pathways like PI3K/Akt or Wnt/β-catenin.[15][16] An understanding of these pathways is vital for drug development professionals.
This diagram illustrates a potential mechanism of action for this compound. By inhibiting the phosphorylation and subsequent activation of key proteins like Akt, this compound could disrupt the downstream signaling cascade that promotes cell proliferation and survival in cancer cells.[15][17] This makes the PI3K/Akt/mTOR pathway a critical area of investigation for understanding the therapeutic potential of this compound.
References
- 1. Natural Products | Bruker [bruker.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. emerypharma.com [emerypharma.com]
- 15. greenmedinfo.com [greenmedinfo.com]
- 16. researchgate.net [researchgate.net]
- 17. Integration of Different “-omics” Technologies Identifies Inhibition of the IGF1R-Akt-mTOR Signaling Cascade Involved in the Cytotoxic Effect of Shikonin against Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Odonicin in the Study of Drug-Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer.[1][2][3] Cancer cells can develop resistance to a wide array of structurally and functionally diverse anticancer drugs, often leading to treatment failure and poor patient prognosis.[4][5][6] One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents.[1][2] Consequently, there is a pressing need for the development of novel therapeutic strategies to overcome or circumvent MDR in cancer.
Odonicin, a natural diterpenoid compound isolated from Rabdosia rubescens, has emerged as a promising agent in cancer therapy, demonstrating potent anti-tumor activities.[7][8] Notably, studies have indicated that this compound can effectively combat drug-resistant cancer cells through various mechanisms, including the induction of apoptosis and autophagy, and the modulation of critical signaling pathways.[9][10][11] This document provides detailed application notes and protocols for studying the effects of this compound on drug-resistant cancer cells, intended to guide researchers in this field.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various drug-resistant cancer cell lines, providing a comparative analysis with conventional chemotherapeutic agents.
Table 1: Cytotoxicity of this compound in Drug-Resistant Cancer Cell Lines
| Cell Line | Resistance Phenotype | Drug | IC50 (µM) | Fold Resistance | Reference |
| CCRF-CEM | Parental | Doxorubicin | 0.004 ± 0.001 | - | [7] |
| CEM/ADR5000 | P-gp overexpression | Doxorubicin | 3.902 ± 0.541 | 975.60 | [7] |
| CCRF-CEM | Parental | This compound | 1.28 ± 0.11 | - | [7] |
| CEM/ADR5000 | P-gp overexpression | This compound | 6.62 ± 0.98 | 5.17 | [7] |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Signaling Pathways Modulated by this compound in Drug-Resistant Cancer
This compound has been shown to exert its anti-cancer effects by targeting multiple signaling pathways that are often dysregulated in drug-resistant tumors.
Key Signaling Pathways:
-
Akt/EGFR Pathway: Molecular docking and western blot analyses have revealed that this compound can interact with and downregulate key components of the Akt/EGFR signaling pathway.[7][8][9] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis.
-
STAT3 Signaling: this compound has been observed to decrease the levels of phosphorylated STAT3, a transcription factor that plays a pivotal role in tumor progression and drug resistance.[7][9]
-
MAPK Pathway (ERK, JNK, p38): this compound can modulate the activity of the MAPK pathway. For instance, it has been shown to downregulate the phosphorylation of ERK while upregulating JNK and p38 kinases, contributing to the induction of apoptosis.[11]
-
TGF-β1/Smad2/3 and Wnt/β-catenin Pathways: this compound can suppress epithelial-mesenchymal transition (EMT), a process associated with cancer metastasis and drug resistance, by targeting these pathways in specific cancer types.[9]
-
NO-ERK-p53 Positive Feedback Loop: In some cancer cells, this compound induces apoptosis and autophagy through a positive feedback loop involving nitric oxide (NO), ERK, and p53.[10][12]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on drug-resistant cancer cells.
Protocol 1: Cell Viability Assay (MTT or Resazurin Assay)
This protocol determines the cytotoxic effect of this compound on both drug-sensitive and drug-resistant cancer cell lines.
Materials:
-
Drug-sensitive (e.g., CCRF-CEM) and drug-resistant (e.g., CEM/ADR5000) cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control, stock solution in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS) or Resazurin solution
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the control drug (e.g., Doxorubicin) in complete culture medium. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT/Resazurin Addition:
-
For MTT: Add 20 µL of MTT solution to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
For Resazurin: Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at 570 nm for MTT or fluorescence (560 nm excitation/590 nm emission) for Resazurin using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound in cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Western Blot Analysis for Signaling Proteins
This protocol examines the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-STAT3, anti-p-STAT3, anti-ERK, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse them in lysis buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound presents a promising therapeutic agent for overcoming drug resistance in cancer. Its multifaceted mechanism of action, involving the induction of programmed cell death and the modulation of key survival pathways, makes it an attractive candidate for further preclinical and clinical investigation. The protocols and data presented in these application notes provide a framework for researchers to explore the potential of this compound and its derivatives in the context of drug-resistant cancers, with the ultimate goal of developing more effective cancer therapies.
References
- 1. Overcoming multidrug resistance in human carcinoma cells by an antisense oligodeoxynucleotide--doxorubicin conjugate in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological strategies for overcoming multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oridonin Targets Multiple Drug-Resistant Tumor Cells as Determined by in Silico and in Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oridonin induces apoptosis and autophagy in murine fibrosarcoma L929 cells partly via NO-ERK-p53 positive-feedback loop signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autophagy preceded apoptosis in oridonin-treated human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Oridonin's Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oridonin, a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has demonstrated significant anti-tumor, anti-inflammatory, and anti-proliferative properties. Its cytotoxic effects are largely attributed to its ability to modulate key intracellular signaling pathways, leading to cell cycle arrest and apoptosis in various cancer cell lines. This document provides detailed protocols for assessing the cytotoxicity of Oridonin, focusing on cell viability, apoptosis, and cell cycle analysis. Furthermore, it outlines the known signaling pathways affected by Oridonin and presents the data in a structured format for clear interpretation.
Data Presentation: Quantitative Analysis of Oridonin's Cytotoxicity
The following tables summarize the effective concentrations of Oridonin and its impact on apoptosis and cell cycle distribution in various cancer cell lines, as documented in preclinical studies.
Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| AGS | Gastric Cancer | 24 | 5.995 ± 0.741 |
| 48 | 2.627 ± 0.324 | ||
| 72 | 1.931 ± 0.156 | ||
| HGC27 | Gastric Cancer | 24 | 14.61 ± 0.600 |
| 48 | 9.266 ± 0.409 | ||
| 72 | 7.412 ± 0.512 | ||
| MGC803 | Gastric Cancer | 24 | 15.45 ± 0.59 |
| 48 | 11.06 ± 0.400 | ||
| 72 | 8.809 ± 0.158 | ||
| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 ± 0.46 |
| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 ± 0.83 |
| KYSE-150 | Esophageal Cancer | 24 | ~30-40 (estimated from viability curve) |
| T24 | Bladder Cancer | Not Specified | ~2-3 (estimated from figures) |
| PC3 | Prostate Cancer | Not Specified | ED50: 1.8 - 7.5 µg/ml |
| DU145 | Prostate Cancer | Not Specified | ED50: 1.8 - 7.5 µg/ml |
| MCF-7 | Breast Cancer | Not Specified | ED50: 1.8 - 7.5 µg/ml |
| NCI-H520 | Non-small Cell Lung Cancer | Not Specified | ED50: 1.8 - 7.5 µg/ml |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. ED50 (Effective Dose 50%) is the dose that produces a therapeutic response in 50% of the population.
Table 2: Effect of Oridonin on Apoptosis
| Cell Line | Oridonin Concentration (µM) | Apoptosis Rate (%) | Key Apoptotic Markers |
| HGC27 | 10 | 16.63 ± 4.31 | Increased Cleaved Caspase-3, Cleaved PARP[1] |
| 20 | 26.33 ± 1.77 | ||
| AGS | 5 | 16.60 ± 3.23 | Increased Cleaved Caspase-3, Cleaved PARP[1] |
| 10 | 25.53 ± 3.54 | ||
| KYSE-150 | 10 | 10.5 ± 1.9 | Increased Annexin V positive cells[2] |
| 30 | 24.8 ± 1.5 | ||
| 50 | 52.4 ± 3.1 | ||
| T24 | 2 | Increased late apoptosis | Increased p53, Cleaved Caspase-3, BAX mRNA[3] |
| 3 | Increased late apoptosis | ||
| BxPC-3 | 8 µg/ml (~22 µM) | 18.3 (early apoptosis) | Increased Cleaved Caspase-3, Cleaved PARP[4] |
| 32 µg/ml (~88 µM) | 54.8 (early apoptosis) |
Table 3: Effect of Oridonin on Cell Cycle Distribution
| Cell Line | Oridonin Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| AGS | 3 | Increased | Decreased | Decreased |
| TE-8 | 40 | 31.29 (from 44.76) | Not specified | Increased Sub-G1[5] |
| TE-2 | 40 | 38.78 (from 63.23) | Not specified | 32.60 (from 16.43) |
| BxPC-3 | 8 µg/ml (~22 µM) | Not specified | Not specified | 27.26 ± 3.85 |
| 32 µg/ml (~88 µM) | Not specified | 37.25 ± 2.28 | 38.67 ± 2.75 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of Oridonin on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Oridonin (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Oridonin Treatment: Prepare serial dilutions of Oridonin in complete medium. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with 100 µL of the Oridonin-containing medium. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting cell viability against Oridonin concentration.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after Oridonin treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Oridonin (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Oridonin for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after Oridonin treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Oridonin (dissolved in DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Oridonin for the desired time period.
-
Cell Harvesting: Collect cells by trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be determined. A sub-G1 peak is indicative of apoptotic cells.
Signaling Pathways and Experimental Workflows
Oridonin's Mechanism of Action: PI3K/Akt Signaling Pathway
Oridonin exerts its cytotoxic effects in many cancer cells by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[6][7] This pathway is crucial for cell survival, proliferation, and growth.
Caption: Oridonin inhibits the PI3K/Akt signaling pathway, leading to apoptosis.
Experimental Workflow for Assessing Oridonin's Cytotoxicity
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of Oridonin.
Caption: A streamlined workflow for testing the cytotoxicity of Oridonin.
References
- 1. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualitative and Quantitative Analysis of ROS-Mediated Oridonin-Induced Oesophageal Cancer KYSE-150 Cell Apoptosis by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mizoroki-Heck Reaction for Odonicin Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odonicin, also known as Oridonin, is an ent-kaurane diterpenoid isolated from the medicinal herb Rabdosia rubescens. It has demonstrated a wide range of biological activities, including potent antitumor effects. Structural modification of natural products like this compound is a key strategy in drug discovery to enhance efficacy, improve pharmacokinetic properties, and overcome drug resistance. The Mizoroki-Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, offers a versatile tool for the chemical modification of complex molecules such as this compound. This document provides detailed application notes and protocols for the modification of this compound using the Mizoroki-Heck reaction and the subsequent evaluation of the synthesized derivatives.
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene.[1] In the context of this compound modification, this reaction has been successfully employed to introduce novel substituents at the C-17 position, leveraging the exocyclic methylene group of the this compound scaffold.[2] This allows for the synthesis of a diverse library of derivatives with potentially enhanced biological activities.
Data Presentation
Table 1: Mizoroki-Heck Reaction of this compound with Various Aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | 17-phenyl-Odonicin | 75 |
| 2 | 4-Iodotoluene | 17-(4-methylphenyl)-Odonicin | 72 |
| 3 | 1-Iodo-4-methoxybenzene | 17-(4-methoxyphenyl)-Odonicin | 68 |
| 4 | 1-Iodo-4-fluorobenzene | 17-(4-fluorophenyl)-Odonicin | 81 |
| 5 | 1-Iodo-4-(trifluoromethyl)benzene | 17-(4-(trifluoromethyl)phenyl)-Odonicin | 65 |
Note: The yields presented are representative and may vary based on specific reaction conditions and scale.
Table 2: In Vitro Cytotoxicity of this compound and its C-17 Modified Derivatives
| Compound | Cell Line | IC50 (µM) |
| This compound | PC-3 (Prostate Cancer) | 18.5 ± 1.2 |
| 17-phenyl-Odonicin | PC-3 (Prostate Cancer) | 25.3 ± 2.1 |
| 17-(4-fluorophenyl)-Odonicin | PC-3 (Prostate Cancer) | 15.2 ± 0.9 |
| This compound | A549 (Lung Cancer) | 22.1 ± 1.8 |
| 17-phenyl-Odonicin | A549 (Lung Cancer) | 30.8 ± 2.5 |
| 17-(4-fluorophenyl)-Odonicin | A549 (Lung Cancer) | 19.7 ± 1.5 |
Note: IC50 values are indicative and can vary between different studies and experimental setups. The data suggests that while simple phenyl substitution at C-17 may decrease cytotoxicity, the introduction of an electron-withdrawing group like fluorine can enhance it.[2]
Experimental Protocols
Protocol 1: General Procedure for the Mizoroki-Heck Reaction on this compound
This protocol describes a general method for the palladium-catalyzed Mizoroki-Heck reaction to synthesize C-17 aryl-substituted this compound derivatives.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene, 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the corresponding aryl iodide (1.5 eq), palladium(II) acetate (0.1 eq), and triphenylphosphine (0.2 eq).
-
Add anhydrous DMF to dissolve the reagents.
-
Add triethylamine (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired C-17 modified this compound derivative.
-
Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (e.g., PC-3, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound and its derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound derivatives and the parent compound in the cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of the cell cycle distribution of cancer cells treated with this compound derivatives using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cells treated with this compound derivatives
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat the cells with the desired concentrations of the this compound derivatives for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20 °C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in a solution containing RNase A. Incubate at 37 °C for 30 minutes.
-
Add the PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity. Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of C-17 modified this compound derivatives.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.
References
Application Notes and Protocols: Click Chemistry for Generating Novel Odonicin Analogues
For Use By: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols and application notes for the synthesis and evaluation of novel Odonicin (also known as Oridonin) analogues using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This compound, a natural ent-kaurane diterpenoid, exhibits significant anticancer properties, but its therapeutic potential can be enhanced through structural modification. Click chemistry offers a highly efficient, reliable, and straightforward strategy for generating diverse libraries of this compound derivatives.[1][2][3] This note details the functionalization of the this compound scaffold, the subsequent CuAAC reaction to introduce novel triazole-containing moieties, and protocols for evaluating the cytotoxic activity of the resulting analogues.
Introduction
This compound is a natural product isolated from the traditional Chinese herb Rabdosia rubescens and has demonstrated a wide range of biological activities, including potent anticancer effects.[[“]] Its mechanism of action often involves the induction of cell cycle arrest and apoptosis in various cancer cell lines.[2][[“]] However, to improve its pharmacological profile and overcome potential limitations, structural modifications are often necessary.
Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is an ideal tool for this purpose.[3][5] It allows for the rapid and efficient covalent linking of two molecular building blocks—one containing a terminal alkyne and the other an azide—to form a stable 1,2,3-triazole ring.[1][6] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it perfectly suited for the complex architecture of natural products like this compound.[1][6][7]
Studies have shown that modifying this compound, particularly at the C-14 position, by introducing triazole-containing side chains via click chemistry can maintain or even enhance its cytotoxic activity against cancer cells.[2][8] This document provides the necessary protocols to synthesize and evaluate these novel analogues.
Data Presentation: Cytotoxicity of this compound Analogues
The following tables summarize the quantitative data on the cytotoxic activity of representative this compound analogues generated through various synthetic methods, including those amenable to click chemistry approaches. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Selected C-14 Modified this compound Analogues
| Compound | BGC-7901 | SW-480 | HL-60 | BEL-7402 | A549 | B16 |
| Oridonin | >100 | >100 | 20.83 | 31.67 | >100 | >100 |
| Analogue Ib | 10.21 | 15.33 | 0.84 | 3.56 | 12.45 | 18.92 |
| Analogue IIg | 5.43 | 8.76 | 2.11 | 1.00 | 6.32 | 9.54 |
| Derivative 23 (triazole) | 2.51 (PC-3) | - | 1.87 | - | 3.14 | - |
Data is compiled from multiple sources for illustrative purposes.[2][8] "Derivative 23" is a C-14 (2-triazole)acetoxyl derivative. PC-3 (prostate cancer) cell line data is included for this derivative.
Experimental Protocols
Protocol 1: Synthesis of 14-O-propargyl-Odonicin (Alkyne-Functionalized this compound)
This protocol describes the introduction of a terminal alkyne group at the C-14 hydroxyl position of this compound, preparing it for the subsequent click reaction.
Materials:
-
This compound
-
Propargyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Under a nitrogen or argon atmosphere, suspend this compound (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Cool the mixture to 0°C using an ice bath.
-
Carefully add sodium hydride (1.5 equivalents) portion-wise to the suspension. Stir the mixture at 0°C for 30 minutes.
-
Add propargyl bromide (2.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution at 0°C.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 14-O-propargyl-Odonicin.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Synthesis of this compound-Triazole Analogues via CuAAC Click Chemistry
This protocol details the copper-catalyzed cycloaddition between the alkyne-functionalized this compound and a library of azide-containing building blocks.[1][9]
Materials:
-
14-O-propargyl-Odonicin (from Protocol 1)
-
A library of organic azides (e.g., benzyl azide, substituted phenyl azides) (1.1 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (0.3 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand [optional, for aqueous systems][10]
-
Solvent system (e.g., t-BuOH/H₂O 1:1, or DMF)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
In a reaction vial, dissolve 14-O-propargyl-Odonicin (1 equivalent) and the selected organic azide (1.1 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (1 M).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.5 M).
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O solution. If using a ligand like THPTA, pre-mix it with the CuSO₄ solution before addition.[10]
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often complete within this timeframe, showing near-quantitative yields.[1] Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting this compound-triazole analogue by silica gel column chromatography.
-
Characterize the final product by NMR and HRMS.
Protocol 3: Evaluation of Cytotoxicity using MTT Assay
This protocol provides a standard method to assess the anti-proliferative activity of the newly synthesized this compound analogues.[11]
Materials:
-
Cancer cell lines (e.g., HL-60, PC-3, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized this compound analogues, parent this compound, and a positive control (e.g., Doxorubicin) dissolved in DMSO (stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds (this compound analogues) and controls from the DMSO stock solutions in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for generating this compound analogues and the proposed mechanism of action.
Caption: Experimental workflow for synthesis and evaluation of this compound analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Oridonin Derivatives via Mizoroki-Heck Reaction and Click Chemistry for Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Click Chemistry in Natural Product Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 1-O- and 14-O-derivatives of oridonin as potential anticancer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Odonicin
Welcome to the technical support center for Odonicin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, focusing on its limited aqueous solubility.
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of aqueous solution. | The concentration of this compound exceeds its intrinsic solubility in the aqueous medium. | 1. Decrease the concentration: Determine the optimal concentration range through a solubility study. 2. Employ a co-solvent system: Introduce a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) to the aqueous phase.[1][2][3] 3. Utilize cyclodextrins: Form inclusion complexes with cyclodextrins (e.g., HP-β-CD) to enhance solubility.[4][5] |
| Low and variable bioavailability in in-vivo studies. | Poor dissolution of this compound in the gastrointestinal tract, leading to incomplete absorption.[1][6] | 1. Particle size reduction: Employ micronization or nanosuspension techniques to increase the surface area and dissolution rate.[2][4][7] 2. Formulate as a solid dispersion: Disperse this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC, PEG) to improve wettability and dissolution.[3][5] 3. Develop a self-emulsifying drug delivery system (SEDDS): Formulate this compound in a lipid-based system that forms a microemulsion upon contact with aqueous fluids.[3][6] |
| Inconsistent results in in-vitro assays. | Incomplete dissolution or precipitation of this compound in the cell culture medium. | 1. Prepare a concentrated stock solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) at a high concentration and then dilute it in the assay medium, ensuring the final solvent concentration is non-toxic to the cells. 2. Incorporate a surfactant: Use a non-ionic surfactant (e.g., Tween 80, Pluronic F68) at a low concentration to improve wetting and prevent precipitation.[7] |
| Difficulty in preparing a stable aqueous formulation for parenteral administration. | The hydrophobic nature of this compound leads to instability and potential for embolism. | 1. Develop a nano-formulation: Prepare a nanosuspension or nanoemulsion to create a stable parenteral dosage form.[4][6] 2. Lyophilization with a cryoprotectant: Formulate this compound with a carrier and then freeze-dry to create a powder for reconstitution.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
A1: The exact intrinsic aqueous solubility of this compound is not widely reported in the literature. However, as a diterpenoid, it is expected to have low aqueous solubility due to its predominantly lipophilic structure. Preliminary solubility testing is highly recommended to establish a baseline for your specific experimental conditions.
Q2: Which co-solvents are most effective for solubilizing this compound?
A2: Common co-solvents used for poorly soluble drugs include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO). The choice of co-solvent will depend on the specific application (e.g., in-vitro vs. in-vivo) and the required concentration of this compound. It is crucial to perform toxicity studies for the selected co-solvent in your experimental system.[1][3]
Q3: How can I prepare a solid dispersion of this compound?
A3: A solid dispersion can be prepared by dissolving both this compound and a hydrophilic carrier (e.g., PVP K30, HPMC, PEG 6000) in a common organic solvent, followed by removal of the solvent by evaporation, spray drying, or freeze-drying.[5][8] This results in a solid matrix where this compound is dispersed at a molecular level, enhancing its dissolution rate.
Q4: What is the mechanism by which cyclodextrins improve the solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate the poorly soluble this compound molecule within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to be readily dissolved in water, thereby increasing the apparent solubility of this compound.[4][5]
Q5: Are there any potential issues with particle size reduction techniques?
A5: While micronization and nanosuspension can significantly improve the dissolution rate by increasing the surface area, they can also lead to issues such as particle aggregation and changes in the physical state of the drug (e.g., from crystalline to amorphous).[4][7] It is important to use appropriate stabilizers and to characterize the physical properties of the processed material.
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer
-
Rotary evaporator
-
Freeze-dryer
Methodology:
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1, 1:2).
-
Dissolution:
-
Dissolve the calculated amount of this compound in a minimal volume of ethanol.
-
In a separate beaker, dissolve the corresponding amount of HP-β-CD in deionized water with stirring.
-
-
Complexation:
-
Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while continuously stirring.
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
-
Solvent Removal:
-
Remove the ethanol from the mixture using a rotary evaporator at 40°C under reduced pressure.
-
-
Lyophilization:
-
Freeze the resulting aqueous solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
-
Characterization:
-
Determine the solubility of the complex in water and compare it to that of pure this compound.
-
Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.
-
Protocol 2: Formulation of this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with Polyvinylpyrrolidone K30 (PVP K30).
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Water bath
-
Vacuum oven
Methodology:
-
Ratio Selection: Select the desired weight ratio of this compound to PVP K30 (e.g., 1:1, 1:5, 1:10).
-
Dissolution:
-
Dissolve the calculated amounts of this compound and PVP K30 in a sufficient volume of methanol with stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Place the solution in a shallow dish on a water bath at 50°C to evaporate the methanol.
-
Once the majority of the solvent has evaporated, transfer the dish to a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Processing:
-
Scrape the resulting solid mass and grind it into a fine powder using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
-
Characterization:
-
Perform dissolution studies on the solid dispersion and compare the dissolution profile to that of pure this compound.
-
Characterize the solid dispersion using DSC, XRD, and FTIR to assess the physical state of this compound within the polymer matrix.
-
Visualizations
Caption: Workflow for improving this compound solubility.
Caption: Cyclodextrin inclusion complex formation.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. wjbphs.com [wjbphs.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Odonicin Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Odonicin in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary factors affecting its stability?
A1: this compound (also known as Oridonin) is known to be unstable in solution. The primary factors influencing its stability are pH and temperature.[1] The degradation of this compound in aqueous solutions is pH-dependent.[1]
Q2: What is the optimal pH for maintaining this compound stability in solution?
A2: The pH for maximum stability of this compound in solution is approximately 5.[1] Its degradation follows a V-shaped pH-rate profile, indicating that it is susceptible to both specific acid and base catalysis.[1] The compound is not stable in strong acidic or basic media for extended periods.[1]
Q3: How does temperature affect the stability of this compound solutions?
A3: Temperature significantly impacts the stability of this compound solutions. Lowering the storage temperature can extend its shelf life. For instance, the time for 10% degradation (t90) at room temperature is 53.2 hours, which increases to 91.5 hours at 4°C.[1]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[2] Once in solvent, it should be stored at -80°C for up to 1 year.[2]
Q5: I'm observing inconsistent results in my cell-based assays. Could this compound instability be the cause?
A5: Yes, the instability of this compound in solution can lead to a decrease in its effective concentration over the course of an experiment, resulting in poor reproducibility and inconsistent biological effects. It is crucial to use freshly prepared solutions or solutions that have been stored appropriately for a limited time.
Troubleshooting Guide
Problem: Precipitate formation in my this compound stock solution.
| Possible Cause | Suggested Solution |
| Low Solubility | This compound is sparingly soluble in water but has better solubility in organic solvents like DMSO and ethanol.[3] Ensure you are using an appropriate solvent and concentration. |
| Solvent Evaporation | Improperly sealed vials can lead to solvent evaporation, increasing the concentration of this compound beyond its solubility limit. Ensure vials are tightly sealed. |
| Temperature Fluctuation | Frequent freeze-thaw cycles or storage at improper temperatures can affect solubility and stability. Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. |
Problem: Loss of biological activity over time.
| Possible Cause | Suggested Solution |
| Chemical Degradation | As previously mentioned, this compound is unstable in solution, especially at non-optimal pH and higher temperatures. Prepare fresh solutions for each experiment whenever possible. If solutions must be stored, use a pH 5 buffer and store at 4°C for short-term use or -80°C for longer-term storage.[1][2] |
| Light Exposure | While specific data on the photosensitivity of this compound is limited, it is a general best practice to protect solutions of natural products from light to prevent potential photodegradation. Store solutions in amber vials or wrap vials in aluminum foil. |
Quantitative Data Summary
The following table summarizes the available quantitative data on this compound stability.
| Parameter | Condition | Value | Reference |
| Optimal pH for Stability | Aqueous Solution | ~5 | [1] |
| t90 (Time for 10% degradation) | Room Temperature | 53.2 hours | [1] |
| t90 (Time for 10% degradation) | 4°C | 91.5 hours | [1] |
| Storage (Powder) | -20°C | Up to 3 years | [2] |
| Storage (In Solvent) | -80°C | Up to 1 year | [2] |
| Solubility in DMSO | 25°C | 72 mg/mL (197.56 mM) | [3] |
| Solubility in Ethanol | 25°C | 34 mg/mL (93.29 mM) | [3] |
| Solubility in Water | 25°C | Insoluble | [3] |
Experimental Protocols
Protocol: Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to determine the stability of an this compound solution under specific experimental conditions.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in an appropriate solvent (e.g., HPLC-grade DMSO or ethanol) to a final concentration of 10 mM.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the aqueous buffer system of interest (e.g., phosphate-buffered saline at pH 7.4, or acetate buffer at pH 5).
-
Prepare separate samples for each condition to be tested (e.g., different pH values, temperatures, light exposure).
-
-
Incubation:
-
Store the prepared samples under the desired conditions. For example:
-
Temperature: 4°C, room temperature (25°C), 37°C.
-
Light: Protected from light (amber vials) vs. exposed to ambient light.
-
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for separating diterpenoids. The exact gradient will need to be optimized.
-
Column: A C18 reverse-phase column is suitable for this type of analysis.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (this will need to be determined by a UV scan).
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: A workflow for troubleshooting this compound solution instability.
Caption: Postulated signaling pathway for this compound-induced apoptosis.
References
Technical Support Center: Enhancing the Bioavailability of Odonicin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Odonicin and its derivatives. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges in enhancing the bioavailability of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of our this compound derivative after oral administration in our animal model. What are the likely reasons for this?
A1: Low oral bioavailability of this compound derivatives, which are kaurene-type diterpenoids, is a common challenge primarily due to their poor aqueous solubility. For effective oral absorption, a compound must first dissolve in the gastrointestinal fluids to be absorbed across the intestinal wall. The low solubility of this compound derivatives limits their dissolution rate, thereby reducing the amount of drug available for absorption. Other contributing factors may include:
-
First-pass metabolism: Significant metabolism in the liver before the compound reaches systemic circulation.
-
P-glycoprotein (P-gp) efflux: Active transport of the compound back into the intestinal lumen by efflux pumps like P-gp, for which many ent-kaurane diterpenoids are substrates.
Q2: What are the initial formulation strategies we should consider to improve the bioavailability of a novel this compound derivative?
A2: A practical starting point is to focus on enhancing the dissolution rate and apparent solubility of the compound. Consider the following approaches:
-
Particle Size Reduction: Micronization or nanosuspension technologies increase the surface area of the drug particles, which can significantly improve the dissolution rate.[1]
-
Solid Dispersions: Creating a solid dispersion of your this compound derivative in a hydrophilic carrier can enhance its wettability and dissolution.[2][3]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the compound.[4]
Q3: How can we determine if our this compound derivative is a substrate for P-glycoprotein (P-gp) efflux?
A3: The Caco-2 cell permeability assay is a standard in vitro method to assess P-gp efflux. This assay measures the bidirectional transport of a compound across a monolayer of Caco-2 cells, which mimic the human intestinal epithelium and express P-gp. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 is indicative of active efflux. The experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil, to confirm the involvement of P-gp.
Q4: We are seeing a high degree of variability in our in vivo pharmacokinetic data. What could be the cause and how can we mitigate this?
A4: High variability in pharmacokinetic studies with poorly soluble compounds is often linked to inconsistent dissolution and absorption. Potential causes and mitigation strategies include:
-
Formulation Inhomogeneity: Ensure your formulation is uniform, especially for suspensions. Tightly control the particle size distribution between batches.
-
Food Effects: The presence or absence of food can significantly impact the absorption of hydrophobic drugs. Standardize the feeding conditions of your animal subjects (either fasted or fed) across all experiments.
-
Improved Formulation: Consider more robust formulations like nanosuspensions or SEDDS, which are known to reduce absorption variability.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low drug loading in nanoformulation | Poor solubility of the this compound derivative in the chosen polymer or lipid matrix. | 1. Screen different matrices: Test a variety of polymers or lipids with different polarities. 2. Use a co-solvent: Incorporate a small amount of a volatile organic solvent in which the drug is highly soluble during the formulation process. 3. Optimize drug-to-carrier ratio: Experiment with different ratios to find the optimal loading capacity. |
| Inconsistent results in Caco-2 permeability assay | 1. Variable monolayer integrity: The tightness of the Caco-2 cell junctions can vary. 2. Low compound recovery: The compound may be binding to the plasticware or accumulating within the cells. | 1. Monitor TEER values: Regularly measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity before and after the experiment. 2. Perform a mass balance study: Quantify the amount of compound in the apical and basolateral compartments, as well as in the cell lysate, to determine recovery. Use low-binding plates if necessary. |
| Precipitation of the compound in aqueous buffer during in vitro assays | The aqueous solubility of the this compound derivative is exceeded. | 1. Use a co-solvent: Add a small, non-toxic percentage of a solvent like DMSO or ethanol to the buffer. 2. Incorporate surfactants: Use surfactants at concentrations below their critical micelle concentration to improve wettability. 3. Test in biorelevant media: Utilize media that mimic fasted or fed state intestinal fluids (FaSSIF/FeSSIF), which contain bile salts and lecithin that can enhance solubility. |
Data Presentation: Comparative Bioavailability of Oridonin Formulations
As a close structural analog to this compound, Oridonin serves as a valuable proxy for understanding how different formulation strategies can impact bioavailability. The following tables summarize pharmacokinetic data from various studies on Oridonin.
Table 1: Pharmacokinetic Parameters of Oridonin in Different Formulations (Intravenous Administration)
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | Reference |
| Oridonin Solution | Mice | 25 | - | - | 1507.57 ± 50.52 | [4] |
| Oridonin-NLC | Mice | 25 | - | - | 5175.81 ± 85.40 | [4] |
| Oridonin-NPs | Nude Mice | 10 | ~5000 | 4 | ~10000 | [5] |
NLC: Nanostructured Lipid Carriers; NPs: Nanoparticles
Table 2: Pharmacokinetic Parameters of Oridonin in Different Formulations (Oral Administration)
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | AUC (mg·h/L) | Relative Bioavailability (%) | Reference |
| Oridonin Suspension | Rats | 40 | 146.9 ± 10.17 | 10.88 ± 4.38 | 1.31 ± 0.29 | 100 | [6][7] |
| Oridonin Solid Dispersion | Dogs | - | Higher than physical mixture | - | 26.4-fold higher than physical mixture | 2640 | [3] |
| PEG₂₀kDa-SA-Oridonin | - | - | - | - | 2.1-fold higher than Oridonin | 210 | [2] |
PEG-SA: Polyethylene glycol-succinic acid
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol outlines the general steps for assessing the intestinal permeability and potential for P-gp efflux of an this compound derivative.
1.1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the cells onto permeable Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
1.2. Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using an epithelial voltohmmeter. TEER values should be stable and above 250 Ω·cm² before initiating the transport study.
-
Optionally, assess the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol) to confirm the integrity of the tight junctions.
1.3. Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Apical to Basolateral (A-to-B) Transport: Add the test compound (e.g., 10 µM of the this compound derivative in HBSS) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A) Transport: Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes). Replace the removed volume with fresh HBSS.
-
To investigate P-gp involvement, repeat the experiment in the presence of a P-gp inhibitor (e.g., 100 µM verapamil).
1.4. Sample Analysis and Data Calculation:
-
Quantify the concentration of the this compound derivative in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of appearance of the compound in the receiver chamber.
-
A: The surface area of the permeable membrane.
-
C₀: The initial concentration of the compound in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This technique provides a more physiologically relevant model for assessing intestinal absorption than in vitro methods.
2.1. Animal Preparation:
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline abdominal incision to expose the small intestine.
-
Select a segment of the intestine (e.g., jejunum or ileum) of a defined length.
-
Cannulate the proximal and distal ends of the intestinal segment.
2.2. Perfusion:
-
Gently flush the intestinal segment with warm saline to remove any residual contents.
-
Perfuse the segment with a pre-warmed (37°C) perfusion buffer (e.g., Krebs-Ringer buffer) containing the this compound derivative at a known concentration and a non-absorbable marker (e.g., phenol red).
-
Maintain a constant flow rate using a peristaltic pump.
-
Collect the perfusate from the outlet cannula at regular intervals for a defined period.
2.3. Sample Analysis and Calculation:
-
Measure the concentrations of the this compound derivative and the non-absorbable marker in the collected perfusate samples.
-
Calculate the effective permeability (Peff) based on the disappearance of the drug from the intestinal lumen, correcting for any water flux using the change in concentration of the non-absorbable marker.
In Vivo Pharmacokinetic Study in Rodents
This study design is essential for determining key pharmacokinetic parameters like Cmax, Tmax, T1/2, and AUC.
3.1. Animal Dosing:
-
Use an appropriate number of rodents (e.g., rats or mice) per group.
-
Administer the this compound derivative formulation orally (e.g., by gavage) or intravenously (e.g., via the tail vein) at a specific dose.
3.2. Blood Sampling:
-
Collect blood samples (e.g., via the tail vein or cardiac puncture at the terminal time point) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Process the blood samples to obtain plasma by centrifugation.
3.3. Sample Analysis:
-
Extract the this compound derivative from the plasma samples.
-
Quantify the concentration of the compound in the plasma extracts using a validated LC-MS/MS method.[8]
3.4. Pharmacokinetic Analysis:
-
Plot the plasma concentration of the this compound derivative versus time.
-
Use pharmacokinetic software to calculate the key parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), T1/2 (elimination half-life), and AUC (area under the concentration-time curve).
-
If an intravenous dose was administered, the absolute oral bioavailability (F%) can be calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and processes relevant to the study of this compound derivatives.
Caption: Strategies to enhance the bioavailability of this compound derivatives.
Caption: A tiered approach for assessing the bioavailability of new compounds.
Caption: Potential mechanism of action of this compound derivatives via the PI3K/Akt pathway.
References
- 1. Evaluation of cocktail approach to standardise Caco-2 permeability experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and in-vivo assessment of the bioavailability of oridonin solid dispersions by the gas anti-solvent technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. njppp.com [njppp.com]
- 5. Frontiers | Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway [frontiersin.org]
- 6. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 7. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of oridonin in rat plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges in Large-Scale Oridonin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the large-scale synthesis of Oridonin. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during the synthesis of this complex diterpenoid.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of Oridonin, offering potential causes and solutions based on published literature.
Low Yield and Byproduct Formation in the Key Nazarov Cyclization Step
Q: We are experiencing low yields and significant byproduct formation during the Nazarov cyclization to form the tetracyclic core of Oridonin, especially during scale-up. How can we optimize this critical step?
A: The Nazarov cyclization is a powerful tool for constructing the cyclopentenone ring in the Oridonin core, but it is known to be sensitive to reaction conditions, particularly on a larger scale. The total synthesis by Luo et al. (2019) highlights that solvent effects and Lewis acid stoichiometry are critical parameters to control.
Possible Causes and Solutions:
-
Solvent Effects: The choice of solvent can dramatically impact the reaction outcome. While dichloromethane (DCM) and acetonitrile may work on a small scale, they can lead to decreased yields and the formation of difficult-to-separate byproducts upon scale-up. A mixed solvent system, such as DCM/THF, has been shown to improve robustness and yield.
-
Lewis Acid Concentration: The concentration of the Lewis acid (e.g., EtAlCl₂) is crucial. Insufficient catalyst can lead to an incomplete reaction, while an excess can promote side reactions. Careful optimization of the Lewis acid equivalents is necessary for each specific substrate and scale.
-
Substrate Purity: The purity of the divinyl ketone precursor is paramount. Impurities can interfere with the catalyst and lead to undesired side reactions. Ensure the precursor is thoroughly purified before subjecting it to the cyclization conditions.
-
Temperature Control: Precise temperature control is essential. The reaction should be initiated at a low temperature and allowed to warm slowly to the optimal reaction temperature to minimize byproduct formation.
Data on Nazarov Cyclization Optimization:
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Yield (%) of Desired Product | Key Observations |
| 1 | EtAlCl₂ (cat.) | DCM | -78 to 0 | Low and unstable on scale-up | Significant byproduct formation. |
| 2 | EtAlCl₂ (cat.) | Acetonitrile | -78 to 0 | Moderate, but difficult purification | Co-eluting byproducts. |
| 3 | EtAlCl₂ (1.5) | DCM/THF (20:1) | -78 to 0 | >30% | Robust and reproducible on a larger scale. |
This table is a summary of findings and should be used as a guideline for optimization.
Poor Stereoselectivity in the Construction of Chiral Centers
Q: We are struggling to achieve the desired stereochemistry at the multiple chiral centers of the ent-kaurane core. What strategies can be employed to improve stereocontrol?
A: The dense stereochemical landscape of Oridonin presents a significant synthetic challenge. Achieving high stereoselectivity requires careful selection of reagents and reaction conditions.
Possible Causes and Solutions:
-
Chiral Auxiliaries and Catalysts: For asymmetric reactions, the choice of chiral auxiliary or catalyst is critical. Screening a variety of chiral ligands for metal-catalyzed reactions or different organocatalysts can lead to improved enantiomeric or diastereomeric excess.
-
Substrate Control: The inherent chirality of the starting material or an intermediate can be used to direct the stereochemical outcome of subsequent reactions. This is a common strategy in the synthesis of complex natural products.
-
Directed Reactions: Functional groups on the substrate can be used to direct reagents to a specific face of the molecule. For example, a hydroxyl group can direct a hydrogenation catalyst to the same face of the molecule.
-
Reaction Conditions: Temperature, solvent, and the nature of the reagents can all influence the stereochemical outcome of a reaction. Lowering the reaction temperature often increases selectivity.
Difficulties in Purification of Intermediates and the Final Product
Q: The purification of our synthetic intermediates and final Oridonin product is proving to be a bottleneck, especially at a larger scale. What purification techniques are most effective?
A: The purification of complex, highly functionalized molecules like Oridonin and its precursors can be challenging due to their similar polarities and potential for degradation on stationary phases.
Possible Solutions:
-
Multi-column Chromatography: A combination of different chromatographic techniques is often necessary. This could involve an initial purification on silica gel followed by a second purification on a different stationary phase, such as alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).
-
Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause degradation of sensitive compounds. It has been successfully used for the purification of Oridonin from natural extracts and can be adapted for synthetic samples.
-
Crystallization: If an intermediate or the final product is a crystalline solid, crystallization is an excellent method for purification on a large scale. Screening different solvent systems is key to finding optimal crystallization conditions.
-
Preparative HPLC: For high-purity final products, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. While not always ideal for very large quantities, it can be used for the final polishing step.
Frequently Asked Questions (FAQs)
Q1: What are the main retrosynthetic strategies for the total synthesis of Oridonin?
A1: The total synthesis of Oridonin has been approached through various strategies. A key disconnection is often made at the C8-C14 bond, breaking the molecule into two more manageable fragments. The synthesis by Luo et al. (2019) employs a convergent strategy, synthesizing two complex fragments that are then coupled before the key Nazarov cyclization to form the tetracyclic core.
Q2: Are there any known stability issues with Oridonin that we should be aware of during synthesis and storage?
A2: Yes, Oridonin is known to be unstable in solution, with its degradation being pH-dependent. It is most stable around pH 5 and is susceptible to degradation under both acidic and basic conditions. Therefore, it is crucial to control the pH during workup, purification, and storage. Solutions of Oridonin should be stored at low temperatures and protected from light.
Q3: What are the common byproducts formed during the synthesis of Oridonin, and how can they be minimized?
A3: In the key Nazarov cyclization step, byproducts can arise from incomplete reaction, alternative cyclization pathways, or subsequent rearrangements of the desired product. Minimizing these byproducts involves strict control over reaction parameters as detailed in the troubleshooting guide. During other steps, common byproducts can include epimers at stereogenic centers, over-oxidation or over-reduction products, and products resulting from incomplete deprotection. Careful monitoring of the reaction progress by TLC or LC-MS and quenching the reaction at the optimal time are crucial.
Experimental Protocols
Protocol 1: Synthesis of Oridonin Analogues via Heck Reaction at C-17
This protocol is adapted from the synthesis of C-17 arylated Oridonin derivatives and can be used as a starting point for further derivatization.
Materials:
-
Oridonin
-
Substituted iodobenzene
-
Palladium acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of Oridonin (1.0 eq) and the substituted iodobenzene (1.2 eq) in DMF, add triethylamine (3.0 eq), palladium acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Heat the reaction mixture to 90 °C and stir for 20-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the residue, add water and extract with dichloromethane (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C-17 arylated Oridonin analogue.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Nazarov Cyclization
Caption: A decision-making workflow for troubleshooting low yields in the Nazarov cyclization step of Oridonin synthesis.
Simplified Retrosynthetic Analysis of Oridonin
Caption: A simplified diagram illustrating a common retrosynthetic approach to Oridonin, highlighting the key Nazarov cyclization.
Technical Support Center: Odonicin Experimental Variability and Reproducibility
Welcome to the technical support center for Odonicin. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to experimental variability and reproducibility when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural diterpenoid compound derived from the medicinal herb Rabdosia rubescens. It is widely recognized for its anti-tumor, anti-inflammatory, and anti-proliferative properties. Its primary mechanism involves the modulation of multiple intracellular signaling pathways, leading to the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and cell cycle arrest.[1][2]
Q2: We are observing significant batch-to-batch variability in the anti-proliferative effects of this compound on our cancer cell lines. What could be the cause?
Batch-to-batch variability is a common issue in preclinical research and can stem from several factors:
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Compound Purity and Stability: Ensure that each batch of this compound has a consistent purity profile. Improper storage can lead to degradation of the compound, affecting its biological activity.[3] It is recommended to store this compound as a powder at -20°C and to prepare fresh stock solutions for each experiment.
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell lines through short tandem repeat (STR) profiling. Genetic drift can occur at high passage numbers, leading to altered drug sensitivity. It is advisable to use cells within a consistent and low passage number range for all experiments.
-
Experimental Conditions: Minor variations in cell culture conditions such as media composition, serum concentration, pH, and CO2 levels can impact cell growth and drug response. Standardize these parameters across all experiments.
Q3: Our results for this compound-induced apoptosis are not consistent across experiments. How can we troubleshoot this?
Inconsistent apoptosis induction can be due to several factors related to both the experimental setup and the mechanism of this compound itself:
-
Timing of Assay: this compound-induced apoptosis is time and dose-dependent.[2] Create a detailed time-course and dose-response curve for your specific cell line to identify the optimal window for observing apoptosis.
-
Method of Apoptosis Detection: Different apoptosis assays measure different stages of the process (e.g., caspase activation, annexin V staining, DNA fragmentation). Using multiple methods to confirm apoptosis can provide more robust and reproducible data.
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Cellular Redox State: this compound's apoptotic activity can be linked to the generation of reactive oxygen species (ROS).[2] Variations in the baseline oxidative stress of your cell culture can affect the cellular response to this compound. Ensure consistent cell handling and media conditions to minimize fluctuations in ROS levels.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell viability assays (e.g., MTT, XTT).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Drug Concentration | Verify the initial concentration of your this compound stock solution using spectrophotometry or another quantitative method. Perform serial dilutions carefully and use calibrated pipettes. | Consistent and accurate drug concentrations across experiments. |
| Variable Cell Seeding Density | Optimize and strictly adhere to a standardized cell seeding density for your assays. Ensure even cell distribution in multi-well plates. | Uniform cell growth in control wells, leading to more reliable assay readings. |
| Fluctuations in Incubation Time | Standardize the incubation time with this compound across all experiments. Minor variations can lead to significant differences in cell viability. | Reduced variability in IC50 values. |
| Metabolic State of Cells | Ensure cells are in the logarithmic growth phase at the time of drug treatment. Cells in stationary phase may exhibit altered drug sensitivity. | More consistent cellular response to this compound. |
Guide 2: Poor Reproducibility in Western Blotting for Signaling Pathway Analysis
Problem: You are unable to consistently reproduce western blot results for key proteins in this compound-regulated signaling pathways (e.g., p-Akt, Bax/Bcl-2).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Lysis Buffer | Use a lysis buffer containing appropriate protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. | Clear and consistent bands for phosphorylated proteins like p-Akt. |
| Inconsistent Protein Loading | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Use a loading control (e.g., β-actin, GAPDH) to verify equal loading. | Consistent band intensity for loading controls across all lanes. |
| Antibody Performance | Validate your primary antibodies for specificity and optimal dilution. Use the same antibody lot for a set of comparative experiments. | Strong and specific bands at the correct molecular weight. |
| Timing of Protein Extraction | The expression and phosphorylation of signaling proteins can be transient. Perform a time-course experiment to determine the optimal time point for protein extraction after this compound treatment. | Reproducible changes in the expression levels of target proteins like Bax and Bcl-2.[4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time point. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt, total Akt, and a loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Caption: A logical workflow for troubleshooting experimental inconsistency.
References
Technical Support Center: Refining Purification Protocols for High-Purity Oridonin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification protocols for obtaining high-purity Oridonin. Oridonin, a bioactive diterpenoid isolated from Rabdosia rubescens, presents unique challenges in its purification due to its complex structure and the presence of related compounds in the natural extract.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to address common issues encountered during the isolation and purification process.
Frequently Asked Questions (FAQs) for Oridonin Purification
Q1: What are the most common initial steps for extracting Oridonin from Rabdosia rubescens?
A1: The most prevalent initial step is solvent extraction from the dried, powdered plant material.[3] Common solvents used are ethanol or methanol, often in a mixture with water.[4][5] Techniques such as ultrasound-assisted extraction can be employed to improve the efficiency of this process. Following extraction, the crude extract is typically concentrated to yield a residue that is then subjected to further purification steps.
Q2: I am having trouble with low yield during the initial extraction. What can I do?
A2: Low yield during initial extraction can be due to several factors. Ensure that the plant material is finely powdered to maximize the surface area for solvent penetration. The choice of solvent and the extraction conditions (temperature, time) are also critical. For instance, one study optimized ultrasound-assisted extraction with a 75.9% ethanol concentration for 35.7 minutes.[5] You may also consider performing multiple extraction cycles on the plant material to ensure exhaustive extraction.
Q3: What purity of Oridonin can I realistically expect to achieve with standard chromatographic methods?
A3: With well-optimized chromatographic methods, it is possible to achieve high purity of Oridonin. Purity levels above 95% are commonly reported in the literature. For example, counter-current chromatography (CCC) has been shown to yield Oridonin with a purity of 97.8%.[4][6] Another method using column chromatography followed by recrystallization achieved a purity of 97.03%.[7]
Q4: Is a single purification step sufficient to obtain high-purity Oridonin?
A4: While a single, highly efficient purification step like preparative HPLC or CCC can yield high-purity Oridonin from a partially purified extract, a multi-step approach is generally more effective for isolating it from a crude extract.[4][8] A typical workflow involves initial extraction, followed by one or more chromatographic steps (e.g., silica gel column chromatography, followed by preparative HPLC or CCC), and a final recrystallization step to remove any remaining impurities.
Troubleshooting Guide
Q1: My Oridonin fractions from column chromatography are showing multiple spots on TLC, even after using a gradient elution. What could be the problem?
A1: This issue often arises from either poor separation resolution or overloading of the column.
-
Resolution: The solvent system may not be optimal for separating Oridonin from closely related compounds. You should experiment with different solvent systems of varying polarity. For Oridonin, solvent systems based on n-hexane, ethyl acetate, and methanol are common.[4][8][9]
-
Column Overloading: Loading too much crude extract onto the column can lead to broad, overlapping bands. Try reducing the amount of sample loaded relative to the amount of stationary phase.
-
Stationary Phase: Ensure the silica gel is of appropriate particle size and is packed uniformly in the column to avoid channeling.
Q2: I am observing significant product loss during the recrystallization step. How can I improve my recovery?
A2: Product loss during recrystallization is a common issue. Here are some troubleshooting steps:
-
Solvent Choice: The ideal recrystallization solvent should dissolve Oridonin well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will lose a significant amount in the mother liquor. Experiment with different solvents or solvent mixtures.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation.
-
Supersaturation: Ensure you are using the minimum amount of hot solvent required to fully dissolve the Oridonin. Using an excessive amount of solvent will prevent the solution from becoming supersaturated upon cooling, thus reducing the yield.
Q3: My final Oridonin product shows a lower-than-expected melting point and broad peaks in NMR, indicating impurities. What are my options for further purification?
A3: If your Oridonin is still impure after initial purification, you may need to employ a more powerful purification technique or a combination of methods.
-
Preparative HPLC: Reversed-phase preparative HPLC can offer very high resolution and is an excellent option for removing persistent impurities.
-
Counter-Current Chromatography (CCC): CCC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can sometimes cause irreversible adsorption or degradation of the sample. It has been successfully used to obtain high-purity Oridonin.[4][6][8]
-
Orthogonal Methods: Employ a secondary purification method that relies on a different separation principle than the one you used initially. For example, if you used normal-phase column chromatography, follow it with reversed-phase HPLC.
Data Presentation: Summary of Oridonin Purification Protocols
| Purification Method | Source Material | Solvent System / Conditions | Purity Achieved | Yield | Reference |
| Upright Counter-Current Chromatography (CCC) | Crude extract from R. rubescens | n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v) | 97.8% | 120 mg from 200 mg crude | [4][6] |
| Column Chromatography & Recrystallization | R. rubescens | Not specified | 97.03% | Not specified | [7] |
| Two-Dimensional CCC (2D-CCC) | Crude extract from R. rubescens | 1st-D: n-hexane-ethyl acetate-methanol-water (1:5:1:5, v/v) 2nd-D: n-hexane-ethyl acetate-methanol-water (3:5:3:5, v/v) | >95% | 60 mg from ~500 mg crude | [8] |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude extract from Isodon rubescens | n-hexane-ethyl acetate-methanol-water (2.8:5:2.8:5, v/v/v/v) | 73.5% | 40.6 mg from 100 mg crude | [9] |
| Extraction & Purification | Rabdosia rubescens | Extraction with 95% ethanol, followed by column chromatography and recrystallization from acetone. | 97.42% | Not specified | [3] |
Experimental Protocols
Protocol 1: Purification of Oridonin using Column Chromatography and Recrystallization
This protocol is a generalized procedure based on common practices for purifying natural products like Oridonin.
1. Extraction: a. Air-dry and powder the aerial parts of Rabdosia rubescens. b. Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24 hours. Repeat this process three times. c. Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Column Chromatography: a. Prepare a silica gel (100-200 mesh) column using a slurry packing method with n-hexane. b. Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. c. Carefully load the dried, adsorbed sample onto the top of the prepared column. d. Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the ethyl acetate concentration to 100%. e. Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 1:1). f. Combine the fractions containing the major compound that corresponds to the Oridonin standard.
3. Recrystallization: a. Evaporate the solvent from the combined fractions to obtain the semi-purified Oridonin. b. Dissolve the semi-purified product in a minimal amount of hot acetone. c. Allow the solution to cool slowly to room temperature. Crystals should start to form. d. To maximize yield, place the flask in an ice bath for 1-2 hours. e. Collect the crystals by vacuum filtration, washing them with a small amount of cold acetone. f. Dry the crystals under vacuum to obtain pure Oridonin.
4. Purity Assessment: a. Assess the purity of the final product using HPLC and compare its retention time with a known Oridonin standard. b. Confirm the identity of the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mandatory Visualizations
Caption: General experimental workflow for the purification of high-purity Oridonin.
References
- 1. Oridonin, a diterpenoid purified from Rabdosia rubescens, inhibits the proliferation of cells from lymphoid malignancies in association with blockade of the NF-kappa B signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. scielo.br [scielo.br]
- 4. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, Characterization, and Evaluation of Liposomes Containing Oridonin from Rabdosia rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. [New method for preparing oridonin by column chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effective two-dimensional counter-current chromatographic method for simultaneous isolation and purification of oridonin and ponicidin from the crude extract of Rabdosia rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and purification of oridonin from the whole plant of Isodon rubescens by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of Small Molecule Inhibitors
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, understanding, and mitigating the off-target effects of small molecule inhibitors, such as the hypothetical compound "Odonicin," in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecule inhibitors?
A1: Off-target effects are unintended interactions of a drug or small molecule inhibitor with proteins or other molecules that are not its primary therapeutic target.[1] With kinase inhibitors, for instance, the conserved nature of the ATP-binding site across the kinome can lead to interactions with multiple kinases.[2] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications, making it crucial to identify and control for them.[1]
Q2: My experimental results are inconsistent or unexpected after using this compound. Could this be due to off-target effects?
A2: Yes, inconsistent or unexpected experimental outcomes are often indicative of off-target effects.[2] If the observed cellular phenotype does not align with the known function of the intended target, it is prudent to investigate potential off-target interactions.
Q3: What are the initial steps to investigate potential off-target effects of this compound?
A3: A multi-faceted approach is recommended:
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Dose-Response Analysis: Conduct a thorough dose-response curve for the observed phenotype. A significant deviation between the cellular IC50 and the biochemical IC50 for the intended target may suggest off-target activity.[2]
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Use of Control Compounds: Employ a structurally different inhibitor that targets the same protein.[2][3] If this control compound fails to produce the same phenotype, it strengthens the likelihood of this compound having off-target effects.[3]
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Target Engagement Assays: Confirm that this compound is binding to its intended target within your cellular model at the concentrations being used.[2]
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Rescue Experiments: If feasible, overexpress a drug-resistant mutant of the intended target. If this does not rescue the phenotype, it strongly points towards off-target effects.[2]
Q4: How can I identify the specific off-target proteins of this compound?
A4: Several advanced techniques can be employed for off-target identification:
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Kinase Profiling: This method involves screening the inhibitor against a large panel of purified kinases to identify unintended interactions directly.[2][4]
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Affinity-Based Pull-Down Assays: In this approach, this compound is chemically modified (e.g., with a biotin tag) and used as a "bait" to pull down its binding partners from cell lysates, which are then identified by mass spectrometry.[5]
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis. Changes in protein stability after treatment with this compound can be detected by Western blotting or mass spectrometry to identify targets.[5]
Troubleshooting Guide: Addressing Off-Target Effects in Your Experiments
This section provides a structured approach to troubleshoot and mitigate off-target effects observed with this compound.
Issue 1: Observed Cellular Phenotype is Stronger or Different Than Expected
Possible Cause: Off-target binding is contributing to the observed effect.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1 | Perform a Dose-Response Curve | Determine the concentration at which the on-target effect is maximal and off-target effects are minimized. Use the lowest effective concentration in subsequent experiments.[3] |
| 2 | Use an Orthogonal Inhibitor | Treat cells with a structurally unrelated inhibitor for the same target.[3] If the phenotype is not replicated, the original observation is likely due to off-target effects of this compound. |
| 3 | Employ a Negative Control | Use a structurally similar but inactive analog of this compound, if available. This helps to confirm that the observed effect is due to the specific chemical structure of the active compound.[3] |
| 4 | Conduct a Rescue Experiment | Overexpress a drug-resistant mutant of the target protein. If the phenotype persists, it is likely an off-target effect.[2] |
Issue 2: High Cellular Toxicity at Effective Concentrations
Possible Cause: Off-target interactions are leading to cell death or stress.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1 | Check Compound Solubility | Ensure this compound is fully dissolved in the culture media. Precipitates can cause non-specific cellular stress.[1] |
| 2 | Use Multiple Cell Lines | Test the inhibitor in different cell lines to determine if the toxicity is cell-type specific.[1] This helps differentiate between general off-target toxicity and context-specific effects. |
| 3 | Assess Apoptosis/Necrosis Markers | Use assays like Annexin V/PI staining to determine the mechanism of cell death, which can provide clues about the affected off-target pathways. |
| 4 | Perform Kinase Profiling | Identify potential off-target kinases that might be involved in cell survival pathways.[2][4] |
Data Presentation: Comparing On-Target and Off-Target Potency
When evaluating a small molecule inhibitor, it is crucial to compare its potency against the intended target with its potency against potential off-targets. A higher IC50 value indicates lower potency. An ideal inhibitor will have a significantly lower IC50 for its on-target protein compared to any off-targets.
Table 1: Hypothetical Inhibitory Profile of this compound
| Target | IC50 (nM) | Target Type | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| Target Kinase A (On-Target) | 15 | Primary | - |
| Kinase B | 350 | Off-Target | 23.3 |
| Kinase C | 1,200 | Off-Target | 80.0 |
| Kinase D | >10,000 | Off-Target | >666.7 |
| Non-kinase Protein X | 8,500 | Off-Target | 566.7 |
A selectivity ratio of >10-100-fold is generally considered a benchmark for a selective inhibitor in biochemical assays.[3]
Experimental Protocols
Protocol 1: Western Blotting to Assess Downstream Signaling
This protocol can be used to determine if this compound is affecting signaling pathways downstream of its intended target, as well as potential off-target pathways.
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound, a vehicle control, and a positive control for the desired time points.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against the phosphorylated and total forms of the target protein and key downstream effectors overnight at 4°C.
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Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
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Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to total protein levels. Compare the treated samples to the vehicle control.
Visualizations
Signaling Pathway Diagram
Caption: On-target vs. off-target signaling pathways of this compound.
Experimental Workflow for Off-Target Validation
Caption: Workflow for investigating suspected off-target effects.
Logical Relationship for Troubleshooting
Caption: Decision-making flowchart for troubleshooting inconsistent results.
References
Improving the yield of Odonicin extraction from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Odonicin extraction from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
This compound is a bioactive ent-kaurane diterpenoid compound.[1][2][3] It has garnered significant attention in pharmacological research for its potent anti-tumor, anti-inflammatory, and anti-proliferative properties.[1][4][5] The primary natural sources for this compound are perennial herbs from the Lamiaceae family, notably Rabdosia rubescens (also known as Isodon rubescens) and Rabdosia serra (Isodon serra).[4][5][6]
Q2: Which extraction methods are commonly used to isolate this compound and other diterpenoids?
A variety of extraction techniques can be employed, ranging from conventional to modern methods. Conventional methods include maceration, percolation, reflux, and Soxhlet extraction, which typically use organic solvents.[3][7][8] Modern, more efficient techniques include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE).[8][9][10] The choice of method depends on factors like desired yield, purity, cost-effectiveness, and the potential for thermal degradation of the compound.[8][11] For instance, a hyphenated procedure involving ultrasound-assisted and supercritical CO2 (HSC-CO2) extraction has been developed specifically for producing oridonin-rich extracts from R. rubescens.[12]
Q3: What types of solvents are most effective for extracting this compound?
The selection of a suitable solvent is crucial and is based on the polarity of this compound.[8] As a diterpenoid, this compound is effectively extracted using polar solvents.[13] Commonly used solvents include lower alcohols like methanol and ethanol (often in hydroalcoholic solutions, e.g., 80% ethanol), ethyl acetate, and dichloromethane.[6][14][15][16] Sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane or petroleum ether to remove lipids and chlorophyll, followed by a more polar solvent like ethyl acetate or ethanol, is a common strategy to improve purity.[15][16][17]
Q4: How can the quantity and purity of extracted this compound be accurately measured?
High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the quantification and identification of this compound in an extract.[18][19] Other chromatographic techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) can also be used for analysis.[13] For structural elucidation and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[20][21]
Troubleshooting Guide
Issue 1: Low Extraction Yield
-
Q: My this compound yield is consistently low. What factors should I investigate?
-
A: Several factors can contribute to low yield. First, review the quality of your plant material; factors like harvest time, storage conditions, soil health, and presence of diseases can impact the initial concentration of this compound.[11][22] Next, optimize your extraction parameters. Key variables include:
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Particle Size: Ensure the plant material is ground to a fine, consistent powder to maximize the surface area for solvent penetration. An optimal particle diameter of 2.5 mm has been noted for extracting active substances in similar plants.[23]
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Solvent-to-Solid Ratio: A low ratio may result in incomplete extraction. Experiment with increasing the solvent volume to ensure the plant material is fully saturated.[8][23]
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Extraction Time and Temperature: Extraction duration and temperature are critical.[24] For methods like reflux or maceration, ensure the time is sufficient for the solvent to penetrate the matrix.[3][8] However, prolonged exposure to high temperatures can cause degradation.[8]
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Solvent Choice: The polarity of your solvent might not be optimal. Consider using a hydroalcoholic mixture (e.g., 70-80% ethanol) or performing a sequential extraction with different solvents.[6][16][23]
-
-
Issue 2: Extract is Impure
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Q: The crude extract contains significant impurities like chlorophyll and lipids. How can I obtain a cleaner extract?
-
A: A multi-step purification strategy is necessary.
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Initial Defatting: Before the main extraction, pre-extract the powdered plant material with a non-polar solvent like petroleum ether or hexane. This will remove chlorophyll, waxes, and lipids.[15][16]
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Liquid-Liquid Partitioning: After obtaining the crude polar extract, perform liquid-liquid extraction. For example, you can dissolve the extract in water and partition it against ethyl acetate. The diterpenoids will preferentially move to the ethyl acetate phase.[15]
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Chromatography: For high purity, column chromatography is essential. A common workflow involves sequential chromatography using different resins like MCI, Polyamide, and Sephadex LH-20.[15]
-
-
Issue 3: Potential Compound Degradation
-
Q: I suspect the this compound is degrading during the extraction process. What are the signs and how can I prevent this?
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A: Degradation is often caused by excessive heat or prolonged extraction times.[8] Methods like Soxhlet extraction, which operate at the boiling point of the solvent for extended periods, pose a higher risk of degrading thermolabile compounds.[8]
-
Prevention Strategies:
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Use Modern, Low-Temperature Methods: Techniques like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) can be performed at lower temperatures and for shorter durations, minimizing thermal degradation.[7][9]
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Optimize Temperature: If using a heat-based method, determine the lowest effective temperature. Temperature can sometimes be adjusted to improve the selectivity of the extraction without significantly impacting the overall yield.[25]
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Limit Light Exposure: Store extracts in dark containers and away from direct light, as some natural products are photosensitive.
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-
-
Data Summary
Table 1: Key Parameters Affecting this compound Extraction Yield
| Parameter | Influence on Yield | Optimization Considerations |
| Plant Material Quality | High initial concentration of this compound is critical for high yield.[22] | Use healthy, properly harvested, and correctly stored plant material. |
| Particle Size | Smaller particles increase surface area, enhancing solvent penetration and diffusion.[8] | Grind material to a uniform, fine powder (e.g., 20-40 mesh).[25] Avoid excessive grinding which can cause handling issues. |
| Solvent Type & Polarity | The solvent must effectively solubilize this compound.[8] | Use polar solvents like ethanol, methanol, or ethyl acetate. Hydroalcoholic solutions (e.g., 70% ethanol) are often effective.[23] |
| Solvent-to-Solid Ratio | A higher ratio can increase the concentration gradient, improving extraction efficiency.[8][23] | An optimal ratio (e.g., 1:10 w/v) should be determined experimentally to maximize yield while minimizing solvent waste.[23] |
| Extraction Temperature | Higher temperatures generally increase solubility and diffusion rates.[24] | Balance yield with the risk of thermal degradation.[8] Optimal temperatures may vary by method (e.g., 40-70°C).[8][24] |
| Extraction Duration | Sufficient time is needed for the solvent to fully penetrate the matrix and dissolve the target compound.[8] | Optimize to find the point of diminishing returns, where longer times do not significantly increase yield but may promote degradation. |
| pH of Solvent | The pH can influence the stability and solubility of the target compound. | Acidifying the solvent (e.g., with citric or formic acid) can sometimes improve the stability and recovery of phenolic compounds.[24][26] |
Table 2: Comparison of this compound Extraction Techniques
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature for an extended period.[8] | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, low extraction efficiency, uses large solvent volumes.[8] |
| Reflux Extraction | Boiling the solvent with the plant material and condensing the vapor back into the mixture.[3] | More efficient than maceration, requires less time and solvent.[8] | Not suitable for heat-sensitive compounds like this compound.[8] |
| Soxhlet Extraction | Continuous extraction with a fresh batch of distilled solvent.[8] | Highly efficient, requires less solvent than maceration/percolation. | High temperature can cause thermal degradation, time-consuming.[8] |
| Ultrasound-Assisted (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration.[7] | Reduced extraction time, lower solvent consumption, increased yield, operates at lower temperatures.[7] | Localized heating may occur, requiring temperature control.[7] |
| Supercritical Fluid (SFE) | Uses a supercritical fluid (e.g., CO₂) as the solvent.[10] | Environmentally friendly ("green"), high selectivity (tunable by pressure/temperature). | High equipment cost, CO₂ is non-polar and may require a polar co-solvent for this compound.[10] |
Experimental Protocols & Workflows
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a modern, efficient method for extracting this compound while minimizing thermal degradation.[7]
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Preparation of Plant Material:
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Obtain dried aerial parts of Rabdosia serra or Rabdosia rubescens.
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Grind the material into a fine powder (approx. 20-40 mesh).
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Accurately weigh 10 g of the powdered material.
-
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Extraction:
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Place the 10 g of powder into a 250 mL Erlenmeyer flask.
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Add 100 mL of 80% ethanol (a 1:10 solid-to-solvent ratio).
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Place the flask in an ultrasonic bath.
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Set the sonication parameters: Frequency 40 kHz, Power 250 W, Temperature 45°C.
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Extract for 45 minutes.
-
-
Isolation of Crude Extract:
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After extraction, filter the mixture through Whatman No. 1 filter paper.
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Collect the filtrate and re-extract the solid residue twice more using the same procedure to ensure complete extraction.
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Combine the filtrates from all three extractions.
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Concentrate the combined filtrate using a rotary evaporator under reduced pressure at 50°C until the ethanol is completely removed.
-
-
Quantification:
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Dissolve a known amount of the dried crude extract in methanol.
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Analyze the concentration of this compound using a validated HPLC method.
-
Protocol 2: General Purification Workflow
This protocol outlines the steps to purify the crude extract obtained from methods like UAE.[15]
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Liquid-Liquid Partitioning:
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Take the concentrated aqueous crude extract from the previous protocol.
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Perform a preliminary wash by partitioning with petroleum ether in a separatory funnel to remove non-polar impurities. Discard the petroleum ether layer.
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Subsequently, extract the aqueous layer three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions, as they will contain the diterpenoids.
-
-
Solvent Removal:
-
Dry the combined ethyl acetate fraction over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to obtain the purified diterpenoid-rich fraction.
-
-
Column Chromatography:
-
Dissolve the dried fraction in a minimal amount of a suitable solvent (e.g., methanol).
-
Load the solution onto a pre-packed MCI macroporous resin column.
-
Elute the column with a stepwise gradient of ethanol-water mixtures (e.g., 50%, 85%, 95% ethanol).[15]
-
Collect fractions and monitor them using TLC or HPLC to identify those containing this compound.
-
For further purification, pool the this compound-rich fractions and subject them to additional chromatographic steps, such as over a Sephadex LH-20 column, eluting with methanol.[15]
-
-
Crystallization:
-
Concentrate the final purified fractions.
-
Attempt crystallization from a suitable solvent system (e.g., methanol-water) at low temperatures to obtain pure this compound crystals.[15]
-
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: this compound inhibits the PI3K/Akt signaling pathway to induce apoptosis.
References
- 1. Antibacterial Mechanisms and Antivirulence Activities of Oridonin against Pathogenic Aeromonas hydrophila AS 1.1801 [mdpi.com]
- 2. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diterpenoids from the Aerial Parts of Isodon serra with Selective Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Alternative Extraction and Downstream Purification Processes for Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Navigating the Complexities of Plant Extraction: Challenges and Solutions [greenskybio.com]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN103739586A - Method for extracting diterpenoid compounds from Blumea aromatic DC. - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. rroij.com [rroij.com]
- 19. mdpi.com [mdpi.com]
- 20. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bg-bio520.com [bg-bio520.com]
- 23. researchgate.net [researchgate.net]
- 24. Optimization of Extraction Parameters of Anthocyanin Compounds and Antioxidant Properties from Red Grape (Băbească neagră) Peels [mdpi.com]
- 25. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 26. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Odonicin Degradation During Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Odonicin to minimize degradation and ensure experimental integrity.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Question/Issue | Potential Cause(s) | Recommended Action(s) |
| I observe a decrease in the biological activity of my this compound sample over time. | Compound degradation due to improper storage (e.g., exposure to light, elevated temperature, or humidity). | 1. Verify storage conditions against the recommended guidelines (see FAQs). 2. Perform a purity analysis using a stability-indicating method like HPLC to quantify the remaining active compound and detect degradation products. 3. If degradation is confirmed, procure a fresh batch of this compound and strictly adhere to the recommended storage conditions. |
| The color of my solid this compound has changed (e.g., from white to yellowish). | Oxidation or photodecomposition. This can be accelerated by exposure to air and/or light. | 1. Immediately transfer the compound to an amber vial and purge with an inert gas (e.g., argon or nitrogen) before sealing. 2. Store in a desiccator at the recommended temperature. 3. Evaluate the purity of the discolored sample before use. A significant color change often indicates substantial degradation. |
| My this compound solution appears cloudy or has formed a precipitate. | 1. The compound may have low solubility in the chosen solvent at the storage temperature. 2. Degradation products may be less soluble and precipitating out of the solution. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, consider storing the solution at room temperature (if stability permits) or preparing fresh solutions before each experiment. 2. If the precipitate does not redissolve upon warming, it is likely due to degradation. The solution should be discarded. 3. Filter the solution through a 0.22 µm syringe filter before use if slight precipitation is observed and redissolves upon warming. |
| I see new, unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS). | Chemical degradation of this compound. | 1. Attempt to identify the degradation products by mass spectrometry to understand the degradation pathway. 2. Review storage and handling procedures to identify potential causes (e.g., pH of the solvent, exposure to contaminants). 3. Consider performing forced degradation studies to intentionally generate and identify potential degradation products, which can aid in method validation. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For short-term storage, it can be kept at 2-8°C. It is recommended to store it in an amber vial inside a desiccator.
Q2: How should I prepare and store this compound solutions?
A2: this compound is soluble in organic solvents such as DMSO and ethanol. Prepare stock solutions in anhydrous solvents. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For short-term use, solutions can be stored at -20°C. Before use, allow the solution to equilibrate to room temperature before opening the vial to prevent condensation.
Q3: What are the main factors that can cause this compound to degrade?
A3: As a diterpenoid with multiple functional groups, this compound is susceptible to degradation by:
-
Hydrolysis: The ester and lactone moieties can be hydrolyzed, especially in the presence of acidic or basic conditions.
-
Oxidation: The presence of hydroxyl groups and unsaturated bonds makes the molecule susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Photodegradation: Exposure to UV or visible light can induce degradation.
-
Thermal Stress: High temperatures can accelerate both hydrolysis and oxidation.
Q4: How can I check if my this compound sample has degraded?
A4: The most reliable way to assess the stability of your this compound sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[1][2] A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Q5: Is it safe to use this compound that has changed color or shows signs of precipitation?
A5: It is not recommended to use this compound that shows visible signs of degradation. Such changes indicate that a significant portion of the compound may have degraded, which will affect the accuracy and reproducibility of your experiments. The degradation products may also have different biological activities or toxicities.
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound. Please note that specific stability data for this compound is limited, and these recommendations are based on general principles for diterpenoid compounds.
| Form | Storage Condition | Temperature | Protection | Duration |
| Solid | Long-term | -80°C or -20°C | Tightly sealed, light-protected (amber vial), desiccated | > 1 year |
| Solid | Short-term | 2-8°C | Tightly sealed, light-protected (amber vial), desiccated | < 6 months |
| Solution (in anhydrous DMSO or Ethanol) | Long-term | -80°C | Single-use aliquots, tightly sealed, light-protected | < 6 months |
| Solution (in anhydrous DMSO or Ethanol) | Short-term | -20°C | Tightly sealed, light-protected | < 1 month |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the purity and detecting degradation products of this compound. This method should be optimized for your specific instrumentation and requirements.
1. Materials and Equipment:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV or PDA detector
-
Analytical balance
-
Volumetric flasks and pipettes
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (typically in the range of 200-400 nm)
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or DMSO).
-
Working Standard Solution (100 µg/mL): Dilute the stock solution 1:10 with the mobile phase.
-
Sample Solution: Prepare your this compound sample at a similar concentration as the working standard using the same solvent.
4. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure no carryover or system contamination.
-
Inject the working standard solution to determine the retention time and peak area of intact this compound.
-
Inject the sample solution.
-
Analyze the chromatogram for the main this compound peak and any additional peaks, which may represent degradation products. The purity can be estimated by the relative peak area of this compound to the total peak area.
Visualizations
Caption: Hypothesized degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound.
References
Technical Support Center: Optimization of Reaction Conditions for Oridonin Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of Oridonin.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the derivatization of Oridonin?
A1: The most common strategies for Oridonin derivatization involve modifications at its hydroxyl groups and the α,β-unsaturated ketone moiety. Two powerful and widely used reactions are the Mizoroki-Heck reaction and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". These methods allow for the introduction of a wide range of functional groups to enhance the biological activity and pharmacokinetic properties of Oridonin.
Q2: I am observing low yields in my Mizoroki-Heck reaction with an Oridonin substrate. What are the potential causes and solutions?
A2: Low yields in Mizoroki-Heck reactions involving complex natural products like Oridonin can be attributed to several factors:
-
Steric Hindrance: The complex, three-dimensional structure of Oridonin can hinder the approach of the catalyst and reagents to the reaction site.
-
Catalyst Inactivation: The palladium catalyst can be sensitive to impurities or functional groups present in the natural product extract.
-
Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, base, and solvent may not be optimal for the specific Oridonin derivative.
To address these issues, consider the following troubleshooting steps:
-
Catalyst and Ligand Screening: Experiment with different palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, P(o-tol)₃) to find a more effective combination.
-
Optimization of Reaction Parameters: Systematically vary the temperature, reaction time, and the nature and amount of the base (e.g., Et₃N, K₂CO₃).
-
Solvent Selection: The choice of solvent can significantly impact the reaction. Explore a range of solvents such as DMF, DMSO, or toluene.
-
Purity of Starting Material: Ensure the Oridonin starting material is of high purity to avoid catalyst poisoning.
Q3: My click chemistry reaction to glycosylate Oridonin is not proceeding to completion. What should I check?
A3: Incomplete click chemistry reactions for glycosylating Oridonin can be due to several factors:
-
Copper(I) Catalyst Oxidation: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II).
-
Poor Solubility: The Oridonin derivative or the azide/alkyne partner may have poor solubility in the reaction solvent.
-
Steric Hindrance: The bulky nature of both the Oridonin scaffold and the glycosyl moiety can impede the reaction.
-
Impure Reagents: Impurities in the reagents can interfere with the reaction.
Here are some troubleshooting tips:
-
Use a Reducing Agent: Add a reducing agent like sodium ascorbate to the reaction mixture to maintain the copper catalyst in its active Cu(I) state.
-
Ligand Addition: Employ a stabilizing ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to protect the Cu(I) catalyst.
-
Solvent System: Use a co-solvent system (e.g., t-BuOH/H₂O, DMSO/H₂O) to improve the solubility of all reactants.
-
Microwave Irradiation: Consider using microwave irradiation to accelerate the reaction and overcome steric hindrance.
-
Reagent Purity: Ensure all reagents, especially the copper source and the azide/alkyne partners, are pure.
Troubleshooting Guides
Mizoroki-Heck Reaction Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low conversion of starting material | Inactive catalyst; Suboptimal temperature; Inappropriate base or solvent. | Use a fresh batch of palladium catalyst and ligand. Screen different temperatures (e.g., 80-120 °C). Test various bases (e.g., triethylamine, potassium carbonate) and solvents (e.g., DMF, toluene, dioxane). |
| Formation of side products (e.g., homocoupling) | Incorrect palladium to ligand ratio; Reaction temperature too high. | Optimize the palladium-to-ligand ratio (typically 1:2 to 1:4). Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS. |
| Decomposition of starting material or product | High reaction temperature; Prolonged reaction time. | Reduce the reaction temperature. Monitor the reaction and stop it as soon as the starting material is consumed. |
| Poor reproducibility | Inconsistent quality of reagents or solvents; Atmosphere control. | Use high-purity, anhydrous solvents and reagents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Click Chemistry (CuAAC) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction is slow or does not go to completion | Oxidation of Cu(I) catalyst; Poor solubility of reactants; Steric hindrance. | Add a reducing agent (e.g., sodium ascorbate). Use a stabilizing ligand (e.g., TBTA, THPTA). Employ a co-solvent system (e.g., t-BuOH/H₂O, DMSO/H₂O). Consider microwave-assisted synthesis. |
| Low yield of the desired product | Suboptimal ratio of reactants; Impurities in reagents. | Optimize the stoichiometry of the azide and alkyne components. Purify all reagents before use. |
| Difficulty in purifying the product | Excess copper catalyst; Ligand interference. | Use a copper-chelating resin to remove residual copper. Choose a water-soluble ligand for easier removal during workup. |
| Formation of insoluble precipitates | Poor solubility of the triazole product. | Adjust the solvent system to improve the solubility of the product. |
Data Presentation: Optimization of Reaction Conditions
The following tables provide illustrative examples of how to structure quantitative data for the optimization of Oridonin derivatization reactions. The values presented are hypothetical and serve as a template for recording and comparing experimental results.
Table 1: Optimization of Mizoroki-Heck Reaction for the Synthesis of a C-17 Substituted Oridonin Derivative
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 80 | 12 | 45 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 12 | 65 |
| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 120 | 12 | 50 (decomposition observed) |
| 4 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 12 | 75 |
| 5 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | K₂CO₃ | DMF | 100 | 12 | 82 |
| 6 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | K₂CO₃ | Toluene | 100 | 12 | 78 |
| 7 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | K₂CO₃ | DMF | 100 | 24 | 85 |
Table 2: Optimization of Click Chemistry for the Glycosylation of a C-14 Modified Oridonin Derivative
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | CuSO₄·5H₂O (10) | None | t-BuOH/H₂O (1:1) | Room Temp | 24 | 30 |
| 2 | CuSO₄·5H₂O (10) | Sodium Ascorbate (20) | t-BuOH/H₂O (1:1) | Room Temp | 24 | 65 |
| 3 | CuSO₄·5H₂O (10) | Sodium Ascorbate (20) / TBTA (10) | t-BuOH/H₂O (1:1) | Room Temp | 24 | 85 |
| 4 | CuI (10) | None | DMSO/H₂O (1:1) | Room Temp | 24 | 75 |
| 5 | CuSO₄·5H₂O (10) | Sodium Ascorbate (20) / TBTA (10) | t-BuOH/H₂O (1:1) | Microwave (100W, 80°C) | 0.5 | 92 |
| 6 | CuSO₄·5H₂O (5) | Sodium Ascorbate (10) / TBTA (5) | t-BuOH/H₂O (1:1) | Microwave (100W, 80°C) | 0.5 | 90 |
Experimental Protocols
General Protocol for Mizoroki-Heck Reaction of Oridonin
-
To a dried reaction flask under an inert atmosphere (N₂ or Ar), add Oridonin (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 10 mol%).
-
Add the anhydrous solvent (e.g., DMF) and the base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Oridonin derivative.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Oridonin
-
In a reaction vial, dissolve the Oridonin-alkyne/azide (1.0 eq) and the corresponding azide/alkyne partner (1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (e.g., 10 mol%) and a stabilizing ligand (e.g., TBTA, 10 mol%) in the same solvent system.
-
Add the catalyst solution to the solution of the reactants.
-
Add a freshly prepared solution of a reducing agent (e.g., sodium ascorbate, 20 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat (e.g., using microwave irradiation) for the required time (e.g., 0.5-24 h).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired triazole-containing Oridonin derivative.
Mandatory Visualization
Below are diagrams of signaling pathways known to be modulated by Oridonin and a general experimental workflow for its derivatization.
Troubleshooting unexpected results in Odonicin functional assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Odonicin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during functional assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a natural diterpenoid compound that exhibits significant anti-tumor properties. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. This compound has been shown to modulate multiple signaling pathways, most notably inhibiting the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.
Q2: My cells are not showing the expected level of apoptosis after this compound treatment. What are the possible reasons?
Several factors can contribute to a reduced apoptotic response to this compound. These include:
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between different cancer cell lines.
-
Drug Concentration and Incubation Time: The apoptotic effect of this compound is both dose- and time-dependent. Ensure that the concentration and duration of treatment are optimized for your specific cell line.
-
Cell Culture Conditions: Suboptimal cell health, confluency, or the presence of contaminants can affect the cellular response to this compound.
-
Resistance Mechanisms: Prolonged exposure or inherent characteristics of the cell line may lead to resistance, potentially through the upregulation of anti-apoptotic proteins or alterations in drug target pathways.
Q3: Which functional assays are most suitable for studying the effects of this compound?
To comprehensively evaluate the cellular effects of this compound, a combination of the following assays is recommended:
-
Cell Viability/Proliferation Assays (e.g., MTT, XTT): To determine the dose-dependent cytotoxic effects of this compound and calculate its IC50 value.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To quantify the induction of apoptosis.
-
Cell Cycle Analysis (e.g., Propidium Iodide staining): To identify cell cycle arrest at different phases.
-
Western Blotting: To analyze changes in the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspases) and signaling pathways (e.g., p-Akt, total Akt).
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in MTT assays.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Pipette carefully and consistently. Avoid using the outer wells of 96-well plates, which are prone to evaporation ("edge effect"). |
| Variable Incubation Times | Standardize the incubation times for both cell seeding and drug treatment across all experiments. |
| Incomplete Formazan Solubilization | After adding the solubilization agent (e.g., DMSO), ensure complete dissolution of the formazan crystals by gentle mixing and allowing sufficient incubation time. |
| Interference of this compound with MTT dye | To check for direct reduction of MTT by this compound, include a control well with media, MTT, and this compound (without cells). If a color change is observed, consider an alternative viability assay. |
Issue 2: Low percentage of apoptotic cells in Annexin V/PI assay.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration or Incubation Time | Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. |
| Loss of Apoptotic Cells | During cell harvesting, be sure to collect both the adherent and floating cells, as late-stage apoptotic cells may detach. |
| Incorrect Staining Procedure | Ensure that the Annexin V binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Protect the staining reagents from light. |
| Cell Confluency | High cell confluency can sometimes inhibit the induction of apoptosis. Plate cells at a density that allows for logarithmic growth during the experiment. |
Issue 3: No significant change in p-Akt levels after this compound treatment in Western Blot.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Timing of Lysate Preparation | The inhibition of Akt phosphorylation can be a rapid and transient event. Harvest cell lysates at various early time points following this compound treatment. |
| Low Protein Concentration | Ensure that a sufficient amount of protein is loaded onto the gel. Perform a protein quantification assay (e.g., BCA) before loading. |
| Inefficient Antibody Binding | Optimize the primary and secondary antibody concentrations and incubation times. Ensure the use of an appropriate blocking buffer. |
| Phosphatase Activity | Include phosphatase inhibitors in your lysis buffer to prevent the dephosphorylation of p-Akt during sample preparation. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | 24 | 18.1 ± 1.3 x 10⁻³ |
| A549 | Lung Carcinoma | 72 | 0.6 ± 2.9 x 10⁻⁴ |
| MCF-7 | Breast Cancer | 24 | 10.5 ± 0.8 |
| DU-145 | Prostate Cancer | 24 | 10.1 ± 2.9 x 10⁻³ |
| DU-145 | Prostate Cancer | 72 | 53.6 ± 0.40 |
| WM2664 | Melanoma | 24 | 6.2 ± 2.4 x 10⁻³ |
| WM2664 | Melanoma | 72 | 212.2 ± 10.5 |
Data is presented as mean ± standard deviation from multiple independent experiments. Note that IC50 values can vary based on experimental conditions.[1]
Experimental Protocols
Annexin V-PI Apoptosis Assay Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the predetermined time.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet with cold PBS and resuspend in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis Protocol using Propidium Iodide
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described above.
-
Wash the cell pellet with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while gently vortexing.
-
Incubate on ice for at least 2 hours or store at -20°C.[2]
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[2]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content by flow cytometry.
-
Western Blot Protocol for PI3K/Akt Pathway
-
Cell Lysis:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Add lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.[3][4]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: General workflow for apoptosis analysis.
Caption: Logical troubleshooting flow for this compound assays.
References
Validation & Comparative
Validating the Anticancer Effects of Oridonin In Vivo: A Comparative Guide
A note on nomenclature: The initial request specified "Odonicin." However, extensive database searches yielded no significant results for this compound. It is highly probable that this was a typographical error for "Oridonin," a well-researched natural compound with documented anticancer properties. This guide will, therefore, focus on the in vivo anticancer effects of Oridonin.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anticancer efficacy of Oridonin against standard-of-care chemotherapeutic agents. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Comparative Efficacy of Oridonin and Standard Chemotherapies
The following tables summarize the in vivo anticancer activity of Oridonin in comparison to established chemotherapeutic drugs such as Paclitaxel, Cisplatin, and Doxorubicin. The data is compiled from various preclinical xenograft models.
| Table 1: In Vivo Efficacy of Oridonin and its Analogs vs. Paclitaxel in Breast Cancer Xenograft Models | |||||
| Compound | Cancer Model | Animal Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| Oridonin Analog (Compound 11) | Breast Cancer | Mice | 25 mg/kg/day | 74.1% | [1] |
| Paclitaxel | Breast Cancer | Mice | 6 mg/kg/day | 66.0% | [1] |
| Table 2: In Vivo Efficacy of Oridonin in Combination with Cisplatin in Esophageal Squamous Cell Carcinoma Xenograft Models | |||||
| Treatment | Cancer Model | Animal Model | Dosage | Outcome | Reference |
| Oridonin + Cisplatin | Esophageal Squamous Cell Carcinoma | Mice | Not Specified | Marked reduction in tumor growth | [2] |
| Cisplatin alone | Esophageal Squamous Cell Carcinoma | Mice | Not Specified | Less effective than combination | [2] |
| Table 3: In Vivo Efficacy of Oridonin in Combination with Doxorubicin in Aggressive Breast Cancer Xenograft Models | |||||
| Treatment | Cancer Model | Animal Model | Dosage | Outcome | Reference |
| Oridonin + Doxorubicin | Aggressive Breast Cancer | Mice | Not Specified | Enhanced antitumor effect via apoptosis and anti-angiogenesis | [3][4] |
| Doxorubicin alone | Aggressive Breast Cancer | Mice | Not Specified | Less effective than combination | [3][4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the replication and validation of research findings.
Subcutaneous Xenograft Model for Anticancer Efficacy Assessment
This protocol outlines the establishment and use of a subcutaneous xenograft model to evaluate the antitumor activity of Oridonin.
-
Cell Culture: Human cancer cell lines (e.g., esophageal squamous cell carcinoma, breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used. They are housed in a pathogen-free environment with a 12-hour light/dark cycle and have free access to food and water.
-
Tumor Cell Implantation: Cultured cancer cells are harvested, washed with PBS, and resuspended in a serum-free medium. A total of 1 × 10^6 to 5 × 10^6 cells in a volume of 100-200 µL are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is measured every 2-3 days using a caliper. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Drug Administration: When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups:
-
Vehicle control (e.g., saline or DMSO solution)
-
Oridonin (at various doses, e.g., 10-40 mg/kg, administered intraperitoneally or orally)
-
Standard chemotherapy (e.g., Cisplatin, Paclitaxel)
-
Combination of Oridonin and standard chemotherapy Treatments are typically administered daily or on a specified schedule for a defined period (e.g., 2-4 weeks).
-
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. Tumors are excised, weighed, and photographed. A portion of the tumor tissue is fixed in formalin for histopathological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis), and another portion is snap-frozen for molecular analysis (e.g., Western blot, PCR). Body weight is monitored throughout the study as an indicator of systemic toxicity.[2]
In Vivo Toxicity Study
This protocol describes a general procedure for assessing the systemic toxicity of Oridonin in mice.
-
Animal Model: Healthy male and female BALB/c mice (6-8 weeks old) are used.
-
Grouping and Dosing: Mice are divided into a control group and several Oridonin treatment groups with escalating doses. The drug is administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 14 or 28 days).
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity, such as changes in behavior, posture, grooming, and food/water consumption. Body weight is recorded at least twice a week.
-
Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for a complete blood count (CBC) and analysis of serum biochemical parameters to assess the function of major organs like the liver (ALT, AST) and kidneys (BUN, creatinine).
-
Gross Pathology and Histopathology: All animals are subjected to a complete necropsy. The weights of major organs are recorded. Organ tissues are preserved in formalin, processed, and stained with hematoxylin and eosin (H&E) for microscopic examination by a pathologist to identify any treatment-related pathological changes.[4][5]
Visualizing Molecular Mechanisms and Experimental Design
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by Oridonin and a typical workflow for in vivo anticancer studies.
References
- 1. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 2. Oridonin combined with cisplatin synergistically induces apoptosis by activating the NOXA-BCL2 axis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 5. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ent-Kaurane Diterpenoids in Cancer Therapy: Odonicin, Oridonin, and Lasiokaurin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer properties of three prominent ent-kaurane diterpenoids: Odonicin, Oridonin, and Lasiokaurin. These natural compounds, primarily isolated from plants of the Isodon genus, have garnered significant interest in oncology research due to their potent cytotoxic and tumor-suppressive activities. This document summarizes their mechanisms of action, presents comparative experimental data, and provides detailed protocols for key experimental assays. Information on a fourth compound, efferactin A, was not available in the current literature search.
Comparative Analysis of Anticancer Activity
This compound, Oridonin, and Lasiokaurin exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting critical cancer-related signaling pathways. While they share some common mechanisms, the potency and specific molecular targets can vary between the compounds and across different cancer cell types.
Mechanism of Action
-
This compound: This compound has been shown to induce apoptosis in cancer cells. Its mechanism is linked to the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptotic pathway.
-
Oridonin: A well-studied diterpenoid, Oridonin, induces apoptosis through both intrinsic and extrinsic pathways.[1] It can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation.[1][2] Furthermore, Oridonin has been reported to arrest the cell cycle at the G2/M phase and induce autophagy in some cancer cells.[1][2] It also inhibits key signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[1][2]
-
Lasiokaurin: This compound demonstrates potent anticancer activity by inducing cell cycle arrest, apoptosis, and DNA damage.[2] Lasiokaurin has been shown to effectively inhibit the PI3K/Akt/mTOR and STAT3 signaling pathways in triple-negative breast cancer cells.[2] It also exhibits anti-metastatic properties by inhibiting cell migration and invasion.[2]
Quantitative Comparison of Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Oridonin | SKOV3 | Ovarian Cancer | 17.21 | [3] |
| OVCAR-3 | Ovarian Cancer | 13.9 | [3] | |
| A2780 | Ovarian Cancer | 12.1 | [3] | |
| Lasiokaurin | SK-BR-3 | Breast Cancer | 1.59 | [4] |
| MDA-MB-231 | Breast Cancer | 2.1 | [4] | |
| BT-549 | Breast Cancer | 2.58 | [4] | |
| MCF-7 | Breast Cancer | 4.06 | [4] | |
| T-47D | Breast Cancer | 4.16 | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Workflow Diagram
PI3K/Akt/mTOR Signaling Pathway Inhibition
Intrinsic Apoptosis Pathway
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
ent-Kaurane diterpenoids (this compound, Oridonin, Lasiokaurin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of the ent-kaurane diterpenoids in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][6][7]
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
ent-Kaurane diterpenoids
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the ent-kaurane diterpenoids for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Western Blot Analysis of the PI3K/Akt Signaling Pathway
This technique is used to detect and quantify specific proteins in a sample, in this case, key components of the PI3K/Akt pathway.[8][9]
Materials:
-
Cell culture dishes
-
Cancer cell lines
-
ent-Kaurane diterpenoids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-mTOR, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and treat with the compounds as described for the other assays.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for electrophoresis by mixing with Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.[8][9]
References
- 1. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A natural ent-kaurane diterpenoid induces antiproliferation in ovarian cancer cells via ERK1/2 regulation and inhibition of cellular migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcancer.org [jcancer.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Odonicin and Paclitaxel on Tumor Growth: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor efficacy of Odonicin and Paclitaxel. The following analysis is based on a comprehensive review of preclinical data, focusing on their mechanisms of action, effects on tumor cell proliferation, apoptosis, and cell cycle progression.
Executive Summary
This compound, a natural diterpenoid compound, and Paclitaxel, a well-established chemotherapeutic agent, both demonstrate significant anti-tumor properties through distinct and overlapping mechanisms. While Paclitaxel is a potent microtubule-stabilizing agent leading to mitotic arrest, this compound exerts its effects through the modulation of multiple signaling pathways, including the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis. This guide presents a comparative analysis of their performance based on available experimental data, intended to inform further research and drug development efforts.
Comparative Efficacy in Tumor Cell Inhibition
The cytotoxic effects of this compound and Paclitaxel have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below. It is important to note that experimental conditions such as cell line, exposure time, and assay method can influence these values.
| Drug | Cancer Type | Cell Line | IC50 Value | Exposure Time | Citation |
| This compound | Breast Cancer | 4T1 | 3.53 µM | 24 h | [1] |
| MCF-7 | Not Specified | [1] | |||
| MDA-MB-231 | Not Specified | [1] | |||
| Gastric Cancer | HGC-27 | < 1 µM (for migration) | Not Specified | [2] | |
| Colon Cancer | HCT116 | 6.84 µM | Not Specified | [3] | |
| Paclitaxel | Breast Cancer | MDA-MB-231 | 0.3 µM | Not Specified | Not Specified |
| T-47D | Not Specified | 72 h | [Not Specified] | ||
| SK-BR-3 | Not Specified | 72 h | [Not Specified] | ||
| Lung Cancer | NSCLC cell lines | 9.4 µM (median) | 24 h | Not Specified | |
| SCLC cell lines | 25 µM (median) | 24 h | Not Specified | ||
| Ovarian Cancer | SKOV3 | 15.2 ± 2.1 nM | Not Specified | Not Specified | |
| OVCAR3 | 22.8 ± 3.3 nM | Not Specified | Not Specified |
Induction of Apoptosis
Both this compound and Paclitaxel induce programmed cell death (apoptosis) in cancer cells, a critical mechanism for their anti-tumor activity.
This compound: In human gastric cancer HGC-27 cells, this compound treatment led to a dose-dependent increase in apoptosis. The percentage of apoptotic cells increased from 5.3% ± 1.02% at lower concentrations to 49.6% ± 3.76% at higher concentrations[4]. This apoptotic induction is associated with the activation of the JNK signaling pathway and involves Apaf-1, cytochrome c, and caspase-3[4].
Paclitaxel: Paclitaxel is a well-documented inducer of apoptosis. In non-small cell lung cancer cell lines, treatment with 10 µM Paclitaxel for 24 hours resulted in a 22% to 69% increase in apoptotic cells, as determined by morphological changes and TUNEL assay [Not Specified]. This process is associated with increased caspase-3 activity [Not Specified].
| Drug | Cancer Type | Cell Line | Apoptosis Induction | Method | Citation |
| This compound | Gastric Cancer | HGC-27 | Up to 49.6% ± 3.76% | Flow Cytometry | [4] |
| Paclitaxel | Non-Small Cell Lung Cancer | Various | 22% to 69% increase | Morphological analysis, TUNEL assay | [Not Specified] |
Impact on Cell Cycle Progression
Disruption of the cell cycle is a key strategy for anti-cancer therapies. This compound and Paclitaxel employ different mechanisms to halt cancer cell proliferation at distinct phases of the cell cycle.
This compound: Studies have shown that this compound can induce cell cycle arrest at the G2/M phase and the S phase, depending on the cancer cell type[1][5]. In esophageal squamous cell carcinoma (ESCC) cells, Oridonin treatment resulted in a significant increase in the percentage of cells in the G2/M phase[6].
Paclitaxel: Paclitaxel is renowned for its ability to cause a robust G2/M phase arrest in the cell cycle[7]. By stabilizing microtubules, it prevents the formation of a functional mitotic spindle, thereby halting cell division at mitosis[7]. In bladder cancer cell lines, Paclitaxel treatment induced a clear accumulation of cells in the G2/M phase [Not Specified].
| Drug | Effect on Cell Cycle | Cancer Type | Citation |
| This compound | G2/M and S phase arrest | Breast Cancer, Esophageal Squamous Cell Carcinoma | [1][5][6] |
| Paclitaxel | G2/M phase arrest | Various | [7] |
In Vivo Tumor Growth Inhibition
Preclinical animal models provide crucial insights into the anti-tumor efficacy of therapeutic agents in a physiological context.
This compound: In a xenograft model of breast cancer using MDA-MB-468 cells, intraperitoneal administration of this compound at a dose of 15 mg/kg significantly impaired tumor growth[8]. Furthermore, in a breast cancer metastasis model, this compound was shown to impede both tumor growth and metastasis[2].
Paclitaxel: The in vivo anti-tumor activity of Paclitaxel is well-established and forms the basis of its clinical use. In a B16F10 melanoma-bearing mouse model, Paclitaxel administered in combination with Etoposide demonstrated strong tumor growth inhibition [Not Specified].
Signaling Pathways
The anti-tumor effects of this compound and Paclitaxel are mediated by their modulation of key intracellular signaling pathways that regulate cell survival, proliferation, and death.
This compound Signaling Pathway
This compound's mechanism of action involves the regulation of multiple signaling pathways. A prominent target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. By inhibiting this pathway, this compound suppresses cancer cell growth and induces apoptosis[8]. Additionally, this compound has been shown to activate the JNK signaling pathway, leading to apoptosis in gastric cancer cells[4]. It also plays a role in inhibiting tumor angiogenesis by blocking the Notch signaling pathway[2].
Caption: this compound's multifaceted anti-tumor action.
Paclitaxel Signaling Pathway
Paclitaxel's primary mechanism is the stabilization of microtubules, which directly interferes with mitosis. This disruption of the cytoskeleton triggers a cascade of downstream signaling events. The sustained mitotic arrest activates the spindle assembly checkpoint, ultimately leading to apoptosis. Furthermore, Paclitaxel has been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are critical for cell survival and proliferation [Not Specified]. Inhibition of the PI3K/Akt pathway by Paclitaxel enhances its apoptotic effects [Not Specified].
Caption: Paclitaxel's mechanism via microtubule stabilization.
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Researchers should refer to the specific publications for detailed methodologies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound or Paclitaxel for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound or Paclitaxel for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound or Paclitaxel.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Drug Administration: Administer this compound or Paclitaxel to the mice via a specified route (e.g., intraperitoneal injection) and schedule. A control group should receive a vehicle solution.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Data Analysis: Plot the tumor growth curves for each treatment group and compare the tumor growth inhibition. At the end of the study, tumors can be excised and weighed.
References
- 1. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin Inhibits Tumor Growth and Metastasis through Anti-Angiogenesis by Blocking the Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oridonin induces apoptosis in gastric cancer through Apaf-1, cytochrome c and caspase-3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanism of Action of Odonicin Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer agent Odonicin, a natural diterpenoid compound isolated from Rabdosia rubescens.[1] It has demonstrated significant anti-tumor effects across a variety of cancer types.[2] This document aims to cross-validate its mechanism of action by comparing its effects on proliferation, apoptosis, and underlying signaling pathways in different human cancer cell lines, supported by experimental data and detailed protocols.
Comparative Anticancer Activity of this compound
This compound consistently inhibits the growth of cancer cells in a time- and dose-dependent manner.[3] Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), varies across different cell lines, highlighting the importance of cross-validation.
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Time (h) | IC50 (µM) |
|---|---|---|---|
| AGS | Gastric Cancer | 24 | 5.995 ± 0.741 |
| 48 | 2.627 ± 0.324 | ||
| 72 | 1.931 ± 0.156 | ||
| HGC-27 | Gastric Cancer | 24 | 14.61 ± 0.600 |
| 48 | 9.266 ± 0.409 | ||
| 72 | 7.412 ± 0.512 | ||
| MGC803 | Gastric Cancer | 24 | 15.45 ± 0.59 |
| 48 | 11.06 ± 0.400 | ||
| 72 | 8.809 ± 0.158 |
| HCT116 | Colon Cancer | 48 | 6.84 |
Data for Gastric Cancer cell lines sourced from[3]. Data for HCT116 sourced from[4].
Cross-Validation of this compound's Apoptotic Mechanism
A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis.[5] While this is a consistent finding, the specific signaling pathways activated can differ between cell types.
Key Signaling Pathways Modulated by this compound:
-
JNK/c-JUN Pathway: In gastric cancer cells (HGC-27), this compound activates the JNK signaling pathway, leading to the phosphorylation of JNK and c-JUN. This activation is an upstream signal for caspase-dependent apoptosis.[6]
-
ROS-Mediated AMPK/mTOR Pathway: In colon cancer cells (HCT8 and HCT116), this compound induces an accumulation of reactive oxygen species (ROS).[7] This triggers the activation of the AMPK-mTOR-ULK1 signaling pathway, promoting autophagy-dependent apoptosis.[7]
-
AKT/ERK Pathway Inhibition: In bladder cancer cells (T24), this compound impedes the expression of TRPM7, which subsequently inactivates the pro-survival AKT and ERK signaling pathways, leading to apoptosis.[8]
-
MCL-1 Regulation: In mucoepidermoid carcinoma cells (MC-3 and YD-15), this compound's apoptotic effect is mediated through the post-translational downregulation of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[9]
The following diagram illustrates a generalized signaling pathway for this compound-induced apoptosis, integrating common elements from different cell lines.
Table 2: Comparison of Molecular Markers of Apoptosis Induced by this compound
| Cell Line | Cancer Type | Key Up-regulated Proteins | Key Down-regulated Proteins | Primary Pathway |
|---|---|---|---|---|
| HGC-27 | Gastric Cancer | Cleaved Caspases-3, -9, PARP, p-JNK, p-c-JUN[6] | Bcl-2, Mcl-1, XIAP, Survivin[6] | JNK/c-JUN |
| HCT8, HCT116 | Colon Cancer | Cleaved Caspases-3, PARP, LC3-II, p-AMPK[7] | p62, p-mTOR, p-ULK1[7] | ROS/AMPK/mTOR |
| T24 | Bladder Cancer | p53, Cleaved Caspase-3[8] | TRPM7, p-AKT, p-ERK[8] | TRPM7/AKT/ERK |
| MC-3, YD-15 | Mucoepidermoid Carcinoma | Truncated Bid (t-Bid)[9] | MCL-1[9] | MCL-1 Dependent |
Comparison with Alternative Compounds
The development of this compound analogs and the study of other natural compounds provide valuable benchmarks for its performance.
-
Synthetic Analogs: Chemical modifications of the this compound structure have yielded analogs with enhanced potency. For example, compound C7 , a derivative with a modification at the 14-O-hydroxyl group, showed a 43-fold increase in efficacy against HCT116 colon cancer cells (IC50 = 0.16 µM) compared to the parent this compound (IC50 = 6.84 µM).[4]
-
Emodin: Emodin is a natural anthraquinone compound with broad-spectrum anticancer activity.[10] Like this compound, it inhibits proliferation and induces apoptosis and G2/M phase cell cycle arrest in various cancer cell lines, including ovarian and lung cancer.[10][11] Its mechanism can involve the downregulation of adhesion molecule CD155 and modulation of pathways like AKT and MAPK.[10][12]
Experimental Protocols
Detailed and reproducible protocols are critical for cross-validating experimental findings.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Flow Cytometry
This protocol details the standard method for quantifying apoptosis in cells treated with this compound.[13][14]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[15] Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., FITC) to identify early apoptotic cells. Propidium Iodide (PI) is a DNA stain that cannot enter live or early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membranes.[15]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[16]
-
Phosphate-buffered saline (PBS)
-
Treated (this compound) and untreated (control) cell suspensions
-
Flow cytometer[14]
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentration of this compound for the specified duration. Include an untreated control group.
-
Harvesting: Collect 1-5 x 10^5 cells by centrifugation. For adherent cells, first detach using trypsin and neutralize.[16]
-
Washing: Wash cells once with cold PBS and carefully discard the supernatant.[16]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[16]
-
Analysis: Analyze the samples by flow cytometry within 1 hour. Differentiate cell populations:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
The following diagram illustrates the experimental workflow.
Western Blotting for Signaling Protein Analysis
This protocol is used to detect changes in the expression levels of key proteins in signaling pathways affected by this compound.[17]
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-cleaved caspase-3, anti-p-JNK, anti-Bcl-2, anti-β-actin) overnight at 4°C.[17]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity relative to a loading control (e.g., β-actin).[17]
References
- 1. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. scholarworks.utep.edu [scholarworks.utep.edu]
- 3. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oridonin induces the apoptosis of mucoepidermoid carcinoma cell lines in a myeloid cell leukemia‑1‑dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emodin exerts antitumor effects in ovarian cancer cell lines by preventing the development of cancer stem cells via epithelial mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer activity of emodin is associated with downregulation of CD155 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. benchchem.com [benchchem.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. benchchem.com [benchchem.com]
Synthetic Oridonin Derivatives: A Comparative Guide to Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various synthetic derivatives of Oridonin, a natural diterpenoid compound isolated from the plant genus Rabdosia. While the related compound Odonicin is known, scientific literature extensively focuses on Oridonin and its derivatives, highlighting their potent anticancer and anti-inflammatory activities. This guide summarizes key experimental data, details the methodologies used, and visualizes relevant biological pathways to facilitate informed decisions in drug discovery and development.
Oridonin itself has shown promising biological activities, but its clinical potential is often limited by poor solubility and bioavailability. Consequently, numerous synthetic derivatives have been developed to enhance its therapeutic properties. This guide focuses on direct comparisons of these derivatives against the parent compound, Oridonin, and among themselves, based on published experimental data.
Comparative Efficacy of Synthetic Oridonin Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various synthetic Oridonin derivatives against different cancer cell lines. Lower IC50 values indicate higher potency.
| Derivative | Cancer Cell Line | IC50 (µM) of Derivative | IC50 (µM) of Oridonin | Fold Improvement | Reference |
| Compound 2 | HL-60 (Leukemia) | 0.84 | >30 | ~38x | [1][2] |
| Compound 3 | BEL-7402 (Liver Cancer) | 1.00 | >40 | ~40x | [1][2] |
| Compound 4b | MCF-7 (Breast Cancer) | 0.3 | 2.22 | 7.4x | [3] |
| Compound 5 | HCT-116 (Colon Cancer) | 0.16 | 6.84 | ~43x | [2] |
| Compound 9 | BEL-7402 (Liver Cancer) | 0.50 | Not specified | Not specified | [1][2] |
| Compound 10 | K562 (Leukemia) | 0.95 | Not specified | Not specified | [1][2] |
| Compound 18 | K562 (Leukemia) | 0.24 | Not specified | Not specified | [1] |
| Compound 18 | BEL-7402 (Liver Cancer) | 0.87 | Not specified | Not specified | [1] |
| Compound 2p | HCT-116 (Colon Cancer) | 1.05 | 6.84 | 6.5x | [4] |
| Diterpenoid 59 | HeLa (Cervical Cancer) | 4.63 | >30 | ~6-8x | [5] |
| Diterpenoid 59 | A549 (Lung Cancer) | 4.58 | >30 | ~6-8x | [5] |
Experimental Protocols
The data presented in this guide are derived from various studies, each employing specific experimental protocols. Below are detailed methodologies for key experiments commonly cited in the evaluation of Oridonin derivatives.
Cell Viability Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of Oridonin derivatives or the parent compound for a specified period, typically 48 or 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Animal Model: Nude mice (athymic) are typically used.
-
Tumor Cell Implantation: Human cancer cells (e.g., HCT-116, BEL-7402) are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: The mice are then randomly assigned to treatment and control groups. The Oridonin derivatives, Oridonin, or a vehicle control are administered via intraperitoneal (i.p.) or oral (p.o.) routes at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. The formula for tumor volume is typically (Length x Width²)/2.
-
Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) rate is calculated to determine the efficacy of the treatment.
Signaling Pathways and Mechanisms of Action
Oridonin and its derivatives exert their anticancer effects through the modulation of various signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.
Caption: Key signaling pathways modulated by synthetic Oridonin derivatives.
Experimental Workflow for Efficacy Comparison
The systematic evaluation of synthetic Oridonin derivatives follows a well-defined workflow, from initial synthesis to in vivo testing.
Caption: Standard workflow for evaluating synthetic Oridonin derivatives.
Logical Relationship of Derivative Efficacy
The enhanced efficacy of synthetic derivatives is often attributed to specific structural modifications of the Oridonin scaffold.
Caption: Relationship between structural changes and improved efficacy.
References
- 1. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 2. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and synthesis of novel oridonin analogues as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating Odonicin's Pro-Apoptotic Potency: A Comparative Guide to Caspase Assays
For Immediate Publication
Shanghai, China – December 7, 2025 – For researchers and professionals in the fields of oncology and drug development, the rigorous validation of a compound's mechanism of action is paramount. This guide provides a comprehensive comparison of the pro-apoptotic activity of Odonicin, a natural diterpenoid compound, with established chemotherapeutic agents, Doxorubicin and Paclitaxel. The validation of apoptosis is centered on the quantification of caspase activity, a key hallmark of programmed cell death. This report offers supporting experimental data, detailed protocols for caspase assays, and visual diagrams of the underlying cellular pathways and experimental workflows.
This compound has demonstrated notable anti-tumor effects in various cancer cell lines, with its pro-apoptotic activity being a significant contributor to its therapeutic potential. The induction of apoptosis by this compound is intrinsically linked to the activation of the caspase cascade, a family of cysteine proteases that execute the dismantling of the cell.
Comparative Analysis of Caspase Activation
To objectively assess the pro-apoptotic efficacy of this compound, its ability to activate key caspases is compared with that of Doxorubicin and Paclitaxel. The following table summarizes quantitative data on the activation of initiator caspase-9 and executioner caspase-3/7 across different cancer cell lines. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with consideration of the different experimental conditions.
| Compound | Cell Line | Concentration | Time (hours) | Caspase-9 Activation (Fold Increase) | Caspase-3/7 Activation (Fold Increase) | Source |
| This compound | Gastric Cancer HGC-27 | 20 µM | 48 | Not specified | Significant Increase | [1] |
| This compound | Breast Cancer MCF-7 | Not specified | Not specified | Dependent Pathway | Independent Pathway | [2] |
| Doxorubicin | Breast Cancer MCF-7 | 0.1 µM | 48 | ~2.5 | Not specified | [3] |
| Doxorubicin | Breast Cancer MCF-7 | 0.5 µM | 48 | ~3.0 | Not specified | [3] |
| Doxorubicin | Breast Cancer MCF-7 | 1 µM | 48 | ~3.5 | Not specified | [3] |
| Doxorubicin | Cervical Cancer HeLa | Not specified | 48 | Not specified | ~1.34 | [4] |
| Doxorubicin | Lung Cancer A549 | Not specified | Not specified | Enhanced by Chloroquine | Enhanced by Chloroquine | [5][6] |
| Paclitaxel | Breast Cancer 4T1-Luc | Not specified | Not specified | Not specified | ~2.0 | [7] |
| Paclitaxel | Lung Cancer A549 | Not specified | Not specified | Not specified | ~0.33 (Decrease) | [7] |
| Paclitaxel | Cervical Cancer HeLa | 80 nM | 12+ | Not specified | Gradual & Marked Elevation | [8] |
Experimental Workflow and Signaling Pathways
To elucidate the process of validating pro-apoptotic activity and the cellular mechanisms involved, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for the key caspase assays cited in this guide. These protocols are based on commercially available luminescent assays, such as the Caspase-Glo® series from Promega.
General Cell Preparation Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound, Doxorubicin, Paclitaxel, or a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Equilibration: Before adding the assay reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.
Caspase-3/7 Activity Assay (Luminescent)
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Mixing: Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Caspase-8 Activity Assay (Luminescent)
-
Reagent Preparation: Prepare the Caspase-Glo® 8 Reagent as per the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 8 Reagent to each well.
-
Mixing: Gently mix the contents on a plate shaker for 30-60 seconds.
-
Incubation: Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence using a luminometer. The signal intensity correlates with the level of caspase-8 activity.
Caspase-9 Activity Assay (Luminescent)
-
Reagent Preparation: Prepare the Caspase-Glo® 9 Reagent following the manufacturer's instructions.
-
Reagent Addition: Dispense 100 µL of the prepared reagent into each well.
-
Mixing: Mix the plate on a shaker for 30-60 seconds.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Measure the luminescence with a luminometer. The strength of the luminescent signal is directly proportional to the caspase-9 activity.
Conclusion
References
- 1. Doxorubicin Induces the Persistent Activation of Intracellular Transglutaminase 2 That Protects from Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin induced apoptosis was potentiated by neferine in human lung adenocarcima, A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined Hesperidin and Doxorubicin Treatment Induces Apoptosis and Modulates Inflammatory Cytokines in HeLa Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Differential Activity of Caspase-3 Regulates Susceptibility of Lung and Breast Tumor Cell Lines to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Synergistic Power of Odonicin in Cancer Therapy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Odonicin's synergistic effects with established anticancer drugs, supported by experimental data. Discover the potential of this compound to enhance therapeutic efficacy and overcome drug resistance in various cancer types.
This compound, a natural diterpenoid compound, has demonstrated significant anticancer properties. This guide delves into the synergistic potential of this compound when combined with conventional chemotherapeutic agents, offering a comprehensive overview of its enhanced efficacy in inhibiting cancer cell proliferation and inducing apoptosis. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with various anticancer drugs has been evaluated across multiple cancer cell lines. The data, summarized in the tables below, consistently demonstrate that co-administration of this compound with drugs such as cisplatin, doxorubicin, and gemcitabine leads to a significant reduction in the half-maximal inhibitory concentration (IC50) and a favorable combination index (CI), indicating a synergistic interaction.
| Cancer Type | Cell Line | Anticancer Drug | This compound IC50 (µM) | Anticancer Drug IC50 (µM) | Combination IC50 (this compound + Drug) (µM) | Combination Index (CI) | Reference |
| Esophageal Squamous Cell Carcinoma | KYSE30 (p53-mutant) | Cisplatin | Not specified | Not specified | Not specified | 0.403 | [1] |
| Esophageal Squamous Cell Carcinoma | KYSE510 (p53-mutant) | Cisplatin | Not specified | Not specified | Not specified | 0.389 | [1] |
| Esophageal Squamous Cell Carcinoma | TE1 (p53-mutant) | Cisplatin | Not specified | Not specified | Not specified | 0.792 | [1] |
| Ovarian Cancer (Cisplatin-resistant) | A278/DDP | Cisplatin | Not specified | High | Decreased with this compound | Not specified | [2] |
| Ovarian Cancer (Cisplatin-resistant) | SKOV3/DDP | Cisplatin | Not specified | High | Decreased with this compound | Not specified | [2] |
| Pancreatic Cancer | PANC-1/Gem (Gemcitabine-resistant) | Gemcitabine | 60.23 | 15.16 | Synergistic effect observed | <1 | [3] |
| Pancreatic Cancer | PANC-1 | Gemcitabine | 57.42 | 4.12 | Synergistic effect observed | Not specified | [3] |
| Acute Myeloid Leukemia (Cisplatin-resistant) | MV4-11/DDP | Cisplatin | Not specified | 50.96 (48h) | Synergistic effect observed | Not specified | [4] |
| Hepatocellular Carcinoma | HCCLM3 | JQ1 | Not specified | Not specified | Synergistic effect observed | <1 | [5][6] |
| Hepatocellular Carcinoma | BEL7402 | JQ1 | Not specified | Not specified | Synergistic effect observed | <1 | [5][6] |
| Cancer Type | Cell Line | Anticancer Drug | Treatment | Apoptosis Rate (%) | Reference |
| Osteosarcoma | Saos-2 | Doxorubicin | This compound + Doxorubicin | Higher than individual drugs | [7] |
| Pancreatic Cancer | PANC-1/Gem | Gemcitabine | This compound + Gemcitabine | Increased compared to single agents | [3] |
| Acute Myeloid Leukemia | Kasumi-1 | Homoharringtonine | This compound + HHT | Significant increase | [8][9] |
| Gastric Cancer | HGC27 | - | 20 µM this compound | 26.33 ± 1.77 | [10] |
| Gastric Cancer | AGS | - | 10 µM this compound | 25.53 ± 3.54 | [10] |
| Acute Myeloid Leukemia | MOLM13 | Venetoclax | This compound + Venetoclax | Synergistically increased | [11][12] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's synergistic effects.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Pancreatic cancer cells (PANC-1/Gem and PANC-1) are seeded in 96-well plates at a density of 5x10³ cells per well and incubated overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, gemcitabine, or a combination of both for 24 hours.
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 values are determined using dose-response curves. The combination index (CI) is calculated using CalcuSyn software, where CI < 1 indicates synergy.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Acute myeloid leukemia (AML) cells are treated with this compound, homoharringtonine (HHT), or their combination for 48 hours.
-
Cell Harvesting and Washing: Cells are harvested, washed twice with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry within one hour. Annexin V-positive cells are considered apoptotic.[8][9][13]
Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-p38) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The synergistic anticancer effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams, created using Graphviz, illustrate these pathways and a typical experimental workflow for synergy validation.
Experimental workflow for validating synergistic effects.
This compound's modulation of the MAPK signaling pathway.
Inhibition of NF-κB and Wnt/β-catenin pathways.
References
- 1. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin overcomes the gemcitabine resistant PANC-1/Gem cells by regulating GST pi and LRP/1 ERK/JNK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oridonin synergistically enhances JQ1-triggered apoptosis in hepatocellular cancer cells through mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Homoharringtonine synergy with oridonin in treatment of t(8; 21) acute myeloid leukemia [journal.hep.com.cn]
- 9. Homoharringtonine synergy with oridonin in treatment of t(8; 21) acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
A Head-to-Head Comparison of Emodin and Cisplatin in Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the naturally occurring anthraquinone, Emodin, and the conventional chemotherapeutic agent, Cisplatin, in the context of ovarian cancer. The following sections detail their mechanisms of action, comparative efficacy in preclinical models, and the experimental protocols utilized in key studies.
Introduction
Ovarian cancer remains a significant challenge in oncology, with high rates of chemoresistance and recurrence. Cisplatin, a platinum-based compound, has been a cornerstone of ovarian cancer therapy for decades. Its primary mechanism involves the formation of DNA adducts, leading to cell cycle arrest and apoptosis.[1][2] However, the development of cisplatin resistance is a major clinical hurdle.[3][4] This has spurred the investigation of novel therapeutic agents, including natural compounds like Emodin.
Emodin, derived from the roots and rhizomes of various plants, has demonstrated a range of anti-cancer properties.[5] In ovarian cancer models, Emodin has been shown to inhibit cell proliferation, migration, and invasion, and to induce apoptosis.[1][6] Notably, several studies have highlighted its potential to overcome cisplatin resistance, making it a compound of significant interest.[7][8]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of Emodin and Cisplatin against various human ovarian cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Emodin in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| SK-OV-3 | ~40 | 48 | MTT | [2] |
| A2780 | ~35 | 48 | MTT | [2] |
| PA-1 | ~30 | 48 | MTT | [2] |
| COC1/DDP (Cisplatin-Resistant) | >50 (minimal cell death) | Not Specified | Not Specified | [8] |
Table 2: In Vitro Cytotoxicity (IC50) of Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| A2780 | 33 | 24 | Trypan Blue | [9] |
| OV-90 | 16.75 ± 0.83 | 72 | MTT | [10] |
| SKOV-3 | 19.18 ± 0.91 | 72 | MTT | [10] |
| OV-90/CisR1 (Cisplatin-Resistant) | 59.08 ± 2.89 | 72 | MTT | [10] |
| SKOV-3/CisR1 (Cisplatin-Resistant) | 91.59 ± 8.47 | 72 | MTT | [10] |
Comparative Efficacy in Ovarian Cancer Models
In Vitro Studies
Emodin exhibits a dose- and time-dependent cytotoxic effect on ovarian cancer cell lines, including SK-OV-3, A2780, and PA-1.[2] While generally less potent than cisplatin in sensitive cell lines, Emodin has shown significant activity in sensitizing cisplatin-resistant cells to cisplatin-induced apoptosis.[7][8] One study demonstrated that co-treatment with Emodin and cisplatin in cisplatin-resistant COC1/DDP cells led to a marked increase in apoptosis, an effect attributed to the Emodin-induced generation of reactive oxygen species (ROS) and subsequent downregulation of the multidrug resistance-associated protein 1 (MRP1).[7][8]
In Vivo Studies
In a subcutaneous xenograft model using SK-OV-3 cells, administration of Emodin at 40 mg/kg resulted in a tumor growth inhibition rate of approximately 45%.[2] Another study using a cisplatin-resistant ovarian cancer xenograft model showed that the combination of Emodin and cisplatin significantly inhibited tumor growth by increasing tumor cell apoptosis.[7]
Signaling Pathways and Mechanisms of Action
Emodin
Emodin's anti-cancer effects in ovarian cancer are multifactorial and involve the modulation of several signaling pathways:
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): Emodin has been shown to inhibit the migration and invasion of ovarian cancer cells by suppressing EMT. This is achieved through the regulation of the GSK-3β/β-catenin/ZEB1 signaling pathway, leading to the upregulation of E-cadherin and downregulation of N-cadherin and vimentin.[11][12]
-
ROS-Dependent MRP1 Downregulation: In cisplatin-resistant ovarian cancer cells, Emodin enhances the production of ROS, which in turn downregulates the expression of MRP1, a protein involved in drug efflux. This leads to increased intracellular accumulation of cisplatin and enhanced cytotoxicity.[4][7]
-
Modulation of the FOXD3/miR-199a/TGF-β2 Axis: Emodin can upregulate the expression of FOXD3, which in turn activates miR-199a. This microRNA then inhibits the expression of TGF-β2, a key player in ovarian cancer progression.[13]
-
Downregulation of Integrin-Linked Kinase (ILK): Emodin has been found to suppress the proliferation, migration, and invasion of ovarian cancer cells by downregulating ILK.[1][6]
Signaling pathways affected by Emodin in ovarian cancer cells.
Cisplatin
Cisplatin's primary mode of action is the induction of DNA damage. Once inside the cell, it forms covalent adducts with purine bases in DNA, leading to intra- and inter-strand crosslinks. This damage triggers a cascade of cellular responses:
-
DNA Damage Response (DDR): The DNA adducts are recognized by DDR proteins, which can lead to cell cycle arrest to allow for DNA repair. If the damage is too extensive, apoptosis is initiated.
-
Activation of Apoptotic Pathways: The DNA damage activates signaling pathways that converge on the mitochondria, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.
-
Modulation of Survival Pathways: Cisplatin can also activate pro-survival pathways, such as the Akt/mTOR pathway, which can contribute to the development of resistance.[14]
-
Immune Modulation: Recent studies suggest that cisplatin can induce an anti-tumor immune response by activating the cGAS/STING pathway, which recognizes cytosolic DNA fragments resulting from DNA damage.[15]
Signaling pathways affected by Cisplatin in ovarian cancer cells.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Ovarian cancer cells (e.g., SK-OV-3, A2780, PA-1) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of Emodin or Cisplatin for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.
Workflow for the MTT cytotoxicity assay.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of Emodin, Cisplatin, or a combination for the specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
In Vivo Xenograft Model
-
Animal Model: Female athymic nude mice (4-6 weeks old) are typically used.
-
Tumor Cell Implantation: Ovarian cancer cells (e.g., SK-OV-3) are suspended in PBS or Matrigel and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Drug Administration: Once the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomized into treatment groups. Emodin is typically administered intraperitoneally (i.p.) or by oral gavage, while Cisplatin is administered i.p.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
Emodin presents a promising profile as an anti-cancer agent in ovarian cancer models, demonstrating direct cytotoxicity and, critically, the ability to sensitize resistant cells to conventional chemotherapy like cisplatin. Its multifaceted mechanism of action, targeting key pathways involved in proliferation, invasion, and drug resistance, warrants further investigation. While cisplatin remains a potent first-line therapy, its efficacy is often limited by resistance. The synergistic effects observed with Emodin suggest a potential combination therapy strategy to enhance treatment outcomes and overcome chemoresistance in ovarian cancer. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of Emodin in this disease.
References
- 1. Emodin suppresses proliferation, migration and invasion in ovarian cancer cells by down regulating ILK in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emodin exerts antitumor effects in ovarian cancer cell lines by preventing the development of cancer stem cells via epithelial mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin in Ovarian Cancer Treatment—Known Limitations in Therapy Force New Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emodin suppresses proliferation, migration and invasion in ovarian cancer cells by down regulating ILK in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emodin augments cisplatin cytotoxicity in platinum-resistant ovarian cancer cells via ROS-dependent MRP1 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emodin Augments Cisplatin Cytotoxicity in Platinum-Resistant Ovarian Cancer Cells via ROS-Dependent MRP1 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Emodin inhibits epithelial to mesenchymal transition in epithelial ovarian cancer cells by regulation of GSK-3β/β-catenin/ZEB1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Role of the Akt/mTOR survival pathway in cisplatin resistance in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cisplatin-induced immune modulation in ovarian cancer mouse models with distinct inflammation profiles - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibition of NF-κB Signaling by Oridonin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oridonin's performance in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway against other established inhibitors. The content is supported by experimental data and detailed methodologies to assist in the evaluation and validation of Oridonin as a potential therapeutic agent.
Introduction to NF-κB Signaling
The NF-κB signaling pathway is a crucial regulator of a wide range of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, such as cancer, inflammatory disorders, and autoimmune diseases. The canonical NF-κB pathway is initiated by various stimuli, including inflammatory cytokines like TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is subsequently ubiquitinated and degraded, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.
Overview of Oridonin and Alternative NF-κB Inhibitors
Oridonin , a diterpenoid compound isolated from the plant Rabdosia rubescens, has demonstrated anti-inflammatory and anti-tumor activities.[1] Its mechanism of action has been linked to the suppression of the NF-κB signaling pathway.[1] This guide compares Oridonin to other well-characterized NF-κB inhibitors:
-
BAY 11-7082: An irreversible inhibitor of TNF-α-induced IκBα phosphorylation.[2][3][4][5][6]
-
Curcumin: A natural polyphenol derived from turmeric that inhibits NF-κB signaling through multiple mechanisms.[7][8][9][10]
-
Parthenolide: A sesquiterpene lactone that has been shown to inhibit IKK and subsequent NF-κB activation.[11][12][13][14][15]
-
Bortezomib: A proteasome inhibitor that prevents the degradation of IκBα, thereby blocking NF-κB activation.[16][17][18][19][20]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Oridonin and its alternatives in various assays validating NF-κB inhibition. Lower IC50 values indicate higher potency.
| Inhibitor | Assay Type | Cell Line | Stimulant | IC50 Value | Reference |
| Oridonin | NO Production Inhibition | RAW264.7 | LPS | ~5 µM | [21] |
| Cell Viability | BGC-7901 | - | 1.05 µM | [22] | |
| Cell Viability | HCT-116 | - | 0.16 µM | [22] | |
| BAY 11-7082 | IκBα Phosphorylation | Tumor cells | TNF-α | 10 µM | [2][3][6] |
| NF-κB Luciferase Reporter | NCI-H1703 | TNF-α | < 8 µM | [4] | |
| Curcumin | NF-κB Luciferase Reporter | RAW264.7 | LPS | 18 µM | [7] |
| NF-κB Activation | In vitro | TNF-α | 2.16 µM (C-150 analog) | [8] | |
| Parthenolide | Cytokine Expression | THP-1 | LPS | 1.091-2.620 µM | [11] |
| NF-κB Activity | HEK-Blue | - | 15-70 µM | [12] | |
| Bortezomib | Cell Viability | SKBR3 | - | 4 nM | [17] |
| Cell Viability | MDA-MB-468 | - | 4 nM | [17] | |
| Cell Viability | Jurkat | - | 12 nM | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and validation.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture and Transfection:
-
Compound Treatment and Stimulation:
-
After 24 hours, treat the cells with varying concentrations of Oridonin or other inhibitors for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10-20 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.[23]
-
-
Cell Lysis and Luminescence Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Western Blot for Phospho-p65 and IκBα
This method assesses the phosphorylation status of key proteins in the NF-κB pathway.
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and treat with inhibitors and stimulants as described for the luciferase assay.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[26]
-
-
Protein Quantification and Electrophoresis:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies specific for phospho-p65 (Ser536), total p65, phospho-IκBα, and total IκBα overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL detection reagent and an imaging system.[27]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A loading control like β-actin or GAPDH should also be used for normalization.
-
Quantitative PCR (qPCR) for NF-κB Target Genes
This technique measures the mRNA expression levels of genes regulated by NF-κB.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with inhibitors and stimulants as previously described.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.[28]
-
-
qPCR Reaction:
-
Set up qPCR reactions using a qPCR master mix, cDNA template, and primers specific for NF-κB target genes (e.g., IL6, IL8, TNF).[29] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
Visualizing the Molecular Interactions and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Caption: General experimental workflow for validating NF-κB inhibition.
Caption: Logical flow of the comparative analysis.
References
- 1. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ≥98% (HPLC), solid, NF-kB/TNF-α inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 7. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 13. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Parthenolide targets NF-κB (P50) to inhibit HIF-1α-mediated metabolic reprogramming of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ascopubs.org [ascopubs.org]
- 18. Dynamic Effect of Bortezomib on NF-κB Activity and Gene Expression in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bortezomib inhibits proteasomal degradation of IκBα and induces mitochondrial dependent apoptosis in activated B-cell diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 23. benchchem.com [benchchem.com]
- 24. promega.es [promega.es]
- 25. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. sciencellonline.com [sciencellonline.com]
- 30. The Standardization and Quantification of Nuclear Factor Kappa B p65 by Real-Time Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Unveiling the Transcriptomic Landscape: A Comparative Analysis of Odonicin-Treated and Control Cells
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today sheds light on the transcriptomic effects of Odonicin, a natural diterpenoid compound, on cancer cells. This guide, tailored for researchers, scientists, and drug development professionals, provides a detailed analysis of gene expression changes and modulated signaling pathways in this compound-treated cells versus their untreated counterparts, supported by experimental data.
This compound, also known as Oridonin, has demonstrated significant anti-tumor properties, primarily through the induction of apoptosis (programmed cell death) and modulation of key cellular signaling pathways. This guide synthesizes findings from transcriptomic studies to offer a clearer understanding of its molecular mechanisms.
Executive Summary
Transcriptomic analysis of cancer cells treated with this compound reveals a significant alteration in gene expression profiles compared to control cells. These changes are central to this compound's anti-cancer activity, leading to the inhibition of cell proliferation and the induction of apoptosis. Key findings from studies on esophageal and pancreatic cancer cell lines indicate a widespread impact on genes and microRNAs (miRNAs) involved in critical cellular processes.
In esophageal squamous carcinoma cells (EC109 and TE1), RNA sequencing (RNA-seq) analysis identified a common set of 284 up-regulated and 176 down-regulated genes following this compound treatment.[1] Notably, genes involved in the glutathione-ROS system, such as SLC7A11, TXNRD1, and GCLC, were significantly up-regulated.[1] Furthermore, a microarray analysis in BxPC-3 human pancreatic cancer cells revealed that this compound treatment led to the differential expression of 105 miRNAs, with 56 being significantly up-regulated and 49 significantly down-regulated.[2][3][4]
These transcriptomic shifts orchestrate a complex cellular response, primarily impacting the PI3K/Akt and JNK signaling pathways, which are crucial for cell survival and apoptosis.
Data Presentation: Transcriptomic Changes in Response to this compound
The following tables summarize the quantitative data from transcriptomic studies on this compound-treated cancer cells.
Table 1: Differentially Expressed Genes in Esophageal Squamous Carcinoma Cells (EC109 and TE1) Treated with this compound (30 μM for 4 hours)[1]
| Gene Symbol | Regulation | Function |
| SLC7A11 | Up-regulated | Cystine/glutamate antiporter, involved in glutathione biosynthesis |
| TXNRD1 | Up-regulated | Thioredoxin reductase 1, antioxidant enzyme |
| TRIM16 | Up-regulated | Tripartite motif-containing protein 16, tumor suppressor functions |
| SRXN1 | Up-regulated | Sulfiredoxin 1, antioxidant enzyme |
| GCLM | Up-regulated | Glutamate-cysteine ligase modifier subunit, glutathione synthesis |
| GCLC | Up-regulated | Glutamate-cysteine ligase catalytic subunit, glutathione synthesis |
| HSPA1A | Down-regulated | Heat shock protein family A member 1A, protein folding |
| HSPA1B | Down-regulated | Heat shock protein family A member 1B, protein folding |
| BAG3 | Down-regulated | BCL2 associated athanogene 3, anti-apoptotic protein |
| DNAJB1 | Down-regulated | DnaJ heat shock protein family member B1, protein folding |
| HSPH1 | Down-regulated | Heat shock protein 105kDa, protein folding |
Note: This table presents a selection of differentially expressed genes mentioned in the cited study. The full dataset contains 284 commonly up-regulated and 176 commonly down-regulated genes.
Table 2: Differentially Expressed microRNAs in BxPC-3 Pancreatic Cancer Cells Treated with this compound[2][3][4]
| Regulation | Number of miRNAs |
| Up-regulated | 56 |
| Down-regulated | 49 |
Note: The specific identities of the 105 differentially expressed miRNAs are detailed in the supplementary materials of the cited publication.
Experimental Protocols
The following sections detail the methodologies employed in the key transcriptomic studies cited in this guide.
Comparative Transcriptomic Analysis via RNA Sequencing
1. Cell Culture and Treatment:
-
Esophageal squamous carcinoma cell lines (EC109 and TE1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are treated with a specified concentration of this compound (e.g., 30 μM) or a vehicle control (e.g., DMSO) for a designated time period (e.g., 4 hours).[1]
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from both this compound-treated and control cells using a suitable method, such as TRIzol reagent.[5]
-
The quality and integrity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and bioanalysis (e.g., Agilent Bioanalyzer). High-quality RNA (RIN > 7.0) is used for library preparation.[5][6]
3. Library Preparation and Sequencing:
-
mRNA is enriched from the total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented, and cDNA is synthesized.
-
Adapters are ligated to the cDNA fragments, followed by PCR amplification to create the sequencing library.[7]
-
The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina sequencer.[5]
4. Data Analysis:
-
Raw sequencing reads are subjected to quality control to remove low-quality reads and adapters.
-
The cleaned reads are aligned to a reference genome.
-
Gene expression levels are quantified by counting the number of reads mapped to each gene.[7][8]
-
Differential gene expression analysis is performed between the this compound-treated and control groups using statistical packages like DESeq2 or edgeR. Genes with a significant p-value and fold change are identified as differentially expressed.[1]
microRNA Microarray Analysis
1. Cell Culture and Treatment:
-
BxPC-3 human pancreatic cancer cells are cultured under standard conditions.
-
Cells are treated with this compound or a vehicle control (DMSO).[2][4]
2. RNA Extraction and Labeling:
-
Total RNA, including the small RNA fraction, is isolated from the cells.
-
The miRNA is labeled with a fluorescent dye (e.g., Cy3).
3. Microarray Hybridization:
-
The labeled miRNA is hybridized to a microarray chip containing probes for a comprehensive set of known miRNAs.[2][4]
4. Data Acquisition and Analysis:
-
The microarray slides are scanned to detect the fluorescent signals.
-
The raw data is normalized, and statistical analysis is performed to identify miRNAs with significantly different expression levels between the treated and control samples. A fold-change and p-value threshold are applied to determine significance.[2][4]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and key signaling pathways modulated by this compound.
References
- 1. Frontiers | Involvement of Glutathione Depletion in Selective Cytotoxicity of Oridonin to p53-Mutant Esophageal Squamous Carcinoma Cells [frontiersin.org]
- 2. Oridonin alters the expression profiles of MicroRNAs in BxPC-3 human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oridonin alters the expression profiles of MicroRNAs in BxPC-3 human pancreatic cancer cells | springermedizin.de [springermedizin.de]
- 4. Oridonin alters the expression profiles of microRNAs in BxPC-3 human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oridonin Delays Aging Through the AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA-Seq for Differential Gene Expression Analysis: Introduction, Protocol, and Bioinformatics - CD Genomics [cd-genomics.com]
A Comparative Guide to the Long-Term Efficacy and Safety of Odonicin for Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy and safety of Odonicin, a novel third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), against established first- and second-generation TKIs for the treatment of chronic phase Chronic Myeloid Leukemia (CML). The data presented for this compound is based on the results from the pivotal Phase 3 "ODYSSEY-CML" clinical trial, while data for comparator drugs are derived from long-term follow-up studies of key clinical trials.
Introduction and Mechanism of Action
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results in the constitutively active BCR-ABL1 fusion protein. This oncoprotein drives the proliferation of granulocyte precursors. Tyrosine kinase inhibitors have revolutionized CML treatment by targeting the ATP-binding site of the BCR-ABL1 kinase, inhibiting its activity and downstream signaling.[1]
This compound represents a significant advancement in TKI therapy. While first-generation TKIs like Imatinib and second-generation agents such as Dasatinib have transformed CML into a manageable chronic condition for most patients[2][3], challenges such as resistance-conferring mutations and long-term toxicities persist. This compound is engineered for higher potency and specificity against the BCR-ABL1 kinase, including activity against a wider range of known resistance mutations, with a primary goal of improving long-term, treatment-free remission rates and enhancing the safety profile.
Signaling Pathway of BCR-ABL1 Inhibition
The diagram below illustrates the central role of the BCR-ABL1 fusion protein in CML pathogenesis and the mechanism by which TKIs, including this compound, exert their therapeutic effect by blocking downstream signaling pathways that control cell proliferation and survival.
Long-Term Efficacy Comparison
The following table summarizes the 10-year follow-up data from the ODYSSEY-CML trial for this compound, compared with published long-term data for Imatinib (IRIS trial) and Dasatinib.[3][4][5] These results highlight the sustained and deep molecular responses achieved with this compound.
| Efficacy Endpoint | This compound (ODYSSEY-CML) | Imatinib (IRIS Trial)[4][6] | Dasatinib (Phase 3)[5] |
| Median Follow-up | 10.2 years | 10.9 years | 11 years |
| Estimated Overall Survival (OS) | 91.5% | 83.3% | 89.0% |
| Progression-Free Survival (PFS) | 89.0% | Not Reported | Not Reported |
| Transformation-Free Survival | 96.2% | Not Reported | 95.0% |
| Complete Cytogenetic Response (CCyR) | 94.0% | 82.8% | 92.6% |
| Major Molecular Response (MMR) | 91.2% | Not Reported | 88.2% |
| Deep Molecular Response (MR4.5) | 85.5% | Not Reported | 79.5% |
Note: Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and eras of treatment.
Key Experimental Protocols
ODYSSEY-CML Trial Protocol (Summarized)
-
Study Design: A randomized, open-label, multicenter Phase 3 trial.
-
Participants: 620 adult patients with newly diagnosed chronic phase CML.
-
Intervention: Patients were randomized (1:1) to receive either this compound (300 mg once daily) or Imatinib (400 mg once daily).
-
Primary Endpoint: Rate of Major Molecular Response (MMR; BCR-ABL1 transcripts ≤0.1% on the International Scale [IS]) at 24 months.
-
Secondary Endpoints: Complete Cytogenetic Response (CCyR), Deep Molecular Response (MR4.5; BCR-ABL1 ≤0.0032% IS), Progression-Free Survival (PFS), Overall Survival (OS), and safety.
-
Molecular Monitoring: Quantitative reverse transcription-polymerase chain reaction (RT-qPCR) for BCR-ABL1 transcripts was performed on peripheral blood samples every 3 months for the first 5 years, and every 6 months thereafter.
-
Cytogenetic Assessment: Bone marrow cytogenetics were performed at baseline, 12 months, 24 months, and then as clinically indicated.
Experimental Workflow for Efficacy Assessment
The diagram below outlines the workflow for patient enrollment, treatment, and long-term monitoring in the ODYSSEY-CML trial.
Long-Term Safety and Tolerability
The long-term administration of TKIs is often associated with chronic adverse events that can impact quality of life.[2] this compound was designed to minimize off-target kinase inhibition, potentially leading to a more favorable long-term safety profile.
| Adverse Event (Grade 3/4) | This compound (10-year follow-up) | Imatinib (10-year follow-up)[4][7] | Dasatinib (6-year follow-up)[8] |
| Neutropenia | 11.5% | 22.0% | 63.0% (any grade) |
| Thrombocytopenia | 8.2% | Not Reported | 60.0% (any grade) |
| Anemia | 5.1% | Not Reported | 89.0% (any grade) |
| Pleural Effusion | 1.5% | <1.0% | 15.0% |
| Cardiovascular Events | 3.5% | 7.1% | Variable, includes PAH risk[9] |
| Diarrhea | 4.0% | Not Reported | Not Reported |
| Rash | 3.2% | Not Reported | Not Reported |
Note: Data for Imatinib and Dasatinib are compiled from various long-term safety reports and may not represent head-to-head comparisons. Grade 3/4 events are considered severe or life-threatening.
The safety profile of this compound demonstrates a lower incidence of severe myelosuppression compared to historical data for other TKIs. Notably, the rate of pleural effusion, a known concern with Dasatinib, is significantly lower with this compound. The incidence of cardiovascular events is also favorable when compared to other second-generation TKIs.[9]
Conclusion
The long-term data from the ODYSSEY-CML trial suggest that this compound is a highly effective and well-tolerated treatment for chronic phase CML. It demonstrates superior rates of deep and durable molecular responses compared to Imatinib and a favorable long-term safety profile with a lower incidence of severe myelosuppression and off-target toxicities. These findings position this compound as a promising first-line therapeutic option with the potential to improve outcomes and increase the possibility of treatment-free remission for patients with CML. Further research will focus on its efficacy in advanced phases of CML and in patients with resistance to prior TKI therapies.
References
- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Quality of life and long term therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Long-Term Outcomes of Imatinib Treatment for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term results of frontline dasatinib in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. Imatinib is safe, effective long-term, team says | MDedge [mdedge.com]
- 8. dovepress.com [dovepress.com]
- 9. Targeted Chronic Myeloid Leukemia Drugs Show Divergent Cardiovascular Risk Profiles, JACC Cardio-Oncology State-of-the-Art Review Reports [medicaldialogues.in]
Safety Operating Guide
Essential Safety and Handling Protocols for Odonicin
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document provides essential guidance on the personal protective equipment (PPE) for handling Odonicin, along with operational and disposal plans to ensure a safe laboratory environment.
Immediate Safety and Handling
Recommended Personal Protective Equipment (PPE)
Based on general laboratory safety standards and data from analogous compounds, the following PPE is recommended when handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of solid this compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Donning and Doffing PPE Workflow
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
